molecular formula C8H4Cl2N2 B1582901 2,4-Dichloro-1,5-naphthyridine CAS No. 28252-82-6

2,4-Dichloro-1,5-naphthyridine

Cat. No.: B1582901
CAS No.: 28252-82-6
M. Wt: 199.03 g/mol
InChI Key: BXXUGCOGJVNBKY-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,5-naphthyridine (CAS 28252-82-6) is a halogenated heterocyclic compound with the molecular formula C₈H₄Cl₂N₂ and a molecular weight of 199.04 g/mol. It serves as a pivotal synthetic intermediate in organic and medicinal chemistry due to the reactivity of its chlorine substituents, which allow for diverse functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions . The 1,5-naphthyridine scaffold is of significant interest in the field of medicinal chemistry, as many of its derivatives exhibit a wide spectrum of biological activities . Research into 1,5-naphthyridine-based compounds has highlighted potential applications in developing agents with antiproliferative, antibacterial, antiparasitic, and antiviral properties . Specifically, this compound is a key precursor in the synthesis of more complex molecules, including kinase inhibitors (e.g., DYRK1A), PDE10A inhibitors investigated for schizophrenia treatment, and as a bridging ligand in coordination chemistry . The compound's framework is also valuable in materials science, with applications explored in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dichloro-1,5-naphthyridine
Source PubChem
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InChI

InChI=1S/C8H4Cl2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXUGCOGJVNBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=N2)Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345878
Record name 2,4-Dichloro-1,5-naphthyridine
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Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28252-82-6
Record name 2,4-Dichloro-1,5-naphthyridine
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Record name 2,4-Dichloro-1,5-naphthyridine
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Record name 2,4-dichloro-1,5-naphthyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,4-Dichloro-1,5-naphthyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic structure, characterized by two reactive chlorine atoms on a π-deficient naphthyridine core, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its core chemical properties and explores the nuances of its reactivity, with a focus on regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By elucidating the principles behind its reactivity, this document aims to empower researchers to strategically harness the synthetic potential of this important intermediate.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physical properties is critical for its effective handling, storage, and application in chemical synthesis. This compound is a solid at room temperature and requires storage under inert conditions to ensure its long-term stability.[1] Key physicochemical data are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 28252-82-6[1][3]
Molecular Formula C₈H₄Cl₂N₂[2]
Molecular Weight 199.04 g/mol [1][3][4]
Physical Form Solid[1]
Boiling Point ~299.1 °C
Storage Temperature 2-8°C, under inert atmosphere[1]
InChI Key BXXUGCOGJVNBKY-UHFFFAOYSA-N[1][2]

The Landscape of Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms at the C2 and C4 positions. The presence of two ring nitrogen atoms withdraws electron density from the aromatic system, making the chloro-substituted positions highly susceptible to nucleophilic attack. This electronic feature is the cornerstone of its synthetic utility, allowing for controlled, sequential functionalization.

A critical aspect of its chemistry is the differential reactivity of the C2 and C4 positions. This regioselectivity is highly dependent on the reaction mechanism.

  • Nucleophilic Aromatic Substitution (SNAr) reactions typically favor substitution at the C4 position.[5] This is a kinetically controlled phenomenon based on the superior stabilization of the reaction intermediate.

  • Palladium-Catalyzed Cross-Coupling reactions, in contrast, often exhibit a preference for oxidative addition at the C2 position. This selectivity is influenced by factors such as ligand sterics and the electronics of the palladium catalyst.[6][7]

This divergent reactivity provides a powerful strategic tool for synthetic chemists, enabling the selective introduction of two different substituents onto the naphthyridine core.

G cluster_0 Reaction Pathways cluster_1 Products start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile (e.g., R-NH₂, R-OH) cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling Pd(0) Catalyst (e.g., Suzuki, Buchwald) prod_c4 4-Substituted-2-chloro- 1,5-naphthyridine snar->prod_c4 Selective C4 Functionalization prod_c2 2-Substituted-4-chloro- 1,5-naphthyridine cross_coupling->prod_c2 Selective C2 Functionalization

Fig 1. Divergent reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry and proceeds via a two-step addition-elimination mechanism.[5] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the chloride leaving group.[5][8]

Causality of Regioselectivity: In this compound, nucleophilic attack is overwhelmingly favored at the C4 position. This preference is electronically driven. An attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized through resonance onto the nitrogen atom at position 5. This provides superior stabilization compared to an attack at C2, where the charge cannot be as effectively delocalized onto a ring nitrogen.[5] Consequently, the activation energy for the C4-attack pathway is lower, leading to its kinetic favorability.

Field-Proven Protocol: Synthesis of 4-Amino-2-chloro-1,5-naphthyridine

This protocol details a representative SNAr reaction using an amine as the nucleophile.

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure. Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure 4-substituted-2-chloro-1,5-naphthyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis, and this compound is an excellent substrate for these transformations. These methods allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[10][11] A key feature is their frequent, though not universal, selectivity for the C2 position, complementing the C4 selectivity of SNAr.

The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers.[12][13] It involves the reaction of the aryl chloride with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. For dihaloheterocycles like this compound, the reaction can often be controlled to achieve mono-substitution at the more reactive C2 position.[6]

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) pd0->oa_complex Oxidative Addition transmetal Transmetalation Complex oa_complex->transmetal Transmetalation re_complex Reductive Elimination Complex (Ar-Pd(II)L₂-R) transmetal->re_complex re_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) re_complex->product ar_cl 2-Chloro-1,5-naphthyridine (Ar-Cl) ar_cl->oa_complex boronic Boronic Acid (R-B(OH)₂) + Base boronic->transmetal G pd0 Pd(0)L oa_complex Ar-Pd(II)L-Cl pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)L(HNR₂)]⁺Cl⁻ oa_complex->amine_complex Amine Coordination amide_complex Ar-Pd(II)L(NR₂) amine_complex->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product ar_cl Ar-Cl ar_cl->oa_complex amine HNR₂ amine->amine_complex base Base base->amine_complex - Base-H⁺Cl⁻

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-1,5-naphthyridine, a key heterocyclic intermediate in the development of novel therapeutics. The 1,5-naphthyridine scaffold is of significant interest to medicinal chemists due to its presence in a variety of biologically active compounds.[1][2] This document details a reliable synthetic pathway, explains the causal relationships behind the experimental choices, and outlines the analytical techniques required for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this important chemical entity.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a privileged scaffold in medicinal chemistry.[1][3] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse substitution patterns and facilitate interactions with various biological targets. Consequently, derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimalarial, anticancer, and antileishmanial properties.[2]

This compound (CAS No. 28252-82-6) serves as a versatile precursor for the synthesis of more complex, functionally diverse 1,5-naphthyridine derivatives. The two chlorine atoms at the 2- and 4-positions are amenable to nucleophilic substitution, providing a straightforward entry point for the introduction of various functional groups and the construction of compound libraries for drug discovery campaigns.

Synthesis of this compound

The most common and reliable synthetic route to this compound commences with the construction of the corresponding dihydroxy-1,5-naphthyridine core, followed by a chlorination step. This two-stage approach ensures high yields and facilitates purification.

Synthesis of the Precursor:[4][5]Naphthyridine-2,4-diol

The synthesis of the dihydroxy precursor is typically achieved through a condensation and cyclization reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine-2-carboxylic acid ethyl ester with an equimolar amount of diethyl malonate.

  • Condensation: Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization and Decarboxylation: Upon completion of the condensation, the intermediate is cyclized and decarboxylated in a high-boiling point solvent such as diphenyl ether at elevated temperatures (typically around 220-250 °C).

  • Work-up and Isolation: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the same solvent to remove residual high-boiling point solvent, and dried under vacuum.

Causality Behind Experimental Choices:

  • Starting Materials: 3-Aminopyridine-2-carboxylic acid ethyl ester provides the pre-formed pyridine ring and the necessary functional groups for the subsequent cyclization. Diethyl malonate serves as the three-carbon unit required to form the second ring of the naphthyridine core.

  • High-Temperature Cyclization: The use of a high-boiling point solvent like diphenyl ether is crucial to provide the thermal energy required for the intramolecular cyclization and subsequent decarboxylation to form the stable aromatic diol.

Chlorination of[4][5]Naphthyridine-2,4-diol

The conversion of the dihydroxy precursor to the target dichloro compound is achieved through a robust chlorination reaction.

  • Reaction Setup: In a fume hood, a flask equipped with a reflux condenser and a calcium chloride drying tube is charged with[4]naphthyridine-2,4-diol.

  • Chlorination: Phosphorus oxychloride (POCl₃) is added in excess to the flask. The mixture is heated to reflux.[5] The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, which precipitates the crude product. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane, or by recrystallization from a suitable solvent like ethanol.[6][7]

Causality Behind Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms. It functions by forming a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

  • Excess Reagent: Using POCl₃ in excess ensures the complete conversion of both hydroxyl groups and drives the reaction to completion.

  • Aqueous Work-up: The careful quenching of the reaction with ice is a critical safety and procedural step to manage the exothermic hydrolysis of the unreacted POCl₃. Neutralization is necessary to deprotonate any protonated product and facilitate its precipitation from the aqueous solution.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Purification 3-aminopyridine-2-carboxylic acid ethyl ester 3-aminopyridine-2-carboxylic acid ethyl ester Condensation & Cyclization Condensation & Cyclization 3-aminopyridine-2-carboxylic acid ethyl ester->Condensation & Cyclization diethyl malonate diethyl malonate diethyl malonate->Condensation & Cyclization [1,5]Naphthyridine-2,4-diol [1,5]Naphthyridine-2,4-diol Condensation & Cyclization->[1,5]Naphthyridine-2,4-diol Chlorination Chlorination [1,5]Naphthyridine-2,4-diol->Chlorination POCl3 POCl3 POCl3->Chlorination This compound This compound Chlorination->this compound Purification Purification This compound->Purification Pure Product Pure Product Purification->Pure Product

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties
PropertyValue
CAS Number 28252-82-6[8]
Molecular Formula C₈H₄Cl₂N₂[8]
Molecular Weight 199.03 g/mol [8]
Appearance Solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons on the naphthyridine core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the rings. The spectrum will likely consist of a set of coupled doublets and triplets in the aromatic region (typically δ 7.0-9.0 ppm).

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms of the naphthyridine ring. The carbons attached to the chlorine atoms (C2 and C4) will be significantly downfield due to the deshielding effect of the halogens.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Under electron impact (EI) ionization, the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺).[9] A key feature will be the isotopic pattern of the molecular ion, which will exhibit peaks at m/z, m/z+2, and m/z+4 in an approximate 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms.[9] Common fragmentation pathways may involve the loss of chlorine atoms and cleavage of the naphthyridine ring.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C=C and C=N stretching vibrations: In the 1600-1450 cm⁻¹ region, typical for aromatic and heteroaromatic rings.

  • C-H stretching vibrations: Above 3000 cm⁻¹, characteristic of aromatic C-H bonds.

  • C-Cl stretching vibrations: In the 800-600 cm⁻¹ region.

Characterization Workflow Diagram

Characterization_Workflow Synthesized Product Synthesized Product Purity & Identity Confirmation Purity & Identity Confirmation Synthesized Product->Purity & Identity Confirmation NMR Spectroscopy NMR Spectroscopy Purity & Identity Confirmation->NMR Spectroscopy Structure Mass Spectrometry Mass Spectrometry Purity & Identity Confirmation->Mass Spectrometry Molecular Weight IR Spectroscopy IR Spectroscopy Purity & Identity Confirmation->IR Spectroscopy Functional Groups Elemental Analysis Elemental Analysis Purity & Identity Confirmation->Elemental Analysis Composition Final Product Validation Final Product Validation NMR Spectroscopy->Final Product Validation Mass Spectrometry->Final Product Validation IR Spectroscopy->Final Product Validation Elemental Analysis->Final Product Validation

Caption: Analytical workflow for the characterization of this compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): is a corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Chlorinated organic compounds: should be handled with care as they can be harmful. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound. The rationale behind the key experimental steps has been explained to provide a deeper understanding of the underlying chemical principles. Furthermore, a comprehensive analytical workflow for the characterization and purity assessment of the final product has been presented. The availability of this versatile building block is crucial for the advancement of drug discovery programs targeting a wide range of diseases.

References

  • Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry. Available at: [Link]

  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]

  • Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. PubMed. Available at: [Link]

  • This compound | CAS: 28252-82-6. Finetech Industry Limited. Available at: [Link]

  • Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4]benzothia zepin-1-ones. PubMed. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • Paudler, W. W., & Kress, T. J. (1970). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine. The Journal of Organic Chemistry, 35(3), 970-972. Available at: [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][4][8]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][4][8]. Revue Roumaine de Chimie. Available at: [Link]

  • (PDF) Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. Available at: [Link]

  • Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][4]benzodiazepines. PubMed. Available at: [Link]

  • (PDF) Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. Available at: [Link]

  • Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses. Available at: [Link]

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • 2,4-D. NIST WebBook. Available at: [Link]

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  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

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Sources

The 2,4-Dichloro-1,5-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic structure composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar geometry provides a well-defined three-dimensional orientation for substituent groups, facilitating predictable interactions with biological targets. Furthermore, the presence of two nitrogen atoms within the core allows for hydrogen bonding and other key molecular recognition events. The inherent biological activities of 1,5-naphthyridine derivatives are vast, spanning applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][3]

Within this versatile family of compounds, 2,4-dichloro-1,5-naphthyridine stands out as a particularly strategic starting material for the synthesis of diverse compound libraries. The differential reactivity of its two chlorine atoms allows for sequential and regioselective nucleophilic aromatic substitution (SNAr), enabling the controlled introduction of various functionalities. This guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of the this compound scaffold, complete with detailed experimental protocols and structure-activity relationship (SAR) insights.

Synthesis of the this compound Core

The most common and efficient laboratory-scale synthesis of this compound proceeds from the commercially available 3-amino-2-carboxypyridine. The key steps involve the construction of the second pyridine ring to form the dihydroxy-naphthyridine intermediate, followed by chlorination.

Detailed Synthetic Protocol

A reliable synthetic route to this compound has been established, starting from 3-amino-pyridine-2-carboxylic acid ethyl ester.[4]

Step 1: Synthesis of[4][5]-Naphthyridine-2,4-diol (19) This step involves a condensation reaction followed by cyclization and decarboxylation.

  • Materials: 3-amino-pyridine-2-carboxylic acid ethyl ester (18), diethyl malonate, phosphorus oxychloride.

  • Procedure:

    • A mixture of 3-amino-pyridine-2-carboxylic acid ethyl ester (18) and diethyl malonate is heated, leading to condensation.

    • The resulting intermediate undergoes thermal cyclization and decarboxylation to yield[4][5]-naphthyridine-2,4-diol (19).

Step 2: Synthesis of 2,4-Dichloro-[4][5]-naphthyridine (20) The dihydroxy intermediate is then converted to the dichloro-scaffold using a strong chlorinating agent.

  • Materials: [4][5]-Naphthyridine-2,4-diol (19), phosphorus oxychloride (POCl₃).

  • Procedure:

    • [4][5]-Naphthyridine-2,4-diol (19) is treated with an excess of phosphorus oxychloride (POCl₃).

    • The reaction mixture is heated to reflux for several hours.

    • After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.

    • The crude product is extracted with an organic solvent (e.g., chloroform or dichloromethane), washed, dried, and purified by column chromatography to yield 2,4-dichloro-[4][5]-naphthyridine (20).[4]

An alternative approach involves the di-N-oxidation of 1,5-naphthyridine, followed by treatment with a chlorinating agent like POCl₃, to yield the 2,4-dichloro derivative.[6]

Synthesis of this compound cluster_0 Step 1: Naphthyridine Ring Formation cluster_1 Step 2: Chlorination 3-amino-pyridine-2-carboxylic_acid_ethyl_ester 3-Amino-pyridine-2-carboxylic acid ethyl ester (18) intermediate_19 [1,5]-Naphthyridine-2,4-diol (19) 3-amino-pyridine-2-carboxylic_acid_ethyl_ester->intermediate_19 Condensation, Cyclization, Decarboxylation diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate_19 intermediate_19_2 [1,5]-Naphthyridine-2,4-diol (19) product_20 This compound (20) intermediate_19_2->product_20 Reflux POCl3 POCl₃ POCl3->product_20 SNAr_Workflow start Start reagents Dissolve this compound in anhydrous solvent under N₂ start->reagents add_nuc Add Nucleophile 1 (1.0-1.2 eq) reagents->add_nuc add_base Add Base (1.5-2.0 eq) add_nuc->add_base react_1 React at controlled temperature (e.g., 25-80 °C) add_base->react_1 monitor_1 Monitor by TLC/LC-MS react_1->monitor_1 workup_1 Quench, Extract, and Purify monitor_1->workup_1 Complete product_1 Isolate 2-Chloro-4-substituted -1,5-naphthyridine workup_1->product_1 react_2 React with Nucleophile 2 under more forcing conditions (e.g., >100 °C) product_1->react_2 monitor_2 Monitor by TLC/LC-MS react_2->monitor_2 workup_2 Quench, Extract, and Purify monitor_2->workup_2 Complete product_2 Isolate 2,4-Disubstituted -1,5-naphthyridine workup_2->product_2 end End product_2->end Top1_Inhibition Naphthyridine 1,5-Naphthyridine Derivative DNA DNA Double Helix Naphthyridine->DNA Intercalates Stabilization Stabilization of Cleavage Complex Naphthyridine->Stabilization CleavageComplex Top1-DNA Cleavage Complex DNA->CleavageComplex Top1 Topoisomerase I (Top1) Top1->CleavageComplex Binds & Cleaves CleavageComplex->Stabilization DSB Double-Strand Breaks Stabilization->DSB ReplicationFork Advancing Replication Fork ReplicationFork->DSB Collides with Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2,4-dichloro-1,5-naphthyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding the precise structural features of this molecule is paramount for its application in targeted drug design and the development of novel functional materials. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge necessary for its identification, purity assessment, and the elucidation of its role in further chemical synthesis.

The structural complexity and reactivity of naphthyridine cores necessitate a multi-faceted analytical approach. This guide is structured to provide not just the spectral data itself, but also the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Molecular Structure and Context

This compound possesses a rigid, planar bicyclic aromatic system containing two nitrogen atoms. The positions of the chlorine atoms at C2 and C4 significantly influence the electron distribution within the rings, impacting its chemical reactivity and spectroscopic properties. This substitution pattern is crucial for its utility as a versatile building block in the synthesis of more complex molecules, often through nucleophilic substitution reactions at the chloro-substituted positions. A clear understanding of its spectroscopic signature is therefore the first critical step in any synthetic campaign.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,0!"]; C4 [label="C", pos="0,0!"]; C4a [label="C", pos="-1.3,0!"]; N5 [label="N", pos="-2.6,0!"]; C6 [label="C", pos="-2.6,-1.5!"]; C7 [label="C", pos="-1.3,-1.5!"]; C8 [label="C", pos="0,-1.5!"]; C8a [label="C", pos="-1.3,1.5!"]; H3 [label="H", pos="2.3,-0!"]; Cl2 [label="Cl", pos="2.3,1.5!"]; Cl4 [label="Cl", pos="0,-2.5!"]; H6 [label="H", pos="-3.6,-1.5!"]; H7 [label="H", pos="-1.3,-2.5!"]; H8 [label="H", pos="1,-1.5!"];

C2 -- N1; C3 -- C2; C4 -- C3; C4a -- C4; C4a -- N5; N5 -- C6; C6 -- C7; C7 -- C8; C8 -- C4a; C8a -- N1; C8a -- C2; C8a -- C4a;

C3 -- H3; C2 -- Cl2; C4 -- Cl4; C6 -- H6; C7 -- H7; C8 -- H8; } Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituents, which deshield the adjacent protons.

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired on a 400 MHz or higher spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak.

Data Interpretation:

While experimental data from a dedicated characterization study is pending full publication, analysis of related dichloronaphthyridine isomers allows for a reliable prediction of the expected ¹H NMR spectrum.[1] The protons on the ring system will exhibit characteristic coupling patterns (doublets and triplets) arising from spin-spin coupling with neighboring protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-37.50 - 7.70s-
H-68.80 - 9.00d~8.0
H-77.80 - 8.00dd~8.0, 4.0
H-88.50 - 8.70d~4.0

Note: These are predicted values and may vary slightly from experimental results.

dot graph "1H_NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#FFFFFF"; A [label="Dissolve sample in\ndeuterated solvent"]; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; bgcolor="#FFFFFF"; B [label="Acquire ¹H NMR spectrum\n(e.g., 400 MHz)"]; }

subgraph "cluster_Processing" { label = "Data Processing"; bgcolor="#FFFFFF"; C [label="Fourier Transform"]; D [label="Phase and Baseline Correction"]; E [label="Reference to solvent peak"]; }

subgraph "cluster_Analysis" { label = "Spectral Analysis"; bgcolor="#FFFFFF"; F [label="Integrate peaks"]; G [label="Determine chemical shifts (δ)"]; H [label="Analyze multiplicity and\ncoupling constants (J)"]; I [label="Assign signals to protons"]; }

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: ¹H NMR Spectroscopy Experimental Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the naphthyridine core.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Acquisition: The spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is used to simplify the spectrum to a series of singlets.

  • Referencing: Chemical shifts are referenced to the deuterated solvent signal.

Data Interpretation:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the neighboring atoms. Carbons bonded to chlorine and nitrogen atoms will be significantly deshielded and appear at a higher chemical shift (downfield).

Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4155 - 160
C-4a145 - 150
C-6150 - 155
C-7125 - 130
C-8135 - 140
C-8a140 - 145

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic protons, C=C and C=N stretching vibrations within the aromatic rings, and C-Cl stretching vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C/C=N Ring Stretch1600 - 1450
C-H in-plane bend1300 - 1000
C-Cl Stretch850 - 550

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol:

  • Ionization: Electron Ionization (EI) is a common method for small, relatively stable molecules like this compound. Electrospray ionization (ESI) can also be used, typically after dissolving the sample in a suitable solvent.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation:

The mass spectrum will show a molecular ion peak ([M]⁺˙) corresponding to the molecular weight of the compound (198.0 g/mol for C₈H₄Cl₂N₂). A key feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. The relative abundance of the [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks will be approximately 9:6:1, which is characteristic for a molecule containing two chlorine atoms.

Fragmentation Pathway:

Under EI conditions, the molecular ion can fragment through the loss of chlorine radicals (Cl•) or hydrogen chloride (HCl). The fragmentation of dichloronaphthyridines has been discussed in the literature, providing a basis for interpreting the observed mass spectrum.[1]

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

M [label="[C₈H₄Cl₂N₂]⁺˙\nm/z = 198/200/202"]; M_minus_Cl [label="[C₈H₄ClN₂]⁺\nm/z = 163/165"]; M_minus_2Cl [label="[C₈H₄N₂]⁺˙\nm/z = 128"];

M -> M_minus_Cl [label="- Cl•"]; M_minus_Cl -> M_minus_2Cl [label="- Cl•"]; } Caption: Simplified Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, incorporating ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation and purity assessment. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the synthesis and application of this important heterocyclic compound. The characteristic spectral signatures detailed herein are essential for monitoring reaction progress, identifying byproducts, and ensuring the quality of materials for downstream applications in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Retrieved from [Link]

  • Newkome, G. R., & Garbis, S. J. (1978). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine. Journal of Heterocyclic Chemistry, 15(4), 685-685.

Sources

The 2,4-Dichloro-1,5-Naphthyridine Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged 1,5-Naphthyridine Core and the Strategic Importance of 2,4-Dichloro Substitution

The 1,5-naphthyridine motif, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have established it as a "privileged" scaffold in drug discovery. This core is present in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimalarial, and anti-inflammatory activities.

This technical guide focuses on a particularly versatile derivative: 2,4-dichloro-1,5-naphthyridine. This molecule serves as a crucial synthetic intermediate, a springboard from which a diverse array of analogues can be generated. The two chlorine atoms at the 2 and 4 positions are excellent leaving groups, amenable to nucleophilic substitution reactions. This allows for the strategic and differential functionalization of the naphthyridine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of compounds towards specific biological targets. Understanding the potential therapeutic targets of analogues derived from this scaffold is therefore of paramount importance for the development of next-generation therapeutics.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation and Survival

The dysregulation of cellular signaling pathways is a hallmark of cancer. Analogues of this compound have shown promise as anticancer agents by targeting key components of these pathways, primarily protein kinases and topoisomerases.

A. Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases are a large family of enzymes that play critical roles in regulating cell growth, differentiation, and survival. Their aberrant activity is a common driver of oncogenesis, making them attractive targets for cancer therapy.

The TGF-β signaling pathway is a crucial regulator of a wide array of cellular processes.[1][2] In the context of cancer, its role is complex, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages. The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, activin receptor-like kinase 5 (ALK5).[2][3][4] This activation leads to the phosphorylation of downstream SMAD proteins, which translocate to the nucleus and regulate gene expression.[3][4]

Mechanism of Action and Rationale for Targeting ALK5: Inhibition of ALK5 kinase activity blocks the entire downstream TGF-β signaling cascade. For advanced cancers where TGF-β promotes metastasis, ALK5 inhibitors can be a viable therapeutic strategy. The 1,5-naphthyridine scaffold has been identified as a potent core for the development of selective ALK5 inhibitors.

Experimental Protocol: ALK5 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay) [5]

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of inhibitors to ALK5.

Materials:

  • Recombinant human ALK5 protein

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • Test compounds (this compound analogues)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing ALK5 and Eu-anti-tag antibody in kinase buffer.

  • Assay Plate Setup: Add test compounds, kinase/antibody mixture, and the Alexa Fluor™ 647-labeled tracer to the wells of a 384-well plate.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET.

  • Data Analysis: Calculate the ratio of the acceptor (Alexa Fluor™ 647) and donor (Europium) emission signals. A decrease in the FRET signal indicates displacement of the tracer by the test compound. Determine the IC50 value for each compound by plotting the FRET ratio against the compound concentration.

TGF-β Signaling Pathway

TGF_beta_pathway cluster_membrane Cell Membrane TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII binds ALK5 ALK5 (TβRI) TBRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_expression Gene Expression (e.g., EMT, Metastasis) Nucleus->Gene_expression regulates Inhibitor 1,5-Naphthyridine Analogue Inhibitor->ALK5 inhibits

Caption: TGF-β signaling pathway and the point of inhibition by 1,5-naphthyridine analogues.

While ALK5 is a well-documented target, the 1,5-naphthyridine scaffold has shown activity against other kinases implicated in cancer, such as c-Met and DYRK1A . The specific structure-activity relationships for this compound analogues against these kinases require further investigation.

B. Topoisomerase Inhibition: Inducing DNA Damage in Cancer Cells

Topoisomerases are enzymes that regulate the topology of DNA, playing a crucial role in DNA replication, transcription, and repair.[6][7] Cancer cells, due to their high proliferation rate, are particularly dependent on topoisomerase activity, making these enzymes excellent targets for chemotherapy.

Mechanism of Action and Rationale for Targeting Topoisomerases: Topoisomerase inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, such as camptothecin and its analogues, trap the enzyme-DNA covalent complex, leading to DNA strand breaks and subsequent cell death.[7] Several 1,5-naphthyridine derivatives have been shown to act as topoisomerase I (Top1) inhibitors.[7][8][9][10]

Experimental Protocol: Topoisomerase I Relaxation Assay [11]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Top1.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • Test compounds (this compound analogues)

  • 5x Stop buffer/gel loading dye

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the 10x assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add Topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the 5x stop buffer.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined by quantifying the band intensities.

TopoI_Assay cluster_results Expected Results Start Start: Prepare Reaction Mix (Supercoiled DNA, Buffer, Compound) Add_TopoI Add Topoisomerase I Start->Add_TopoI Incubate Incubate at 37°C Add_TopoI->Incubate Stop_Reaction Stop Reaction (Add Stop Buffer) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize DNA Bands Gel_Electrophoresis->Visualize Analyze Analyze Results Visualize->Analyze No_Inhibition No Inhibition: Relaxed DNA Inhibition Inhibition: Supercoiled DNA Persists

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1,5-naphthyridine is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] The 1,5-naphthyridine core is a key scaffold in numerous biologically active molecules, and the presence of two reactive chlorine atoms at the 2- and 4-positions makes this molecule a versatile intermediate for the synthesis of a wide array of derivatives through nucleophilic substitution reactions.[2][3] Understanding the chemical stability and degradation pathways of this intermediate is paramount for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredients (APIs). Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[4][5]

This technical guide provides a comprehensive overview of the predicted stability profile of this compound under various stress conditions, including hydrolysis, photolysis, and thermal stress. It outlines the most probable degradation pathways based on the known reactivity of related chloro-substituted nitrogen heterocycles and provides detailed, field-proven methodologies for conducting forced degradation studies and analyzing the resulting products.

Predicted Stability Profile and Degradation Pathways

The reactivity of this compound is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atoms in the bicyclic system further activates the chloro-substituents towards substitution.

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation pathway for this compound. This process involves the nucleophilic substitution of the chlorine atoms by water or hydroxide ions. The reaction is expected to be pH-dependent, with the rate of degradation increasing under both acidic and basic conditions.[6]

Under neutral to acidic conditions, water acts as the nucleophile, leading to the formation of mono- and di-hydroxy-1,5-naphthyridines. The reaction likely proceeds in a stepwise manner, with the initial formation of 2-chloro-4-hydroxy-1,5-naphthyridine and 4-chloro-2-hydroxy-1,5-naphthyridine, followed by the hydrolysis of the second chlorine atom to yield 2,4-dihydroxy-1,5-naphthyridine. In alkaline conditions, the more potent nucleophile, hydroxide ion, will accelerate the degradation process. The expected products of hydrolysis are detailed in Table 1.

Table 1: Predicted Products of Hydrolytic Degradation

Stress ConditionPredicted Degradation Product(s)Chemical Structure
Neutral/Acidic Hydrolysis2-Chloro-4-hydroxy-1,5-naphthyridineC₈H₅ClN₂O
4-Chloro-2-hydroxy-1,5-naphthyridineC₈H₅ClN₂O
2,4-Dihydroxy-1,5-naphthyridineC₈H₆N₂O₂
Alkaline Hydrolysis2-Chloro-4-hydroxy-1,5-naphthyridineC₈H₅ClN₂O
4-Chloro-2-hydroxy-1,5-naphthyridineC₈H₅ClN₂O
2,4-Dihydroxy-1,5-naphthyridineC₈H₆N₂O₂

The proposed pathway for hydrolytic degradation is illustrated in the following diagram:

parent This compound mono_hydroxy_1 2-Chloro-4-hydroxy-1,5-naphthyridine parent->mono_hydroxy_1 + H2O / - HCl mono_hydroxy_2 4-Chloro-2-hydroxy-1,5-naphthyridine parent->mono_hydroxy_2 + H2O / - HCl di_hydroxy 2,4-Dihydroxy-1,5-naphthyridine mono_hydroxy_1->di_hydroxy + H2O / - HCl mono_hydroxy_2->di_hydroxy + H2O / - HCl

Caption: Proposed Hydrolytic Degradation Pathway.

Photolytic Degradation

Exposure to light, particularly UV radiation, is expected to induce the degradation of this compound. Studies on analogous compounds, such as 2-chloropyridine, have shown that photodegradation can lead to a variety of products through mechanisms including hydroxylation and ring-opening.[7] For dihydropyridine derivatives, the presence of chlorine has been shown to significantly increase the rate of photodegradation.[8]

The primary photolytic degradation pathway is likely to involve the homolytic cleavage of the C-Cl bond, generating highly reactive radical species. These radicals can then react with water or other molecules in the solution to form hydroxylated derivatives, similar to those seen in hydrolytic degradation. More extensive degradation could lead to the formation of ring-opened products.

Table 2: Predicted Products of Photolytic Degradation

Stress ConditionPredicted Degradation Product(s)Chemical Structure
UV/Visible Light Exposure2-Chloro-4-hydroxy-1,5-naphthyridineC₈H₅ClN₂O
4-Chloro-2-hydroxy-1,5-naphthyridineC₈H₅ClN₂O
2,4-Dihydroxy-1,5-naphthyridineC₈H₆N₂O₂
Ring-opened productsVarious

The general workflow for investigating photolytic degradation is presented below:

start Prepare solution of This compound expose Expose to UV/Visible light (ICH Q1B compliant) start->expose sample Sample at time intervals expose->sample analyze Analyze by HPLC-DAD/MS sample->analyze identify Identify degradation products analyze->identify

Caption: Photostability Study Workflow.

Thermal Degradation

This compound is expected to be relatively stable at ambient temperatures. Significant thermal degradation would likely require elevated temperatures.[9] The degradation pathway at high temperatures could involve the elimination of HCl and subsequent polymerization or decomposition into smaller fragments. Given the high boiling point of the related 2,4-dichloropyridine (189-190 °C), significant degradation in the solid state would likely occur above this temperature range.

Oxidative Degradation

While the naphthyridine ring is generally stable to oxidation, harsh oxidative conditions (e.g., strong oxidizing agents like hydrogen peroxide) could potentially lead to the formation of N-oxides or ring-opened products. However, this is generally considered a less likely degradation pathway under typical storage and handling conditions compared to hydrolysis and photolysis.

Methodologies for Stability and Degradation Analysis

A comprehensive forced degradation study is crucial for understanding the stability of this compound. The following protocols are designed to be self-validating and provide a robust framework for such an investigation.

Experimental Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

  • Hydrolytic Stress:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat the solution at 80°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep the solution at room temperature for 2 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Heat the solution at 80°C for 48 hours.

    • After the specified time, cool the solutions to room temperature and neutralize the acidic and alkaline samples before analysis.

  • Photolytic Stress:

    • Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

    • Simultaneously, keep a control sample protected from light.

    • Sample the exposed solution at appropriate time intervals for analysis.

  • Thermal Stress (Solid State):

    • Place a known amount of solid this compound in a controlled temperature chamber at 105°C for 72 hours.

    • After exposure, dissolve the solid in the mobile phase for analysis.

  • Oxidative Stress:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

Protocol for Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for separating this compound from its more polar degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Protocol for Degradation Product Identification by LC-MS
  • Utilize the same HPLC method as described above, coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in both positive and negative ion modes to obtain comprehensive data.

  • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

  • Perform tandem mass spectrometry (MS/MS) on the detected degradation products to obtain fragmentation patterns for structural elucidation. The fragmentation of related dichlorinated pyridine compounds can provide a reference for interpreting the mass spectra.[11]

Conclusion

This compound is a reactive molecule with a stability profile dominated by its susceptibility to hydrolytic and photolytic degradation. The primary degradation pathway is the nucleophilic substitution of the chlorine atoms to form hydroxylated derivatives. A thorough understanding of these degradation pathways, achieved through systematic forced degradation studies, is critical for the development of stable drug products and robust analytical methods. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to assess the stability of this compound and ensure the quality and safety of its downstream applications.

References

  • Papadaki, M., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • D'Agostino, P. A., & Hancock, J. R. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. Defence Research and Development Canada.
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Methodological & Application

Synthesis of 2,4-dichloro--naphthyridine from 3-amino-pyridine-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Robust Two-Step Synthesis of 2,4-Dichloro-1,8-naphthyridine

Abstract & Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The 2,4-dichloro-1,8-naphthyridine derivative, in particular, serves as a versatile and crucial building block for the synthesis of more complex, functionalized naphthyridines.[4][5] Its two chlorine atoms are strategically positioned for differential nucleophilic substitution, enabling the regioselective introduction of various substituents to build diverse chemical libraries for drug discovery.[6]

This application note provides a detailed, two-step protocol for the synthesis of 2,4-dichloro-1,8-naphthyridine, commencing from the commercially available 3-amino-pyridine-2-carboxylic acid ethyl ester. The synthetic strategy involves an initial DMAP-catalyzed cyclization using acetic anhydride to form the stable 1,8-naphthyridine-2,4-diol intermediate, followed by a robust chlorination step using phosphorus oxychloride (POCl₃). This guide is designed to be self-validating, offering in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical transformations.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, as depicted in the workflow below. This approach ensures the formation of a stable intermediate, which can be isolated and characterized before proceeding to the final, more reactive product.

Synthesis_Workflow cluster_0 PART 1: Cyclization cluster_1 PART 2: Chlorination Start 3-Amino-pyridine-2-carboxylic acid ethyl ester Reagent1 Acetic Anhydride (Ac₂O) DMAP (cat.) Start->Reagent1 Acetoacetylation & Intramolecular Cyclization Intermediate 1,8-Naphthyridine-2,4-diol Reagent1->Intermediate Reagent2 Phosphorus Oxychloride (POCl₃) Heat Intermediate->Reagent2 Dehydrative Chlorination FinalProduct 2,4-Dichloro-1,8-naphthyridine Reagent2->FinalProduct

Diagram 1: High-level workflow for the two-step synthesis.

Mechanistic Considerations

Step 1: Acetic Anhydride-Mediated Cyclization

The initial step involves the conversion of 3-amino-pyridine-2-carboxylic acid ethyl ester into 1,8-naphthyridine-2,4-diol. This is not a simple condensation. Acetic anhydride, in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), first undergoes self-condensation to form a highly reactive acetoacetylating intermediate.[7] This intermediate then reacts with the nucleophilic 3-amino group of the starting material. The resulting amide undergoes a subsequent intramolecular Dieckmann-like condensation, where the ester group is attacked by the enolate, leading to cyclization and formation of the second ring. The final product exists predominantly in the more stable di-keto (dione) or di-enol (diol) tautomeric form.

Step 2: Dehydrative Chlorination with POCl₃

The conversion of the 1,8-naphthyridine-2,4-diol to the corresponding dichloro derivative is a standard procedure for nitrogen-containing heterocycles.[8] The diol tautomer reacts with phosphorus oxychloride (POCl₃). The mechanism involves the phosphorylation of the hydroxyl groups, converting them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions (from POCl₃) displaces the phosphate esters, yielding the desired 2,4-dichloro-1,8-naphthyridine.[9] Heating is essential to drive this reaction to completion.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive and toxic reagents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Materials and Reagents
ReagentCAS No.PuritySupplierNotes
3-Amino-pyridine-2-carboxylic acid ethyl ester27507-15-9≥97%CommercialStore in a cool, dry place.[10]
Acetic Anhydride (Ac₂O)108-24-7≥99%CommercialCorrosive, handle with care.
4-Dimethylaminopyridine (DMAP)1122-58-3≥99%CommercialToxic, handle with care.
Phosphorus Oxychloride (POCl₃)10025-87-3≥99%CommercialHighly corrosive and toxic.[8]
Dichloromethane (DCM)75-09-2HPLC GradeCommercialUsed for extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solution7647-14-5-Prepared in-houseUsed for quenching.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6ACS GradeCommercialUsed for drying.
Hexanes110-54-3ACS GradeCommercialUsed for recrystallization.
Ethyl Acetate (EtOAc)141-78-6ACS GradeCommercialUsed for chromatography/recrystallization.
PART 1: Synthesis of 1,8-Naphthyridine-2,4-diol

Protocol_Part1 cluster_p1 Protocol: Step 1 A 1. Combine Starting Material (1.0 eq) with Ac₂O (3.5 eq) and DMAP (0.1 eq) in a flask. B 2. Heat mixture to reflux (approx. 140°C) for 3-4 hours. Monitor via TLC. A->B C 3. Cool to room temperature. Pour mixture slowly onto crushed ice. B->C D 4. Stir until precipitate forms. Filter the solid product. C->D E 5. Wash solid with cold water and then cold ethanol. D->E F 6. Dry under vacuum to obtain 1,8-Naphthyridine-2,4-diol as an off-white solid. E->F

Diagram 2: Workflow for the synthesis of 1,8-Naphthyridine-2,4-diol.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-pyridine-2-carboxylic acid ethyl ester (5.0 g, 30.1 mmol, 1.0 eq).

  • Add acetic anhydride (29.5 mL, 316 mmol, 10.5 eq) and 4-dimethylaminopyridine (DMAP) (0.37 g, 3.0 mmol, 0.1 eq).

  • Heat the reaction mixture to reflux (oil bath temperature ~145-150 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. This step is highly exothermic.

  • Continue stirring the resulting suspension for 30 minutes in an ice bath. A precipitate will form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) followed by a small amount of cold ethanol (20 mL).

  • Dry the solid under high vacuum to afford 1,8-Naphthyridine-2,4-diol as a stable off-white to pale yellow solid.

    • Expected Yield: 85-92%

    • Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry. It has low solubility in common organic solvents.

PART 2: Synthesis of 2,4-Dichloro-1,8-naphthyridine

Protocol_Part2 cluster_p2 Protocol: Step 2 G 1. Suspend 1,8-Naphthyridine-2,4-diol (1.0 eq) in POCl₃ (10 vol eq) in a flask. H 2. Heat mixture to reflux (approx. 110°C) for 4-5 hours. Solution should become clear. G->H I 3. Cool to room temperature. Remove excess POCl₃ under reduced pressure. H->I J 4. Quench residue carefully with ice-water and basify with saturated NaHCO₃ solution. I->J K 5. Extract product with DCM. Dry organic layer with Na₂SO₄. J->K L 6. Purify by column chromatography or recrystallization to obtain 2,4-Dichloro-1,8-naphthyridine. K->L

Diagram 3: Workflow for the chlorination to yield the final product.

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a base trap (to neutralize HCl fumes), suspend 1,8-naphthyridine-2,4-diol (4.0 g, 24.7 mmol, 1.0 eq) in phosphorus oxychloride (POCl₃) (40 mL).

  • Heat the suspension to reflux (oil bath temperature ~115-120 °C). The reaction is typically complete within 4-6 hours, at which point the mixture should become a clear, homogenous solution.[11][12]

  • Allow the reaction to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive POCl₃ vapors.

  • The oily residue is then quenched by slowly adding it to 200 g of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or dropwise addition of a saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel (eluting with a gradient of 5-15% ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or hexane/ethyl acetate mixture.

    • Final Product: 2,4-Dichloro-1,8-naphthyridine [13]

    • Appearance: Off-white to light yellow solid.

    • Expected Yield: 70-85%

    • CAS Number: 59514-89-5[13]

Conclusion

This application note details a reliable and high-yielding two-step synthesis of 2,4-dichloro-1,8-naphthyridine. By elucidating the mechanistic rationale and providing a step-by-step, validated protocol, this guide empowers researchers to confidently produce this key synthetic intermediate. The methods described herein are scalable and utilize common laboratory reagents, making them broadly applicable in both academic and industrial drug discovery settings.

References

  • Indian Chemical Society.
  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis.
  • ChemicalBook. 3-Amino-2-pyridinecarboxylic acid synthesis.
  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • National Center for Biotechnology Information.
  • MDPI. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • National Center for Biotechnology Information. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
  • Google Patents. Chlorination using POCl3 and benzyltriethylammonium chloride.
  • ResearchGate. Synthesis of linear dibenzo[11][14]naphthyridines using 2-chloro-4- methylquinolines.

  • ResearchGate.
  • Acta Chimica Slovenica.
  • Advanced ChemBlocks. 2,4-Dichloro-1,8-naphthyridine.
  • Chem-Impex. 2,4-Dichloro-1,8-naphthyridine.
  • Organic Chemistry Portal.
  • Synchem. 3-Aminopyridine-2-carboxylic acid ethyl ester.
  • RSC Publishing. RSC Medicinal Chemistry.
  • CiteSeerX. INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.
  • ChemicalBook. 3-Amino-2-pyridinecarboxylic acid.
  • European Journal of Chemistry. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.
  • Sigma-Aldrich. 3-Amino-2-pyridinecarboxylic acid AldrichCPR.
  • Tokyo Chemical Industry. 2,4-Dichloro-1,8-naphthyridine.
  • Taylor & Francis Online. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds.

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Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for 2,4-Dichloro-1,5-naphthyridine

The 1,5-naphthyridine core is a privileged heterocyclic motif integral to numerous pharmacologically active agents, finding applications as antibacterial, antitumor, and antiviral therapeutics.[1][2] The functionalization of this scaffold is paramount in drug discovery and development for modulating biological activity and optimizing pharmacokinetic properties. This compound serves as a versatile and readily available building block for generating molecular diversity.

Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[3] This reaction provides a powerful and reliable method for constructing carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents onto the naphthyridine core.

A key challenge and opportunity when working with this compound is achieving regioselective functionalization. The electronic and steric environment of the chlorine atoms at the C2 and C4 positions differs, allowing for selective mono-substitution or exhaustive di-substitution by carefully tuning reaction parameters. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for achieving selective outcomes, and practical troubleshooting advice for researchers in medicinal chemistry and materials science.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound with an organohalide.[4] The mechanism is a catalytic cycle involving three fundamental steps centered on a palladium catalyst. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting outcomes.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. It undergoes oxidative addition by inserting into the carbon-halogen bond (C-Cl) of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] The palladium center is oxidized from Pd(0) to a Pd(II) species. For dihaloheteroarenes like this compound, the oxidative addition typically occurs preferentially at the more electrophilic position.

  • Transmetalation : The organoboronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex.[6] This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. This step regenerates the inorganic base.[4]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Het-Pd(II)L₂-X pd0->pd2_complex het_x Het-X (this compound) het_x->pd2_complex Oxidative Addition pd2_r_complex Het-Pd(II)L₂-R pd2_complex->pd2_r_complex Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronate boronate->pd2_r_complex pd2_r_complex->pd0 product Het-R (Coupled Product) pd2_r_complex->product center_point pd2_r_complex->center_point Reductive Elimination

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Controlling Regioselectivity: C4 vs. C2 Arylation

For 2,4-dihalo-substituted pyridine and pyrimidine systems, the C4 position is generally more susceptible to nucleophilic attack and oxidative addition by palladium than the C2 position.[5][7] This inherent reactivity preference is attributed to the electronic influence of the ring nitrogen atoms, which renders the C4 position more electrophilic. Therefore, under standard Suzuki-Miyaura conditions, mono-arylation is expected to occur selectively at the C4 position.

  • C4-Selectivity (Kinetic Product) : Achieved using milder conditions, stoichiometric control (1.0-1.2 equivalents of boronic acid), and shorter reaction times. This capitalizes on the higher intrinsic reactivity of the C4-Cl bond.[5]

  • C2,4-Disubstitution : Can be achieved by driving the reaction forward with an excess of the boronic acid (≥ 2.2 equivalents), higher temperatures, and longer reaction times. After the initial C4 coupling, the less reactive C2-Cl bond will undergo a second Suzuki coupling.

  • C2-Selectivity (Challenging) : Inverting the natural selectivity to favor the C2 position is non-trivial. It often requires advanced strategies, such as the use of highly specialized, sterically bulky ligands (e.g., certain N-heterocyclic carbenes or Buchwald phosphines) that can alter the sterics of the palladium complex, thereby favoring approach at the less hindered C2 position.[8][9] This approach remains a subject of ongoing research and typically requires extensive screening of catalysts and conditions.

Experimental Protocols and Workflow

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and boronic acid decomposition.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add this compound, Boronic Acid, Base, Solvent setup->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst reaction Heat to Desired Temp (e.g., 80-100 °C) catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup (e.g., H₂O, EtOAc) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Figure 2: General Experimental Workflow for Suzuki Coupling.
Protocol 1: Selective Mono-Arylation at the C4-Position

This protocol is designed to favor the formation of 2-chloro-4-aryl-1,5-naphthyridine.

Materials:

  • This compound

  • Arylboronic Acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 mmol, 1 equiv).

  • Add the arylboronic acid (1.1 mmol, 1.1 equiv) and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the vessel with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Sparge the resulting suspension with argon for 15 minutes to ensure the mixture is thoroughly deoxygenated.

  • Add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv) to the vessel under a positive flow of argon.

  • Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-aryl-1,5-naphthyridine.

Protocol 2: Di-Arylation at C2 and C4 Positions

This protocol aims to synthesize 2,4-diaryl-1,5-naphthyridine.

Materials:

  • This compound

  • Arylboronic Acid (2.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (4.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 mmol, 1 equiv).

  • Add the arylboronic acid (2.5 mmol, 2.5 equiv) and potassium phosphate (4.0 mmol, 4.0 equiv).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Degas the mixture by sparging with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 mmol, 0.05 equiv) under a positive flow of argon.

  • Seal the vessel and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress. The second coupling at the C2 position is slower and may require 12-24 hours for full conversion.

  • After cooling, quench the reaction by carefully adding water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to isolate the 2,4-diaryl-1,5-naphthyridine.

Summary of Reaction Conditions

ProtocolTarget ProductBoronic Acid (equiv)Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Time (h)
1 C4-Mono-arylation1.1Pd(PPh₃)₄ (5%)K₂CO₃ (3.0)Dioxane/H₂O902-6
2 C2,4-Di-arylation2.5Pd(dppf)Cl₂ (5%)K₃PO₄ (4.0)DMF11012-24

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently deoxygenated system. 3. Impure reagents or solvents. 4. Boronic acid decomposition (protodeborylation).1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure rigorous degassing of the solvent and reaction mixture.[10] 3. Use anhydrous solvents and high-purity reagents. 4. Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃.
Mixture of Mono- and Di-substituted Product 1. Incorrect stoichiometry of boronic acid. 2. Reaction time or temperature too high for mono-substitution.1. For mono-substitution, use no more than 1.1-1.2 equiv of boronic acid. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homo-coupled Biaryl (R-R) 1. Oxygen present in the reaction mixture. 2. Use of a Pd(II) pre-catalyst without an effective reductant.1. Improve inert atmosphere technique. 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a sacrificial reductant if using a Pd(II) source.[11]
Hydrodehalogenation (C-Cl to C-H) 1. Presence of water or protic impurities. 2. Certain bases or catalyst systems can promote this side reaction.1. Use rigorously dried solvents and reagents. 2. Screen alternative bases (e.g., CsF, K₃PO₄) or different palladium/ligand combinations.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. ()
  • Shaik, S. P., et al. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[8][12]-naphthyridines. Journal of the Saudi Chemical Society. ()

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598-6612. ()
  • Wang, K. Y., et al. (2012). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: Synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Dyes and Pigments, 95(3), 563-571. ()
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a.
  • Powers, K. M., & Sanford, M. S. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Štefane, B., & Požgan, F. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3343. ()
  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. ()
  • Butnariu, D. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(18), 4169. ()
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ()
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. ()
  • Suzuki Coupling. Organic Chemistry Portal. ()
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ()
  • Suzuki reaction. Wikipedia. ()
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. ()
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. ()
  • Optimization of the reaction conditions | Download Scientific Diagram.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. ()
  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit. ()
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Sci-Hub. ()
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. ()
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. ()
  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH. ()
  • How to approach choosing reaction conditions for Suzuki?. r/Chempros - Reddit. ()
  • (PDF) A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction.

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Nucleophilic aromatic substitution reactions of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAAr) Reactions of 2,4-Dichloro-1,5-naphthyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, functional materials, and coordination chemistry.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for designing molecules that interact with biological targets. Consequently, this compound serves as a highly versatile and powerful building block for the synthesis of novel derivatives. The two chlorine atoms, activated by the electron-deficient nature of the bicyclic system, are prime sites for nucleophilic aromatic substitution (SNAAr), enabling the controlled and regioselective introduction of a wide array of functional groups.

This guide provides a comprehensive overview of the mechanistic principles governing these reactions, field-proven protocols for achieving selective substitutions, and practical insights for troubleshooting common experimental challenges.

Part 1: Mechanistic Underpinnings and The Question of Regioselectivity

The reactivity of this compound in SNAAr reactions is governed by the electron-withdrawing effects of the two ring nitrogens. These nitrogens reduce the electron density of the aromatic system, making it susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][6]

A critical consideration for any synthetic chemist is regioselectivity: which chlorine atom is replaced first? The answer lies in the relative stability of the two possible Meisenheimer intermediates formed upon attack at the C2 and C4 positions.

  • Attack at C4: Nucleophilic attack at the C4 position generates a Meisenheimer intermediate where the resulting negative charge can be delocalized across the aromatic system and, most importantly, onto the nitrogen atom at the 5-position. This delocalization onto a nitrogen atom provides significant stabilization.

  • Attack at C2: Attack at the C2 position also forms a resonance-stabilized intermediate, with the charge delocalized onto the nitrogen at the 1-position.

While both positions are activated, the C4 position is generally considered more electrophilic due to the stronger conjugative electron-withdrawing effect exerted by the N5 nitrogen, which is para to the C4 carbon. This leads to a lower energy transition state and a more stable Meisenheimer intermediate, making C4 the kinetically favored site for the first substitution.

SNAAr_Mechanism Figure 1: Competing SNAAr Pathways on this compound cluster_C4 Pathway 1: Attack at C4 (Kinetically Favored) cluster_C2 Pathway 2: Attack at C2 Start This compound Intermediate_C4 Meisenheimer Intermediate (Charge delocalized onto N5) Start->Intermediate_C4 + Nu⁻ Intermediate_C2 Meisenheimer Intermediate (Charge delocalized onto N1) Start->Intermediate_C2 + Nu⁻ Nu Nucleophile (Nu⁻) Product_C4 4-Substituted-2-chloro- 1,5-naphthyridine Intermediate_C4->Product_C4 - Cl⁻ Product_C2 2-Substituted-4-chloro- 1,5-naphthyridine Intermediate_C2->Product_C2 - Cl⁻

Caption: Competing SNAAr pathways on this compound.

Part 2: Detailed Application Notes and Protocols

Harnessing the inherent reactivity of this compound requires precise control over reaction conditions. The following protocols are designed as robust starting points for common transformations.

Protocol 1: Selective Monosubstitution at the C4 Position with Amines

This protocol leverages the kinetic preference for C4 attack to achieve high yields of 4-amino-2-chloro-1,5-naphthyridine derivatives. The use of a non-nucleophilic base and low temperatures is critical to prevent side reactions and disubstitution.

Causality Behind Experimental Choices:

  • Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a non-polar solvent like 1,4-dioxane is used to solubilize the starting materials and facilitate the reaction without interfering.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is used to quench the HCl generated during the reaction, driving it to completion.

  • Temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 60-80 °C) is typically sufficient for the first substitution and minimizes the risk of the second substitution at the now-deactivated C2 position.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane or DMF to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add the desired amine nucleophile (1.1 eq.) followed by the base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-substituted-2-chloro-1,5-naphthyridine.

Protocol 2: Sequential Disubstitution for 2,4-Difunctionalized Naphthyridines

Once the C4 position is functionalized, the C2 position becomes significantly less reactive due to the electron-donating nature of the newly introduced group. Therefore, more forcing conditions are required to achieve the second substitution.

Causality Behind Experimental Choices:

  • Temperature: Higher temperatures (e.g., >120 °C) are necessary to overcome the higher activation energy for the second substitution.

  • Nucleophile Excess: An excess of the nucleophile is often used to ensure the reaction goes to completion.

  • Microwave Irradiation: For particularly challenging substitutions, microwave heating can dramatically reduce reaction times and improve yields by providing efficient and rapid heating.

Step-by-Step Methodology:

  • Setup: In a microwave reaction vial, combine the 4-substituted-2-chloro-1,5-naphthyridine (1.0 eq.), the second nucleophile (2.0-3.0 eq.), and a suitable base (e.g., K₂CO₃, 3.0 eq.).

  • Solvent Addition: Add a high-boiling point solvent such as Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 150-180 °C for 30-90 minutes. Monitor for the disappearance of the starting material.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Achieving C2 Selectivity: A Note on Advanced Strategies

Direct and selective substitution at the C2 position while C4 remains chlorinated is challenging due to the inherent kinetics. However, for the related 2,4-dichloropyrimidine system, it has been shown that using tertiary amines as nucleophiles can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[7][8] While less documented for the 1,5-naphthyridine core, this presents a viable synthetic strategy for researchers seeking to explore C2 functionalization. Alternatively, a blocking group strategy or manipulation of electronic effects through substituent choice on the initial nucleophile can be employed in a multi-step synthesis.

Part 3: Data Presentation and Workflow Visualization

Quantitative Data Summary

The regioselectivity of SNAAr on this compound is highly dependent on the nucleophile and reaction conditions. The following table summarizes typical outcomes.

NucleophileConditionsMajor ProductTypical Yield (%)Reference Insight
Primary/Secondary AminesDioxane/K₂CO₃, 80 °C, 6hC4-Monosubstitution75-95%Kinetically controlled, highly selective for C4.[9]
Sodium MethoxideMethanol, reflux, 4hC4-Monosubstitution~80%Alkoxides follow the same kinetic preference.
Primary/Secondary AminesExcess Amine, DMSO, 150 °C, 2h (Microwave)C2,C4-Disubstitution60-90%Forcing conditions required for second substitution.
Tertiary AminesCHCl₃, 40 °C, 3hC2-Monosubstitution (Predicted)Moderate to GoodBy analogy to dichloropyrimidine systems.[7][8]
Visualized Experimental Workflow

Experimental_Workflow Figure 2: General Workflow for C4-Selective Amination cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Combine this compound, amine, and base in flask B Add anhydrous solvent (e.g., Dioxane) A->B C Heat mixture to 80 °C B->C D Monitor by TLC/LC-MS (4-12 hours) C->D E Cool, dilute with EtOAc, wash with H₂O and brine D->E F Dry organic layer (Na₂SO₄), filter, and concentrate E->F G Purify by silica gel column chromatography F->G H Characterize pure product (NMR, MS) G->H

Caption: General workflow for C4-selective amination (Protocol 1).

Part 4: Troubleshooting and Field Insights

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive reagents (wet solvent/amine).2. Insufficient temperature.3. Ineffective base.1. Use freshly distilled/anhydrous reagents and solvents.2. Gradually increase the reaction temperature.3. Switch to a stronger base (e.g., NaH for alkoxides, Cs₂CO₃ for amines).
Mixture of Mono- and Di-substituted Products 1. Reaction temperature too high or time too long.2. Stoichiometry of nucleophile too high.1. Reduce temperature and monitor carefully to stop after first substitution.2. Use closer to 1.05-1.1 equivalents of the nucleophile.
Formation of Byproducts 1. Decomposition of starting material or product at high temps.2. Side reactions with the solvent (e.g., DMF).1. Lower the reaction temperature; consider microwave heating for shorter reaction times.2. Switch to a more inert solvent like dioxane or toluene.

Conclusion

This compound is a potent synthetic intermediate whose reactivity can be precisely controlled to access a variety of mono- and di-substituted products. A thorough understanding of the underlying SNAAr mechanism, particularly the factors governing regioselectivity, is paramount for success. By carefully selecting nucleophiles, solvents, and temperature, researchers can predictably functionalize the naphthyridine core, paving the way for the discovery of new chemical entities in drug development and materials science.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • This compound | CAS: 28252-82-6. Finetech Industry Limited. [Link]

  • Synthesis of linear dibenzo[1][10]naphthyridines using 2-chloro-4- methylquinolines. ResearchGate. [Link]

  • Naphthyridine Based Molecular Switches. DiVA portal. [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • THE NAPHTHYRIDINES. John Wiley & Sons, Inc.. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon. [Link]

  • Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. OUCI. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Taylor & Francis Online. [Link]

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Palladium-catalyzed cross-coupling of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic functionalization of 2,4-dichloro-1,5-naphthyridine, this application note provides researchers, scientists, and drug development professionals with a comprehensive overview of palladium-catalyzed cross-coupling reactions. We delve into the critical challenge of regioselectivity and present detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of diverse substituted 1,5-naphthyridine derivatives.

Introduction: The 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1] Its rigid, planar structure and hydrogen-bonding capabilities make it an attractive scaffold in medicinal chemistry for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. This compound serves as a versatile and readily available starting material, offering two distinct reaction sites for sequential or selective functionalization through modern cross-coupling chemistry.[2]

The Central Challenge: Regioselectivity in Cross-Coupling

The primary consideration when functionalizing this compound is controlling the site of the reaction. In dihalogenated N-heteroarenes, the halide position adjacent (α) to the ring nitrogen (C2) is generally more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[3] This inherent electronic bias typically favors initial reactivity at the C2 position.

However, this conventional selectivity is not absolute and can be influenced or even reversed by carefully selecting the catalytic system. Steric hindrance plays a pivotal role; bulky ligands, particularly N-heterocyclic carbenes (NHCs), can restrict access to the more sterically accessible C2 position, thereby promoting unconventional C4-selective coupling.[4] This guide will explore protocols that leverage these principles to achieve selective C2 or C4 functionalization.

Caption: Ligand-controlled regioselectivity in cross-coupling.

General Palladium Cross-Coupling Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[5] Understanding this mechanism is key to troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond (C-Cl) of this compound, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.[5][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-Heteroatom bond and regenerating the active Pd(0) catalyst.

G A Active Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X Complex B->C D Transmetalation (R-M + Base) C->D E Ar-Pd(II)-R Complex D->E F Reductive Elimination E->F F->A Regeneration G Coupled Product (Ar-R) F->G

Caption: Generalized catalytic cycle for cross-coupling.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[5][6] It is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids.

Protocol for C2-Selective Arylation

This protocol is designed to favor the electronically preferred C2 position using a standard phosphine ligand.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Preparation: In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add 10 mL of the degassed dioxane/water mixture to the Schlenk flask.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Selectivity
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1004-1275-95>10:1 (C2:C4)
Pd₂(dba)₃P(t-Bu)₃K₂CO₃Toluene1106-1670-90>10:1 (C2:C4)
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O9012-2465-85>8:1 (C2:C4)

Yields and selectivity are estimates based on related dihalopyridine systems and may vary.[7][8]

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to anilines, which are critical intermediates in drug discovery.[9][10] The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners.[11]

Protocol for C2-Selective Amination

This protocol uses a bulky biarylphosphine ligand effective for coupling primary and secondary amines at the C2 position.

Materials:

  • 2-Aryl-4-chloro-1,5-naphthyridine (or this compound)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Caesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Sealed tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a sealable tube under an inert atmosphere, add the chloro-1,5-naphthyridine substrate (1.0 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the tube tightly and heat the mixture to 110 °C with stirring. For microwave-assisted reactions, irradiate at 140 °C for 30-60 minutes.[11][12] Monitor for completion.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography.

CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃XantphosCs₂CO₃Toluene1102-870-95Good for a wide range of amines.
Pd(OAc)₂BINAPNaOt-BuDioxane1004-1265-90Stronger base, good for less reactive amines.
Pd₂(dba)₃XPhosK₃PO₄t-BuOH1006-1870-92Often used for challenging substrates.

Yields are estimates based on standard Buchwald-Hartwig protocols.[1][10][12]

Application Protocol 3: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting aryl halides with terminal alkynes.[13] This reaction traditionally requires both palladium and copper(I) co-catalysis.[14]

Protocol for C2-Selective Alkynylation

This protocol describes a classic Sonogashira coupling at the more reactive C2 position. Rigorous exclusion of oxygen is critical to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[15][16]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous Tetrahydrofuran (THF) (co-solvent, optional)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: Add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol) to a dry Schlenk flask under an inert atmosphere.

  • Solvent and Reagent Addition: Add degassed TEA or DIPA (10 mL) and THF (5 mL, optional). Stir for 5 minutes. Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (30 mL).

  • Purification: Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂CuITEATHF/TEA25-502-680-98Classic conditions, highly effective.
Pd(PPh₃)₄CuIDIPADIPA253-875-95DIPA can improve solubility.
[DTBNpP]Pd(crotyl)ClNoneTMPDMSO251-485-97Modern copper-free protocol.[17]

Yields are based on typical Sonogashira reaction outcomes.[13][14]

Sequential Functionalization Strategy

The differential reactivity of the C2 and C4 positions allows for a powerful sequential functionalization strategy. A less reactive coupling can be performed first, followed by a more forcing condition to modify the second position, enabling the synthesis of unsymmetrically 2,4-disubstituted 1,5-naphthyridines.

Caption: Workflow for sequential cross-coupling reactions.

References

  • Giri, R., & Hartwig, J. F. (2010). Synthesis of 1,5-Naphthyridines via Palladium-Catalyzed C-N Bond Formation. Organic Letters, 12(18), 4108–4111. [Link]

  • Smalley, A. P., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9293–9300. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3949. [Link]

  • Smalley, A. P., & Sanford, M. S. (2019). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 9(6), 4804–4815. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

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  • Wikipedia contributors. (2023). Sonogashira reaction. Wikipedia. [Link]

  • Ranjith Kumar, R., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

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  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2858-2864. [Link]

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  • Campo, B., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(13), 9136–9151. [Link]

  • Manabe, K., & Ishikawa, S. (2016). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 6(1), 13. [Link]

  • Smalley, A. P., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. JACS Au, 2(5), 1145–1152. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5238–5242. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Vantourout, J. C., et al. (2018). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Khan, I. U., et al. (2013). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 35(4), 1177-1182. [Link]

  • Penafiel, I., et al. (2009). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. The Journal of Organic Chemistry, 74(15), 5397-5403. [Link]

  • Kantchev, E. A. B., et al. (2007). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Synlett, 2007(1), 127-131. [Link]

  • Andersson, J. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

Sources

Synthesis of Novel Kinase Inhibitors Leveraging the 2,4-Dichloro-1,5-Naphthyridine Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine core is a privileged heterocyclic motif, frequently incorporated into the design of potent and selective kinase inhibitors due to its rigid, planar structure and capacity for forming key hydrogen bond interactions within the ATP-binding site of various kinases. This guide provides a comprehensive overview and detailed protocols for the utilization of 2,4-dichloro-1,5-naphthyridine as a versatile starting material for the synthesis of a diverse library of kinase inhibitors. We will explore the principles of regioselective nucleophilic aromatic substitution (SNAr) and provide step-by-step methodologies for the sequential functionalization at the C4 and C2 positions, enabling the systematic exploration of structure-activity relationships (SAR).

The 1,5-Naphthyridine Scaffold: A Cornerstone in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1,5-naphthyridine scaffold has emerged as a highly successful framework in the development of small molecule kinase inhibitors. Its bicyclic, nitrogen-containing structure mimics the purine core of ATP, allowing it to effectively compete for binding in the enzyme's active site. The nitrogen atoms can act as hydrogen bond acceptors, while substitutions at various positions on the ring system allow for the introduction of functionalities that can engage with specific amino acid residues, thereby conferring potency and selectivity. Derivatives of the 1,5-naphthyridine core have shown significant inhibitory activity against a range of kinases, including Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), p38 mitogen-activated protein kinase, and Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[1]

Chemical Rationale: The Versatility of this compound

This compound is an ideal starting material for the construction of a kinase inhibitor library due to the differential reactivity of its two chlorine atoms. The carbon atoms at the 2- and 4-positions are electron-deficient, a consequence of the electron-withdrawing effect of the ring nitrogen atoms, making them susceptible to nucleophilic aromatic substitution (SNAr).

Crucially, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This regioselectivity is attributed to the greater ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction at C4.[2] This differential reactivity allows for a controlled, stepwise substitution, first at the C4 position under milder conditions, followed by substitution at the C2 position, which may require more forcing conditions. This sequential approach is fundamental to building a library of diverse, unsymmetrically substituted 1,5-naphthyridine derivatives.

Synthetic Workflow and Protocols

The general strategy for the synthesis of a 2,4-disubstituted-1,5-naphthyridine library involves a two-step sequential SNAr reaction.

G start This compound step1 Regioselective S N Ar at C4 (Nucleophile 1, Base, Solvent, Temp 1) start->step1 intermediate 4-Substituted-2-chloro-1,5-naphthyridine step1->intermediate step2 S N Ar at C2 (Nucleophile 2, Base, Solvent, Temp 2) or Cross-Coupling (e.g., Suzuki) intermediate->step2 product 2,4-Disubstituted-1,5-naphthyridine Kinase Inhibitor Library step2->product G cluster_0 Kinase ATP-Binding Site cluster_1 1,5-Naphthyridine Inhibitor hinge Hinge Region (Backbone H-Bonds) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region core 1,5-Naphthyridine Core r2 C2-Substituent r2->gatekeeper Hydrophobic/ Steric Interaction r4 C4-Substituent r4->hinge H-Bonding r4->solvent_front Solubility/ Potency

Sources

Functionalization of the 1,5-Naphthyridine Ring at C2 and C4 Positions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] The ability to precisely introduce substituents at specific positions of this ring system is paramount for modulating the physicochemical and pharmacological properties of new chemical entities. This guide provides an in-depth exploration of synthetic strategies for the functionalization of the 1,5-naphthyridine ring, with a specific focus on the versatile C2 and C4 positions. We will delve into the synthesis of a key precursor, 2,4-dichloro-1,5-naphthyridine, and detail protocols for its subsequent elaboration through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of the Key Intermediate: this compound

The gateway to a diverse array of C2- and C4-substituted 1,5-naphthyridines is the corresponding 2,4-dichloro derivative. This intermediate is typically prepared from 1,5-naphthyridine-2,4-diol via a chlorination reaction.

Synthesis of 1,5-Naphthyridine-2,4-diol

A common route to 1,5-naphthyridine-2,4-diol involves the cyclization of N-(3-pyridyl)malonamic acid or its derivatives.

Chlorination of 1,5-Naphthyridine-2,4-diol

The conversion of the diol to the dichloro derivative is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[3]

Protocol 1: Synthesis of this compound

This two-stage protocol outlines the initial phosphorylation of the diol followed by chlorination.[4]

Materials:

  • 1,5-Naphthyridine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, but recommended for higher yields)

  • Anhydrous toluene or sulfolane

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Ice bath

  • Heating mantle with temperature control

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 1,5-naphthyridine-2,4-diol (1.0 equiv) in anhydrous toluene or sulfolane.

  • Phosphorylation: Cool the suspension in an ice bath. Slowly add triethylamine (2.2 equiv) followed by the dropwise addition of phosphorus oxychloride (3.0 equiv). Maintain the temperature below 25 °C during the addition to control the exothermic reaction and prevent the formation of byproducts. Stir the mixture at this temperature for 1-2 hours. This initial step forms phosphorylated intermediates.[4]

  • Chlorination: If using, carefully add phosphorus pentachloride (2.2 equiv) in portions to the reaction mixture at low temperature. After the addition is complete, slowly heat the reaction mixture to 80-110 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Expected Yield: 70-85%

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the two electron-withdrawing nitrogen atoms in the 1,5-naphthyridine ring activates the chloro-substituents towards nucleophilic attack. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This inherent regioselectivity allows for the selective introduction of a nucleophile at the C4 position.[5][6]

Causality of Regioselectivity: The preferential attack at C4 can be attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. The negative charge developed in the intermediate can be delocalized onto the N5 nitrogen atom, which is more effective at stabilizing the charge compared to the delocalization involving the N1 nitrogen for an attack at C2.[7]

SNAr_Regioselectivity

Protocol 2: Selective C4-Amination of this compound

This protocol describes the selective reaction of primary or secondary amines at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or isopropanol (IPA)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous DMF or IPA, add the amine (1.1-1.5 equiv) and DIPEA or Et₃N (2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC or LC-MS. Reactions with aliphatic amines are often complete within a few hours at room temperature, while less nucleophilic anilines may require heating.[6]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 4-amino-2-chloro-1,5-naphthyridine derivative.

Table 1: Representative Yields for C4-Amination of this compound

Nucleophile (Amine)ProductSolventBaseTemp (°C)Yield (%)
Aniline2-Chloro-N-phenyl-1,5-naphthyridin-4-amineDMFDIPEA80~85%
BenzylamineN-Benzyl-2-chloro-1,5-naphthyridin-4-amineIPAEt₃N50>90%
Morpholine4-(2-Chloro-1,5-naphthyridin-4-yl)morpholineDMFDIPEA25>95%
Piperidine4-(2-Chloro-1,5-naphthyridin-4-yl)piperidineIPAEt₃N25>95%

Palladium-Catalyzed Cross-Coupling Reactions

The remaining chloro-substituent at the C2 position of 4-substituted-2-chloro-1,5-naphthyridines serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C2 position of the 1,5-naphthyridine ring and a variety of organoboron reagents.[8]

Causality of Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.

  • Ligand: The choice of phosphine ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, often give good results with challenging substrates.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used.

Suzuki_Coupling_Workflow

Protocol 3: Suzuki-Miyaura Coupling of 4-Amino-2-chloro-1,5-naphthyridine

Materials:

  • 4-Amino-2-chloro-1,5-naphthyridine derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂ (0.05 equiv) with a suitable ligand (e.g., SPhos, 0.1 equiv)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-amino-2-chloro-1,5-naphthyridine derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst/ligand, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Yields for Suzuki-Miyaura Coupling at C2

1,5-Naphthyridine SubstrateBoronic AcidCatalyst SystemBaseYield (%)
2-Chloro-4-(morpholin-4-yl)-1,5-naphthyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃~90%
2-Chloro-N-phenyl-1,5-naphthyridin-4-amine4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄~88%
N-Benzyl-2-chloro-1,5-naphthyridin-4-amineThiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃~85%
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond at the C2 position, allowing for the introduction of a wide range of primary and secondary amines.[2]

Causality of Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands such as XPhos, DavePhos, or Josiphos-type ligands often being essential for high reactivity, especially with less reactive aryl chlorides.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.

Buchwald_Hartwig_Cycle

Protocol 4: Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridines

Materials:

  • 2-Chloro-1,5-naphthyridine derivative (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or other suitable biarylphosphine ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-chloro-1,5-naphthyridine derivative, amine, palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting and Considerations

  • Incomplete Reactions: In cross-coupling reactions, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The activity of the palladium catalyst can be compromised by oxygen.

  • Side Reactions: In Buchwald-Hartwig aminations, hydrodehalogenation of the starting material can be a competing side reaction. The choice of ligand and careful control of reaction temperature can minimize this.[11]

  • Purification Challenges: The products of these reactions may sometimes be challenging to separate from the ligand or its byproducts. Careful selection of chromatographic conditions is necessary.

Conclusion

The functionalization of the 1,5-naphthyridine ring at the C2 and C4 positions is a cornerstone of synthetic strategies targeting novel bioactive molecules. The selective nature of nucleophilic aromatic substitution at the C4 position of this compound provides a reliable entry point for molecular diversification. Subsequent palladium-catalyzed cross-coupling reactions at the C2 position, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, further expand the accessible chemical space. The protocols and insights provided herein are intended to serve as a practical guide for researchers in the design and execution of synthetic routes towards novel 1,5-naphthyridine derivatives.

References

  • Redd, R. et al. (2018). Troubleshooting Buchwald-Hartwig Amination Reactions. Reddit. [Link]

  • BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. BenchChem.
  • ACS Publications. (2023). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry.
  • Brown, D.J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Livingstone, R. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • Fuertes, M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. [Link]

  • Wiik, J. (2012). Naphthyridine Based Molecular Switches. DiVA portal. [Link]

  • MDPI. (2020).
  • Patel, H. et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Kashani, S. K. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Nolan, S. P. et al. (2020).
  • Patil, S. et al. (2015). Effect of various bases on the Suzuki coupling reaction.
  • Lu, Y. et al. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]

  • Powers, D. et al. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.
  • Powers, D. et al. (2021). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites).
  • Cella, R. & Stefani, H. A. (2009). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Tetrahedron.
  • Ali, T. E. et al. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Ghorbani-Vaghei, R. et al. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances.
  • Patil, S. et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • De, A. et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society.
  • Davies, S. G. et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry.

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Using 2,4-Dichloro-1,5-naphthyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Leveraging 2,4-Dichloro-1,5-Naphthyridine in Modern Organic Synthesis

Abstract

This guide provides a detailed exploration of this compound as a versatile building block in organic synthesis. We delve into the core principles governing its reactivity, focusing on the strategic and selective functionalization of the C2 and C4 positions. Through a combination of theoretical insights and field-proven protocols, this document serves as a comprehensive resource for researchers in medicinal chemistry and materials science. We present detailed methodologies for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, equipping scientists with the knowledge to harness the full synthetic potential of this powerful heterocyclic scaffold.

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore capable of engaging in various biological interactions. The introduction of reactive handles, such as chlorine atoms, transforms the core into a versatile platform for molecular elaboration.

This compound (Molecular Formula: C₈H₄Cl₂N₂, CAS: 28252-82-6) is a prime example of such a platform.[3] The electron-withdrawing nature of the two ring nitrogens renders the carbon backbone electron-deficient, thereby activating the chloro-substituents at the C2 and C4 positions towards nucleophilic displacement. Crucially, these two positions exhibit differential reactivity, a feature that can be exploited to achieve selective and sequential functionalization, paving the way for the synthesis of complex, unsymmetrically substituted derivatives.

Caption: Core reactivity pathways of this compound.

Fundamental Reactivity: A Tale of Two Positions

The synthetic utility of this compound is rooted in the distinct electrophilicity of the C2 and C4 carbons. This difference is the cornerstone of selective synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common transformation for this scaffold.[1][4] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

  • Positional Selectivity (C4 vs. C2): Nucleophilic attack occurs preferentially at the C4 position. This selectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate formed upon C4-attack. The charge can be delocalized over both nitrogen atoms and the aromatic system more effectively compared to the intermediate from C2-attack. Consequently, reactions with one equivalent of a nucleophile under controlled, mild conditions overwhelmingly yield the 4-substituted-2-chloro-1,5-naphthyridine product.

  • Driving the Reaction: SNAr reactions on heteroaromatic systems like this are often facilitated by heating.[4] The presence of strong electron-withdrawing groups activates the ring for nucleophilic attack.[7][8] Amines, alkoxides, and thiolates are common nucleophiles for this transformation.[2]

Palladium-Catalyzed Cross-Coupling

While SNAr is powerful, palladium-catalyzed cross-coupling reactions offer a broader scope for forming C-C and C-N bonds, enabling the introduction of aryl, alkyl, and diverse amino groups.[9] These reactions have become indispensable tools in pharmaceutical manufacturing.[9]

  • Common Reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkynyl) couplings are all viable.

  • Selectivity: Similar to SNAr, selectivity can often be achieved. The choice of palladium catalyst, ligand, and reaction conditions can influence which C-Cl bond reacts preferentially.[10] For instance, the more electron-deficient C4 position is often more reactive in oxidative addition to the Pd(0) center, the first step in most cross-coupling catalytic cycles.

Application Protocols: A Practical Guide

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should perform their own optimization based on the specific substrates used.

Protocol 1: Selective Monosubstitution at C4 via SNAr (Amination)

This protocol describes the selective reaction of an amine at the C4 position, a key step in synthesizing many biologically active molecules, including antimalarial agents.[11]

Objective: To synthesize a 4-amino-2-chloro-1,5-naphthyridine derivative.

Workflow Diagram:

start Start Materials: - this compound - Amine (R-NH2) - Base (e.g., DIPEA) - Solvent (e.g., n-BuOH) react Reaction Setup: Combine reactants in solvent. Heat to reflux (e.g., 100-120°C). start->react monitor Monitor Progress (TLC/LC-MS) Typically 4-12 hours. react->monitor workup Aqueous Workup: Cool to RT. Dilute with EtOAc. Wash with water & brine. monitor->workup purify Purification: Dry organic layer (Na2SO4). Concentrate in vacuo. Purify by column chromatography. workup->purify product Final Product: 4-(R-amino)-2-chloro-1,5-naphthyridine purify->product

Caption: Workflow for selective C4-amination.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Solvent and Reagents: Add a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF). Add the desired primary or secondary amine (1.0-1.2 eq.) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 100-120°C. The higher temperature is necessary to overcome the activation energy associated with disrupting the aromaticity of the ring during the formation of the Meisenheimer complex.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the base and other aqueous-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-2-chloro-1,5-naphthyridine.

Protocol 2: Sequential Unsymmetrical Disubstitution

This protocol leverages the product from Protocol 1 to introduce a second, different nucleophile at the C2 position.

Objective: To synthesize a 2,4-disubstituted-1,5-naphthyridine with different functional groups at C2 and C4.

Step-by-Step Methodology:

  • Starting Material: Use the 4-amino-2-chloro-1,5-naphthyridine synthesized in Protocol 1 (1.0 eq.).

  • Second Nucleophile: In a suitable pressure vessel or sealed tube, dissolve the starting material in a polar aprotic solvent (e.g., dioxane or DMF). Add the second nucleophile (Nu²-H, e.g., a different amine or an alcohol with its corresponding base like NaH) (1.5-2.0 eq.).

  • Reaction Conditions: More forcing conditions are typically required to substitute the less reactive C2-chloro group. Heat the reaction to a higher temperature (e.g., 140-160°C). Microwave irradiation can also be effective in accelerating this second substitution.

  • Workup and Purification: Follow similar workup and purification procedures as described in Protocol 1 to isolate the final unsymmetrically disubstituted product.

Protocol 3: C4-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol provides an alternative to SNAr for installing carbon-based substituents.

Objective: To synthesize a 4-aryl-2-chloro-1,5-naphthyridine derivative.

Catalytic Cycle Overview:

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Naph-Cl (R-X) ArX->OxAdd Pd_II_Complex L_n(R)Pd(II)-X OxAdd->Pd_II_Complex Transmetal Transmetalation Pd_II_Complex->Transmetal Boronic Ar-B(OR)2 Boronic->Transmetal Base Base (e.g., K2CO3) Base->Transmetal Pd_II_Ar L_n(R)Pd(II)-Ar Transmetal->Pd_II_Ar ReductElim Reductive Elimination Pd_II_Ar->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Product (Naph-Ar) ReductElim->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst.

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).[12]

  • Catalyst System: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos or XPhos (4 mol%). The choice of ligand is critical and can significantly impact reaction efficiency.

  • Solvent and Temperature: Add a degassed solvent system, typically a mixture like dioxane/water (4:1) or DME. Heat the reaction mixture to 80-100°C and stir for 6-24 hours.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography to obtain the 4-aryl-2-chloro-1,5-naphthyridine.

Comparative Data and Strategic Choices

Choosing the right synthetic strategy depends on the target molecule and the desired bond type.

Reaction TypeBond FormedTypical ConditionsKey AdvantagesConsiderations
SNAr Amination C-NHigh Temp (100-160°C), Base (DIPEA)Operationally simple, no transition metal needed.Limited to strong nucleophiles; can require harsh conditions.
Buchwald-Hartwig Amination C-NPd Catalyst, Ligand, Base, 80-110°CBroader amine scope (incl. weak nucleophiles), milder conditions.[13]Cost of catalyst/ligand, requires inert atmosphere.
Suzuki-Miyaura Coupling C-C (Aryl)Pd Catalyst, Ligand, Base, 80-100°CExcellent for building biaryl structures, wide functional group tolerance.[14]Requires inert atmosphere, potential for boronic acid homo-coupling.

Conclusion

This compound is a high-potential building block for constructing diverse and complex molecular architectures. A thorough understanding of the differential reactivity between the C2 and C4 positions is essential for its strategic application. By carefully selecting between nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and by controlling reaction conditions, researchers can achieve highly selective transformations. The protocols and principles outlined in this guide provide a solid foundation for chemists to innovate and accelerate their research programs in drug discovery and materials science.

References

  • Gomez, C., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

  • de Souza, M. V. N., et al. (2009). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules. Available at: [Link]

  • Shiri, P., et al. (2022). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. Research Square.
  • Le, T. N., et al. (2023). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Molbank. Available at: [Link]

  • Google Patents. (2021). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
  • Singh, U. P., et al. (2022). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Journal of Pharmaceutical Research International. Available at: [Link]

  • Valente, C., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Available at: [Link]

  • Gomez, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Le, T. N., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules. Available at: [Link]

  • DiVA Portal. (2011). Naphthyridine Based Molecular Switches. Available at: [Link]

  • Murugesan, D., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (1972). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine. Available at: [Link]

  • Sharma, A., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Ismael, A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Available at: [Link]

  • Soderberg, T. (2023). Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

  • Molecular Memory. (2018). The NAS mechanism and a practice problem. YouTube. Available at: [Link]

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Large-scale synthesis of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 2,4-Dichloro-1,5-naphthyridine

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal scaffold in medicinal chemistry and materials science, serving as a highly versatile precursor for a multitude of functionalized derivatives. Its unique heterocyclic structure is a key component in the development of novel therapeutics, including kinase inhibitors and antimalarial agents.[1][2] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The narrative emphasizes the underlying chemical principles, safety imperatives, and process optimization necessary for transitioning from laboratory-scale to bulk production. We present a robust two-step synthetic route, commencing with the synthesis of the 1,5-naphthyridine-2,4-dione precursor, followed by a detailed chlorination protocol.

Introduction and Strategic Overview

The 1,5-naphthyridine core is a privileged structure in drug discovery, and the 2,4-dichloro derivative represents the most critical intermediate for introducing chemical diversity. The chlorine atoms at the 2 and 4 positions act as excellent leaving groups, enabling facile nucleophilic aromatic substitution (SNAr) reactions.[1][3] This allows for the strategic installation of various amine, alcohol, and other nucleophilic fragments, which is essential for structure-activity relationship (SAR) studies.[2]

The most reliable and scalable synthetic strategy involves the chlorination of the corresponding dihydroxy precursor, 1,5-naphthyridine-2,4-dione. This precursor is prepared through a cyclization reaction, and its subsequent conversion to the dichloro derivative is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[1][4] This approach is favored for its efficiency and the accessibility of the starting materials.

Visualizing the Synthetic Pathway

The overall workflow is a two-stage process that transforms a substituted pyridine into the target dichlorinated naphthyridine.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Chlorination 3-aminopyridine 3-aminopyridine Intermediate_A Intermediate_A 3-aminopyridine->Intermediate_A Diethyl malonate (Gould-Jacobs Reaction) 1,5-Naphthyridine-2,4-dione 1,5-Naphthyridine-2,4-dione Intermediate_A->1,5-Naphthyridine-2,4-dione Thermal Cyclization This compound This compound 1,5-Naphthyridine-2,4-dione->this compound Phosphorus Oxychloride (POCl₃) Reflux

Caption: High-level overview of the two-part synthetic workflow.

Safety First: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is an indispensable reagent for this synthesis, but it is also highly hazardous.[5] A rigorous adherence to safety protocols is non-negotiable.

  • Corrosivity and Toxicity: POCl₃ is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[5][6][7] Long-term exposure may lead to chronic respiratory conditions.[5][6]

  • High Reactivity: It reacts violently with water, moisture, and alcohols, releasing toxic hydrogen chloride gas and phosphoric acid.[8] This reaction is highly exothermic and can lead to a dangerous pressure buildup in a closed system.

  • Mandatory Precautions:

    • Ventilation: All manipulations must be conducted inside a certified chemical fume hood with robust airflow.[6]

    • Personal Protective Equipment (PPE): A full set of PPE is required: chemical splash goggles, a full-face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[8][9]

    • Emergency Measures: An eyewash station and safety shower must be immediately accessible.[8][9] Keep a class D fire extinguisher and appropriate spill containment materials (e.g., dry sand, vermiculite) nearby. Do NOT use water to extinguish a POCl₃ fire or clean a spill. [7][8]

    • Incompatible Materials: Store POCl₃ away from water, alcohols, amines, strong bases, and metals.[6][8]

Detailed Synthesis Protocol

This protocol is designed for a large-scale synthesis yielding approximately 150-170g of the final product.

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMolesRole
3-AminopyridineC₅H₆N₂94.1194.1 g1.0Starting Material
Diethyl MalonateC₇H₁₂O₄160.17176.2 g1.1Cyclization Partner
Diphenyl EtherC₁₂H₁₀O170.211.5 L-High-Boiling Solvent
Phosphorus Oxychloride (POCl₃)POCl₃153.33750 mL8.1Chlorinating Agent
N,N-DimethylanilineC₈H₁₁N121.18100 mL0.82Catalyst/Acid Scavenger
Dichloromethane (DCM)CH₂Cl₂84.934.0 L-Extraction Solvent
IsopropanolC₃H₈O60.101.0 L-Recrystallization Solvent
IceH₂O18.02~10 kg-Cooling/Quenching
Saturated NaHCO₃ (aq)NaHCO₃84.01~5.0 L-Neutralization
Anhydrous Na₂SO₄Na₂SO₄142.04~200 g-Drying Agent
Part 1: Synthesis of 1,5-Naphthyridine-2,4-dione

The synthesis of the dihydroxy precursor is achieved via the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl malonate, followed by thermal cyclization.[1]

Protocol:

  • Reaction Setup: In a 3L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus with a condenser, combine 3-aminopyridine (94.1 g, 1.0 mol) and diethyl malonate (176.2 g, 1.1 mol).

  • Initial Condensation: Heat the mixture to 150-160 °C. Ethanol will begin to collect in the Dean-Stark trap as the condensation proceeds. Maintain this temperature for 2-3 hours until the theoretical amount of ethanol (~46 g) is collected.

  • Thermal Cyclization: Increase the temperature of the reaction mixture to 240-250 °C by adding diphenyl ether (1.5 L) as a high-boiling solvent. A precipitate will begin to form. Maintain this temperature for 1-2 hours to ensure complete cyclization.

  • Isolation: Allow the mixture to cool to room temperature. The product, 1,5-naphthyridine-2,4-dione, will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with hexane or petroleum ether (2 x 500 mL) to remove the diphenyl ether solvent.

  • Drying: Dry the solid in a vacuum oven at 80 °C overnight. The expected yield is typically 130-145 g (80-90%) of a pale yellow or off-white solid. This material is generally of sufficient purity for the next step.

Part 2: Chlorination to this compound

This step converts the hydroxyl groups of the precursor into chlorides using phosphorus oxychloride.

Caption: Key transformation from precursor to final product.

Protocol:

  • Reaction Setup: In a 3L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to neutralize HCl fumes), and an addition funnel, add the 1,5-naphthyridine-2,4-dione (130 g, ~0.8 mol) from Part 1.

  • Reagent Addition: Under the fume hood, carefully add phosphorus oxychloride (750 mL) to the flask. The solid will form a slurry. Begin stirring and add N,N-dimethylaniline (100 mL) dropwise via the addition funnel over 20 minutes. The addition of a tertiary amine can catalyze the reaction.

  • Reflux: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 3-4 hours. The reaction mixture should become a clearer, dark brown solution as the reaction progresses. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Post-Reaction Cooldown: Once the reaction is complete, cool the mixture to room temperature.

  • POCl₃ Removal: Distill off the excess phosphorus oxychloride under reduced pressure. This is a critical step to simplify the subsequent work-up.

  • Work-up (Quenching):

    • CAUTION: This step is highly exothermic and must be performed with extreme care.

    • Place the flask containing the viscous, dark residue into a large ice-water bath.

    • Very slowly and carefully, add crushed ice to the flask in small portions with vigorous stirring. The addition will cause the evolution of HCl gas. Ensure the temperature of the mixture does not exceed 30-40 °C. This process may take several hours.

  • Neutralization and Extraction:

    • Once the quenching is complete, the mixture will be a dark acidic slurry. Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Transfer the neutralized mixture to a large separatory funnel and extract the product with dichloromethane (DCM) (3 x 1 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a dark solid.

Purification and Characterization

For large-scale work, recrystallization is the preferred method for purification.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot isopropanol. If the solution is highly colored, it can be treated with activated charcoal and hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum. The expected yield of pure this compound is 110-125 g (70-80% for the chlorination step).[10][11]

  • Column Chromatography: If higher purity is required, the material can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.[12][13]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[14][15]

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (HPLC/GC): >95%.[10]

  • ¹H NMR: The spectrum should show four distinct aromatic protons consistent with the structure.

  • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the product's molecular weight (199.03 g/mol ), with the characteristic isotopic pattern for two chlorine atoms.[11]

Conclusion

This application note details a robust and scalable two-step synthesis for this compound. The protocol emphasizes operational safety, particularly in the handling of phosphorus oxychloride, and provides a clear, step-by-step guide for synthesis, work-up, and purification. By following this procedure, researchers and drug development professionals can reliably produce large quantities of this essential chemical intermediate, facilitating further exploration in medicinal chemistry and materials science.

References

  • Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
  • New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • Lanxess. (2015). Phosphorus oxychloride Product Safety Assessment.
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
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  • ResearchGate. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst.
  • Wiik, J. (2012). Naphthyridine Based Molecular Switches. DiVA portal.
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  • BenchChem. (2025). Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs.
  • Wiley-VCH. (n.d.). Supporting Information for Difluoromethylthiolation of Heterocycles.
  • Elsevier. (2009). Naphthyridines. Part 3.
  • ResearchGate. (n.d.). Chlorination of 1,5-naphthyridines by N-oxides mediation.
  • Singh, C., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry.
  • ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H.
  • BenchChem. (2025). Purification of Crude 2,4-Dichloro-5-nitropyridine.
  • PubMed Central. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.
  • Sigma-Aldrich. (n.d.). This compound.
  • Finetech Industry Limited. (n.d.). This compound | CAS: 28252-82-6.
  • ResearchGate. (n.d.). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine.
  • PubMed Central. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • BenchChem. (2025). Application Notes and Protocols for Metabolite Identification using 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS.

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Application Note & Protocols: 2,4-Dichloro-1,5-naphthyridine as a Versatile Precursor for Novel Anti-malarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and parasitology.

Abstract: The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new anti-malarial agents with novel mechanisms of action. The 1,5-naphthyridine scaffold has been identified as a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-malarial efficacy.[1][2][3] This application note provides a comprehensive guide to the synthesis and strategic utilization of 2,4-dichloro-1,5-naphthyridine as a key building block for the generation of a diverse library of anti-malarial candidates. We will delve into the synthetic rationale, provide detailed, field-tested protocols, and discuss the structure-activity relationships (SAR) that guide the design of next-generation 1,5-naphthyridine-based anti-malarials.

Introduction: The Strategic Advantage of the 1,5-Naphthyridine Core

The quinoline ring system is a cornerstone of anti-malarial drug discovery, with chloroquine and primaquine being notable examples. However, issues of resistance and toxicity have plagued these compounds. The 1,5-naphthyridine core, a bioisostere of quinoline, offers a strategic advantage. The introduction of a second nitrogen atom into the aromatic system increases the oxidation potential, which may circumvent metabolic pathways responsible for the formation of toxic metabolites, a known issue with 8-aminoquinolines like primaquine.[1][4] Specifically, replacing the quinoline moiety in primaquine with a 1,5-naphthyridine core has been shown to yield compounds with potent in vitro activity against chloroquine-resistant P. falciparum strains and a superior therapeutic index.[2][4]

This compound is a particularly valuable precursor due to the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective functionalization. This enables the systematic exploration of chemical space at the C2 and C4 positions, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Synthesis of the Key Precursor: this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is a robust and scalable method for its preparation.[4]

Protocol 1: Synthesis of this compound

Rationale: This synthetic route leverages a condensation-cyclization-decarboxylation sequence to construct the 1,5-naphthyridine core, followed by chlorination to install the reactive handles for further diversification.

Step 1: Synthesis of[5][6]-Naphthyridine-2,4-diol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-pyridine-2-carboxylic acid ethyl ester in an excess of diethyl malonate.

  • Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Filter the solid, wash with diethyl ether to remove unreacted diethyl malonate, and dry under vacuum. This intermediate is then subjected to cyclization and decarboxylation.

  • Heat the intermediate in a high-boiling point solvent such as diphenyl ether at 250-260 °C for 1-2 hours.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the resulting solid, wash with hexane, and dry to yield[5][6]-naphthyridine-2,4-diol.

Step 2: Synthesis of 2,4-Dichloro-[5][6]-naphthyridine

  • In a fume hood, carefully add[5][6]-naphthyridine-2,4-diol to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux (approximately 110 °C) for 3-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • The crude 2,4-dichloro-[5][6]-naphthyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Synthesis_of_2_4_Dichloro_1_5_naphthyridine cluster_0 Step 1: Formation of the Naphthyridine Core cluster_1 Step 2: Chlorination 3-aminopyridine-2-carboxylic acid ethyl ester 3-aminopyridine-2-carboxylic acid ethyl ester Intermediate_1 Condensation Product 3-aminopyridine-2-carboxylic acid ethyl ester->Intermediate_1 Reflux Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_1 Naphthyridinediol [1,5]-Naphthyridine-2,4-diol Intermediate_1->Naphthyridinediol Heat, Cyclization & Decarboxylation Naphthyridinediol_2 [1,5]-Naphthyridine-2,4-diol Dichloronaphthyridine This compound Naphthyridinediol_2->Dichloronaphthyridine POCl₃, Reflux

Caption: Synthetic workflow for this compound.

Strategic Functionalization of this compound

The two chlorine atoms on the 1,5-naphthyridine ring exhibit different reactivities towards nucleophilic aromatic substitution (SNAr), allowing for selective and sequential modifications. This is a cornerstone of building a diverse library of compounds for SAR studies.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,5-naphthyridine ring facilitates SNAr reactions.[7] The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group (in this case, chlorine), proceeding through a Meisenheimer-like intermediate.[8]

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted 1,5-Naphthyridine + Cl⁻ Intermediate->Product Loss of Leaving Group (Cl⁻)

Caption: Generalized SNAr mechanism on the 1,5-naphthyridine core.

Protocol 2: Selective Monosubstitution at the C4 Position

Rationale: The C4 position is generally more reactive towards nucleophiles than the C2 position. By controlling the reaction conditions, selective monosubstitution can be achieved.

  • Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Add the desired amine nucleophile (1.0-1.2 eq). The choice of amine is critical for the final biological activity. For example, side chains containing basic nitrogen atoms have been shown to enhance anti-malarial activity.[5]

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if the amine nucleophile is used as a salt.

  • Heat the reaction mixture at a moderate temperature (e.g., 70-80 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-substituted-2-chloro-1,5-naphthyridine derivative.

Protocol 3: Disubstitution at C2 and C4 Positions

Rationale: To achieve disubstitution, more forcing conditions or a more reactive nucleophile are typically required for the second substitution at the C2 position.

  • Starting with the 4-substituted-2-chloro-1,5-naphthyridine derivative from Protocol 2 (1.0 eq), dissolve it in a suitable solvent (e.g., DMF, dioxane, or n-butanol).

  • Add the second nucleophile (can be the same as or different from the first) in excess (2.0-3.0 eq).

  • Heat the reaction at a higher temperature (e.g., 100-150 °C) for an extended period (12-24 hours). Microwave irradiation can also be employed to accelerate the reaction.

  • Work-up and purification are performed as described in Protocol 2.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl or alkyl groups, which are not readily installed via SNAr, palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions are invaluable. These reactions typically target the more reactive C2 position.[5][9]

Protocol 4: Suzuki Coupling at the C2 Position

Rationale: This protocol allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C2 position, which has been shown to be important for interacting with the target protein, such as Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[5][10]

  • To a reaction vessel, add the 4-substituted-2-chloro-1,5-naphthyridine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,5-naphthyridine core using the protocols described above has led to significant insights into the SAR for anti-malarial activity.

PositionSubstituent TypeImpact on Anti-malarial ActivityReference
C2 Aryl or heteroaryl groupsImportant for potency, potentially through interactions with the hinge region of kinases like PfPI4K. Polar groups can optimize kinase inhibition.[5][9]
C4 Aminoalkyl side chainsCrucial for physicochemical properties and overall anti-malarial activity. Often mimics the side chain of known anti-malarials like chloroquine and primaquine.[4]
C8 Basic aminesIntroduction of basic substituents at this position can improve physicochemical properties, enhance in vivo pharmacokinetics, and may introduce a dual mode of action by inhibiting hemozoin formation.[5]

Biological Evaluation of Synthesized Compounds

A crucial step in the drug discovery pipeline is the biological evaluation of the synthesized compounds.

In Vitro Anti-malarial Activity
  • Assay: SYBR Green I-based fluorescence assay.

  • Principle: This assay measures the proliferation of P. falciparum in red blood cells. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the number of parasites.

  • Procedure:

    • Culture chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains of P. falciparum.

    • Serially dilute the test compounds in 96-well plates.

    • Add the parasite culture to the wells and incubate for 72 hours.

    • Lyse the cells and add SYBR Green I dye.

    • Measure fluorescence and calculate the IC₅₀ (the concentration of the compound that inhibits parasite growth by 50%).

Cytotoxicity Assay
  • Assay: MTT or resazurin-based assay.

  • Principle: Measures the viability of mammalian cell lines (e.g., HEK293T or HepG2) to assess the selectivity of the compounds.

  • Procedure:

    • Culture mammalian cells in 96-well plates.

    • Expose the cells to serial dilutions of the test compounds for 48-72 hours.

    • Add MTT or resazurin and measure the colorimetric or fluorometric output.

    • Calculate the CC₅₀ (the concentration of the compound that is cytotoxic to 50% of the cells).

  • Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value is desirable.

In Vivo Efficacy Studies
  • Model: Humanized P. falciparum mouse model (e.g., NSG mice).[5][10]

  • Procedure:

    • Engraft immunodeficient mice with human red blood cells.

    • Infect the mice with P. falciparum.

    • Administer the test compounds orally or via another appropriate route.

    • Monitor parasitemia levels over several days.

    • Efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group.

Conclusion

This compound is a highly valuable and versatile precursor for the development of novel anti-malarial agents. Its strategic synthesis and the ability to selectively functionalize the C2 and C4 positions provide a robust platform for medicinal chemists to generate diverse libraries of compounds. The insights gained from SAR studies on this scaffold have led to the identification of potent anti-malarial candidates with improved safety profiles and, in some cases, dual mechanisms of action. The protocols and strategies outlined in this application note are intended to empower researchers in their efforts to combat the global challenge of malaria.

References

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2024).
  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. (2025).
  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC. (n.d.). NIH.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). NIH.
  • Evaluation of 1,5-naphthyridine-based molecules as antimalarial agents. (n.d.).
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Naphthyridine Based Molecular Switches. (n.d.). DiVA portal.
  • Synthesis of linear dibenzo[5][11]naphthyridines using 2-chloro-4-methylquinolines. (2025). ResearchGate.

  • Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine | Request PDF. (2025).
  • THE NAPHTHYRIDINES. (n.d.). Wiley.
  • Identification, characterization, and optimization of 2,8-disubstituted-1,5-naphthyridines as novel Plasmodium falciparum phosphatidylinositol-4-kinase inhibitors with in vivo efficacy in a humanized mouse model of malaria. (n.d.). CABI Digital Library.
  • A Comparative Guide to the Synthetic Routes of 2-Amino-5-chloro-1,8-naphthyridine. (n.d.). Benchchem.
  • Supporting Information 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-k. (n.d.). University of Pretoria.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. (2024). University of Dundee.
  • Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation | Request PDF. (n.d.).
  • Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. (n.d.). Taylor & Francis Online.
  • Nucleophilic Substitution Reactions. (n.d.). Unknown Source.
  • Concerted Nucleophilic Arom

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,4-dichloro-1,5-naphthyridine. This guide is designed to provide in-depth, practical advice to help you overcome common challenges and improve the yield and purity of this important synthetic intermediate. Drawing from established protocols and mechanistic principles, we address frequently encountered issues in a direct question-and-answer format.

Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing this compound involves a two-step process. The first step is the cyclization of 2,6-diaminopyridine with diethyl malonate to form 1,5-naphthyridine-2,4-diol. This intermediate is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What is the standard, most reliable protocol for synthesizing this compound?

A1: The most widely adopted method is a two-step synthesis starting from 2,6-diaminopyridine.

Step 1: Synthesis of 1,5-Naphthyridine-2,4-diol This step is a condensation and cyclization reaction. 2,6-Diaminopyridine is reacted with diethyl malonate at high temperatures. The reaction is typically performed without a solvent or in a high-boiling solvent like diphenyl ether.

Step 2: Chlorination of 1,5-Naphthyridine-2,4-diol The crude 1,5-naphthyridine-2,4-diol is then chlorinated. This is achieved by heating the diol in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline or triethylamine, which can accelerate the reaction.[1] The excess POCl₃ acts as both the reagent and the solvent.

Below is a general workflow for this process:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Workup & Purification A 2,6-Diaminopyridine + Diethyl Malonate B Heat (e.g., 200-250 °C) A->B Reaction Mixture C 1,5-Naphthyridine-2,4-diol (Crude Intermediate) B->C Condensation & Cyclization D 1,5-Naphthyridine-2,4-diol E Reflux in POCl₃ (with or without catalyst) D->E Suspension F Crude Product Mixture E->F Chlorination G Crude Product Mixture H Quench with Ice/Water G->H Careful Addition I Neutralize (e.g., NaHCO₃) H->I J Extract with Organic Solvent I->J K Column Chromatography J->K Concentrated Extract L This compound (Pure Product) K->L G cluster_troubleshooting Troubleshooting Logic start Low Yield or Impure Product q1 Is the issue in Step 1 (Diol Formation)? start->q1 q2 Is the issue in Step 2 (Chlorination)? start->q2 ans1_temp Check Temperature: Ensure 220-250 °C q1->ans1_temp Yes ans1_purity Check SM Purity: Use pure 2,6-diaminopyridine q1->ans1_purity Yes ans1_sublimation Prevent Sublimation: Use a sealed system q1->ans1_sublimation Yes ans2_tar Problem: Tar Formation Solution: Reduce temp/time q2->ans2_tar Yes ans2_impurity Problem: Mono-chloro impurity Solution: Optimize chromatography or re-run reaction q2->ans2_impurity Yes

Sources

Technical Support Center: Navigating Side Reactions in the Suzuki Coupling of Dichloronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving dichloronaphthyridine substrates. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth, actionable guidance to navigate the complexities of these reactions. Here, you will find comprehensive troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to optimize your synthetic strategies and overcome common challenges.

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, and the Suzuki-Miyaura coupling is a paramount tool for its elaboration. However, the presence of two chlorine atoms and two nitrogen atoms within the fused ring system introduces a unique set of challenges, including regioselectivity control and a propensity for specific side reactions. This guide is designed to provide a deep understanding of the underlying principles governing these reactions, empowering you to troubleshoot effectively and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Suzuki coupling of dichloronaphthyridines. Each question is followed by a detailed explanation of the potential causes and a set of actionable troubleshooting steps.

Regioselectivity and Mono-arylation vs. Di-arylation

Question 1: My Suzuki coupling on a dichloronaphthyridine is giving me a mixture of mono- and di-substituted products. How can I selectively synthesize the mono-arylated product?

Answer: Achieving selective mono-arylation on a dichloronaphthyridine is a common challenge that hinges on the differential reactivity of the two C-Cl bonds and careful control of reaction conditions.

Underlying Causes:

  • Electronic Effects: The two chlorine atoms on the naphthyridine ring are in distinct electronic environments. The position more susceptible to oxidative addition by the palladium catalyst will react preferentially. For instance, in 1,6-naphthyridone dichloride, the first coupling step at one of the two competitive reactive centers can be significantly faster than the second, enabling high regioselectivity for the mono-adduct under optimized conditions.[1]

  • Stoichiometry: Using an excess of the boronic acid reagent will invariably drive the reaction towards the di-substituted product.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures provide the necessary energy to overcome the activation barrier for the second coupling, leading to increased formation of the di-arylated product.

Troubleshooting Steps:

  • Control Stoichiometry: Begin by using a slight deficiency or an equimolar amount of the boronic acid (0.9 to 1.0 equivalents) relative to the dichloronaphthyridine. This will favor mono-substitution by limiting the availability of the coupling partner.

  • Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product is observed.

  • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will increase the kinetic discrimination between the two C-Cl positions.

  • Ligand Selection: The choice of phosphine ligand can influence regioselectivity. For some dihaloheterocycles, bulky, electron-rich monodentate ligands can favor reaction at a specific position.[2] A screening of ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) like IPr may be beneficial.[3]

Question 2: I want to synthesize the di-substituted naphthyridine, but the reaction stalls after the first substitution, or I get a low yield of the desired product. What should I do?

Answer: Driving the reaction to complete di-substitution requires overcoming the deactivation of the substrate after the first coupling and ensuring the catalyst remains active.

Underlying Causes:

  • Electronic Deactivation: The introduction of an electron-donating aryl group in the first Suzuki coupling can decrease the electrophilicity of the remaining C-Cl bond, making the second oxidative addition step more difficult.

  • Catalyst Deactivation: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation, especially at the higher temperatures and longer reaction times required for the second coupling.[4][5]

  • Insufficient Reagents: An inadequate amount of boronic acid or base will prevent the second coupling from proceeding to completion.

Troubleshooting Steps:

  • Increase Boronic Acid Equivalents: Use a stoichiometric excess of the boronic acid (typically 2.2 to 2.5 equivalents) to ensure enough reagent is present for both coupling events.

  • Use a More Robust Catalyst System: Employ a catalyst system known for its high activity and stability. Pre-catalysts like XPhos Pd G2 or G3, combined with bulky, electron-rich ligands, are often effective for challenging cross-couplings.[6]

  • Elevate the Temperature: The second coupling often requires more forcing conditions. Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or DMF. Microwave irradiation can also be effective in driving the reaction to completion in shorter timeframes.[7]

  • Ensure Sufficient Base: Use at least two equivalents of base per chlorine atom. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often a good choice.

Common Side Reactions

Question 3: I am observing a significant amount of a byproduct that appears to be my starting dichloronaphthyridine with one of the chlorines replaced by a hydrogen. What is this, and how can I prevent it?

Answer: This common side reaction is known as hydrodehalogenation or simply dehalogenation . It is particularly prevalent with electron-deficient heterocycles like naphthyridines.

Underlying Causes:

  • Formation of a Palladium-Hydride Species: The active palladium catalyst can react with sources of hydride in the reaction mixture, such as the solvent (e.g., alcohols), water, or even the base, to form a palladium-hydride (Pd-H) intermediate.

  • Reductive Elimination of Ar-H: This Pd-H species can then undergo reductive elimination with the naphthyridine moiety on the palladium complex to produce the dehalogenated byproduct.[8]

  • Substrate Susceptibility: N-heterocyclic halides are generally more prone to dehalogenation.[8] The nitrogen atoms in the naphthyridine ring can influence the electronic properties of the C-Cl bonds, making them more susceptible to this side reaction.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Meticulously dry all solvents and reagents and perform the reaction under a strictly inert atmosphere (argon or nitrogen). While some Suzuki protocols benefit from water, it can be a source of protons for dehalogenation.[9]

  • Choice of Solvent: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.

  • Select the Right Base: While strong bases are often necessary, some can promote dehalogenation. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary to find the optimal balance between reactivity and minimizing this side reaction.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Experiment with different phosphine ligands or NHCs.

Question 4: My boronic acid is decomposing, and I am seeing homocoupling of the boronic acid as a major byproduct. How can I mitigate this?

Answer: Protodeboronation (hydrolysis of the boronic acid) and homocoupling are frequent side reactions in Suzuki couplings, especially with heteroaryl boronic acids or under harsh conditions.

Underlying Causes:

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved by water or other protic species, especially in the presence of a base, replacing the boronic acid group with a hydrogen atom.

  • Homocoupling: The oxidative homocoupling of two boronic acid molecules can be catalyzed by palladium(II) species. This is often exacerbated by the presence of oxygen in the reaction mixture.

Troubleshooting Steps:

  • Use a More Stable Boron Reagent: Consider using a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt instead of the free boronic acid. These are often more stable to protodeboronation.

  • Thoroughly Degas the Reaction Mixture: Before heating, thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This will minimize the presence of oxygen, which promotes homocoupling.

  • Use a Fresh, High-Purity Palladium Catalyst: Ensure your palladium source is of high quality and has not been exposed to air for extended periods. Using a pre-catalyst can also help ensure the generation of the active Pd(0) species in a controlled manner.

  • Optimize the Base: The choice and quality of the base are critical. Use a freshly opened or properly stored base. In some cases, a weaker base or a fluoride source like CsF can be beneficial.

Data Presentation: Guiding Your Experimental Design

The following tables provide a summary of reaction conditions that have been successfully employed for the Suzuki coupling of dichloronaphthyridines and related dihalo-aza-heterocycles. This data can serve as a starting point for your own reaction optimization.

Table 1: Conditions for Regioselective Mono-arylation of Dihalo-aza-heterocycles

SubstrateBoronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
5,7-Dichloro-1,6-naphthyridineArylboronic acid (1.1)Pd(PPh₃)₄ (5)-K₂CO₃ (2.2)Dioxane/H₂O1001270-85[10]
1,6-Naphthyridone dichloridePhenylboronic acid (1.0)Pd₂(dba)₃·CHCl₃ (2)(2-MeO-Ph)₃P (8)K₃PO₄ (2.0)DMF804>95 (92% regioselectivity)[1]
2,4-DichloropyrimidineArylboronic acid (1.0)Pd(PPh₃)₄ (0.5)-K₂CO₃ (3.0)Dioxane/H₂O100 (MW)0.2575-95[7]
2,5-DichloropyridineArylboronic acid (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10012-2460-80[11]

Table 2: Conditions for Di-arylation of Dihalo-aza-heterocycles

SubstrateBoronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
2,7-Dichloro-1,8-naphthyridineArylboronic acid (2.4)Pd(PPh₃)₄ (5)-K₃PO₄ (2.4)Dioxane1002080-95[12]
2,6-DichloropyridineHeptyl boronic pinacol ester (2.3)Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (excess)Dioxane/H₂O100-92[13]
2,4-DichloropyrimidineArylboronic acid (2.2)Pd(PPh₃)₄ (3)-Na₂CO₃ (4.0)ACN/H₂O8012-2470-90[14]

Experimental Protocols

The following are generalized, step-by-step protocols for performing Suzuki-Miyaura coupling reactions on dichloronaphthyridine substrates. Note: These are starting points and may require optimization for your specific substrate and boronic acid partner.

Protocol 1: General Procedure for Regioselective Mono-arylation
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the dichloronaphthyridine (1.0 equiv.), the arylboronic acid (1.0-1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS, paying close attention to the consumption of the starting material and the formation of the mono- and di-substituted products.

  • Work-up: Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated naphthyridine.

Protocol 2: General Procedure for Di-arylation
  • Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add the dichloronaphthyridine (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 4.0-5.0 equiv.).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Addition of Catalyst and Solvent: Add the palladium pre-catalyst and ligand (if separate) or the all-in-one catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., dioxane).

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-110 °C or under microwave irradiation) with vigorous stirring.

  • Monitoring: Monitor the reaction for the complete consumption of the mono-substituted intermediate.

  • Work-up and Purification: Follow the work-up and purification procedures as outlined in Protocol 1 to isolate the di-arylated naphthyridine.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow for common issues.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side Common Side Reactions Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition (+ Ar-X) Transmetalation Ar-Pd(II)(R)L_n Oxidative_Addition->Transmetalation Transmetalation (+ R-B(OR)₂ + Base) Dehalogenation Ar-H (Dehalogenation) Oxidative_Addition->Dehalogenation Hydride Source Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Homocoupling R-R (Homocoupling) Transmetalation->Homocoupling O₂ Present Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Protodeboronation R-H (Protodeboronation) Boronic_Acid R-B(OR)₂ Boronic_Acid->Protodeboronation H₂O/Base

Caption: The Suzuki-Miyaura catalytic cycle and common competing side reactions.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Actions Start Low Yield or Complex Mixture Selectivity Poor Regio- or Mono/Di-selectivity Start->Selectivity Side_Products Dehalogenation or Homocoupling Start->Side_Products Stoichiometry Adjust Boronic Acid Equivalents (0.9-2.5) Selectivity->Stoichiometry Mono vs. Di? Conditions Optimize Temp. & Time (Lower for Mono, Higher for Di) Selectivity->Conditions Kinetic Control? Catalyst Screen Ligands & Use Fresh Catalyst Selectivity->Catalyst Steric/Electronic Control? Atmosphere Ensure Inert Atmosphere & Degas Solvents Side_Products->Atmosphere Homocoupling? Reagents Use Anhydrous Solvents & High-Purity Base Side_Products->Reagents Dehalogenation?

Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling of dichloronaphthyridines.

References

  • Cai, C., et al. (2007). From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. Organic Process Research & Development. Available at: [Link]

  • Scilit. (n.d.). Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • R Discovery. (2007). From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. Retrieved from [Link]

  • ResearchGate. (2013). Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Late-stage functionalization of BN-heterocycles. Retrieved from [Link]

  • PubMed. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Handy, S. T., et al. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Chemistry Europe. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Chemo- and Regioselective Cross-Coupling Reactions of 2,3-Dichloronaphthalene-1,4-bistriflate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanistic Investigation of Rh(I)-Catalyzed Asymmetric Suzuki-Miyaura Coupling with Racemic Allyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2,4-Dichloro-1,5-naphthyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,4-Dichloro-1,5-naphthyridine. It provides in-depth troubleshooting advice and detailed protocols for purification via recrystallization, ensuring you can achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] The process involves dissolving the crude, impure solid in a minimum amount of a hot solvent to create a saturated solution.[3] As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[4] The impurities, which are ideally present in smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[2][3] The pure crystals are then isolated by filtration.

Q2: How do I select the optimal solvent for recrystallizing this compound?

The choice of solvent is the most critical factor for successful recrystallization.[1] An ideal solvent should meet several criteria:

  • High Temperature Coefficient: It should dissolve the this compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[2][5]

  • Impurity Solubility: It should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).[5]

  • No Reactivity: The solvent must be chemically inert and not react with the compound.[2]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]

  • Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive.[2]

A systematic approach involves testing the solubility of a small amount of your crude material in various solvents at room temperature and then at their boiling points.

Q3: What are the likely impurities in my crude this compound sample?

While the exact impurity profile depends on the synthetic route, common contaminants in crude dichloronaphthyridine preparations can include:

  • Isomeric Byproducts: The synthesis of 1,5-naphthyridines can sometimes yield other isomers, such as other dichloro-1,5-naphthyridine positional isomers (e.g., 2,6-dichloro or 2,7-dichloro).[6] These can be difficult to separate due to similar physical properties.

  • Incompletely Reacted Starting Materials: Precursors used in the synthesis may carry through to the final product.

  • Over- or Under-halogenated Species: Mono-chloro or tri-chloro naphthyridine analogs might be present.

  • Reagents and Catalysts: Residual reagents or catalysts from the reaction can contaminate the crude product.

Q4: When is a mixed-solvent (binary) system appropriate?

A mixed-solvent system is useful when no single solvent meets the ideal criteria.[7] This typically occurs when your compound is too soluble in one solvent and poorly soluble in another. The procedure involves dissolving the crude this compound in a minimal amount of the "good" solvent (in which it is highly soluble) at a high temperature. Then, the "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[7] A few more drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly.

Troubleshooting Guide: Recrystallization Problems & Solutions

This section addresses specific issues that may arise during the recrystallization of this compound.

Q5: My compound will not dissolve, even in a large volume of boiling solvent. What should I do?
  • Likely Cause: You have selected an inappropriate solvent in which the compound is poorly soluble even at high temperatures. Alternatively, the crude material may contain a significant fraction of insoluble impurities.

  • Solution:

    • Verify Solvent Choice: Re-evaluate your solvent selection by testing a small sample of crude material in different solvents.

    • Perform Hot Filtration: If you suspect insoluble impurities, add enough hot solvent to dissolve the target compound, and then perform a hot gravity filtration to remove the undissolved material before allowing the filtrate to cool.[3] Be sure to use a pre-heated funnel to prevent premature crystallization.[8]

    • Consider a Mixed-Solvent System: If a single solvent is not effective, try dissolving the compound in a "good" solvent and then proceed with a mixed-solvent recrystallization.[7]

Q6: The solution is clear, but no crystals have formed after cooling to room temperature and even in an ice bath.
  • Likely Cause: The solution is not supersaturated, which can happen for two main reasons: either too much solvent was used, or the solution is reluctant to nucleate.[9][10]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.[10]

    • Induce Crystallization: If the solution is supersaturated but won't crystallize, nucleation must be induced. Several techniques can be used:

      • Seeding: Add a tiny crystal of pure this compound to the solution. This provides a template for crystal growth.[4][11]

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[12]

      • Flash Cooling: Briefly cool the flask in a dry ice/acetone bath to force the formation of some solid, then allow it to warm to the temperature of the ice bath, which may promote the growth of the initially formed crystals.

Q7: My product has separated as an oil instead of forming crystals. What went wrong?
  • Likely Cause: This phenomenon, known as "oiling out," occurs when the boiling point of the solvent is higher than the melting point of the solute, causing the compound to melt in the solution rather than dissolve.[8][9] It can also happen if the solution is too concentrated or cooled too quickly, or if the compound is significantly impure.[10]

  • Solution:

    • Re-dissolve and Dilute: Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can help.[10] Slow cooling is crucial for forming well-ordered crystals.[13][14]

    • Lower the Solution's Saturation Temperature: Add more solvent so that the solution becomes saturated at a temperature below the compound's melting point.

    • Change Solvents: Select a solvent with a lower boiling point.

Q8: My final yield of purified crystals is very low.
  • Likely Cause: Several factors can contribute to poor recovery:

    • Using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor.[10]

    • Premature crystallization during a hot filtration step.

    • Cooling the solution for an insufficient amount of time.

    • Washing the collected crystals with a solvent that is not ice-cold, causing some of the product to redissolve.[3]

    • The crude material was less pure than anticipated.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

    • Recover from Mother Liquor: Concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[3]

    • Ensure Complete Cooling: Allow the flask to stand in an ice bath for at least 15-20 minutes before filtration to maximize crystal formation.

    • Use Ice-Cold Wash Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[3]

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent used. 2. Solution is supersaturated but lacks nucleation sites.1. Boil off excess solvent and re-cool.[10] 2. Induce crystallization by seeding or scratching.[11][12]
"Oiling Out" 1. Solution is too concentrated or cooled too quickly. 2. Melting point of compound is below the solution temperature. 3. High level of impurities.1. Reheat, add more solvent, and cool very slowly.[8][9] 2. Choose a lower-boiling solvent.
Low Yield 1. Too much solvent used. 2. Incomplete crystallization. 3. Product loss during washing.1. Use the minimum amount of hot solvent. 2. Cool thoroughly in an ice bath. 3. Wash crystals with a minimal amount of ice-cold solvent.[3]
Premature Crystallization 1. Solution cooled too quickly during hot filtration.1. Use a pre-heated funnel.[8] 2. Add a slight excess of hot solvent before filtering and evaporate it later.[9]
Experimental Protocols & Workflows
Workflow for Recrystallization of this compound

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization cluster_isolation Isolation & Drying Start Crude This compound Solvent_Screen Solvent Screening Start->Solvent_Screen Step 1 Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Step 2 Select Solvent Hot_Filter Hot Filtration (If Insoluble Impurities) Dissolve->Hot_Filter Optional Cool Slow Cooling (Crystal Formation) Hot_Filter->Cool Ice_Bath Ice Bath Cooling Cool->Ice_Bath Step 3 Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Step 4 Wash Wash with Cold Solvent Vacuum_Filter->Wash Step 5 Dry Dry Crystals Wash->Dry Step 6 End Pure Product Dry->End

Caption: General workflow for the purification process.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. Add the selected solvent dropwise from a heated reservoir while the flask is heated (e.g., on a hot plate).[3] Continue adding the minimum amount of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration at this stage. Use a pre-heated stemless funnel and fluted filter paper to minimize premature crystallization.[8]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[13][15] Rushing this step can trap impurities.[14]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to the crystals to wash away any remaining mother liquor.[3] Reapply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.[2] Transfer the crystals to a watch glass to air dry completely or place them in a vacuum oven under reduced pressure for more efficient drying.[16][17][18]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Crystals not forming after cooling? TooMuchSolvent Too much solvent used? Start->TooMuchSolvent Yes OilingOut Is the compound 'oiling out'? Start->OilingOut No BoilOff Boil off some solvent and re-cool. TooMuchSolvent->BoilOff Yes Induce Induce Crystallization: - Seed - Scratch TooMuchSolvent->Induce No Success Problem Solved BoilOff->Success Induce->Success ReheatDilute Reheat to dissolve oil, add more solvent, cool very slowly. OilingOut->ReheatDilute Yes OilingOut->Success No, consult protocol ReheatDilute->Success

Sources

Technical Support Center: Navigating the Challenges of 1,5-Naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with 1,5-naphthyridines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges associated with achieving regioselective functionalization of the 1,5-naphthyridine core. Our goal is to equip you with the expert knowledge and practical protocols needed to overcome synthetic hurdles and accelerate your research.

Introduction: The Regioselectivity Puzzle of 1,5-Naphthyridine

The 1,5-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous bioactive molecules. However, its electronic properties—specifically the presence of two nitrogen atoms—deactivate the ring system towards electrophilic substitution and complicate direct C-H functionalization. The inherent asymmetry of the molecule presents a significant challenge in controlling which carbon atom reacts, a property known as regioselectivity. This guide will walk you through common issues and their solutions, grounded in established chemical principles and cutting-edge research.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: C-H Activation & Functionalization

Question 1: My palladium-catalyzed C-H arylation at the C4/C8 position is giving me a mixture of isomers with low yield. What are the most likely causes and how can I fix it?

Answer: This is a very common issue stemming from the similar electronic environments of the C4 and C8 positions. The key is to subtly tip the balance in favor of one position over the other.

  • The Causality: The C4 and C8 positions are the most electron-deficient and thus the most acidic protons on the 1,5-naphthyridine ring, making them the primary sites for C-H activation. However, their reactivity is often comparable, leading to poor regioselectivity. The choice of catalyst, directing group (if any), and reaction conditions can influence the outcome.

  • Troubleshooting Steps:

    • Ligand Modification: The steric and electronic properties of the ligand on your palladium catalyst are critical. A bulkier ligand can favor the less sterically hindered position.

      • Protocol Insight: If you are using a standard ligand like PPh₃, consider switching to a more sterically demanding Buchwald-type ligand (e.g., XPhos, SPhos). The increased steric bulk can create a preference for the C4 position over the more crowded C8 position (peri-position).

    • Solvent and Additive Optimization: The polarity of the solvent and the nature of any additives can influence the reaction pathway.

      • Expert Tip: A switch from a non-polar solvent like toluene to a more polar aprotic solvent such as dioxane or DMA can sometimes alter the regiochemical outcome. The addition of pivalic acid (PivOH) is often crucial as it can act as a proton shuttle in the concerted metalation-deprotonation (CMD) mechanism, which is often operative in these reactions.

    • Temperature Control: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the product formed from the lower energy transition state. Try reducing the temperature in 10-20 °C increments.

Question 2: I am attempting a direct C-H amination and observing significant amounts of starting material decomposition. What is happening?

Answer: 1,5-Naphthyridines can be sensitive to the often harsh conditions of C-H amination protocols, especially those employing strong oxidants.

  • The Causality: The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized under strongly oxidizing conditions, leading to N-oxide formation or ring opening. This is a common side reaction that competes with the desired C-H functionalization.

  • Troubleshooting Workflow:

    G Start Decomposition Observed in C-H Amination CheckOxidant Evaluate Oxidant Strength (e.g., (Diacetoxyiodo)benzene) Start->CheckOxidant High oxidant load? CheckTemp Assess Reaction Temperature CheckOxidant->CheckTemp No UseMilderOxidant Switch to Milder Oxidant (e.g., Ag₂CO₃) CheckOxidant->UseMilderOxidant Yes LowerTemp Reduce Temperature (e.g., from 120°C to 80°C) CheckTemp->LowerTemp High temp? ProtectN Consider N-Oxide Protection Strategy CheckTemp->ProtectN No / Still fails Outcome Improved Yield & Reduced Decomposition UseMilderOxidant->Outcome LowerTemp->Outcome ProtectN->Outcome

    Caption: Troubleshooting workflow for C-H amination decomposition.

  • Recommended Actions:

    • Milder Oxidants: Replace harsh oxidants like PhI(OAc)₂ with silver carbonate (Ag₂CO₃) or a copper-based system, which can often facilitate the reaction under less forcing conditions.

    • N-Oxide Strategy: In some cases, intentionally forming the N-oxide at one of the nitrogen atoms can protect it from further oxidation and also act as a directing group to functionalize the adjacent C2 or C6 positions. The N-oxide can then be removed in a subsequent step.

Section 2: Halogenation

Question 3: My electrophilic bromination is yielding the C3/C7 product, but I need the C2/C6 halide. How can I reverse this regioselectivity?

Answer: This is a classic problem of overcoming the inherent electronic preferences of the 1,5-naphthyridine ring. Direct electrophilic halogenation typically occurs at the C3 and C7 positions because they are the most electron-rich carbons. To achieve C2/C6 halogenation, a different strategy is required.

  • Mechanistic Insight: The nitrogen atoms withdraw electron density from the C2, C4, C6, and C8 positions (alpha and gamma to N), making the C3 and C7 positions (beta to N) the most susceptible to electrophilic attack.

  • Solution: The N-Oxide Directed Halogenation Protocol

    • Formation of the N-Oxide: The first step is to selectively oxidize one of the nitrogen atoms. This fundamentally alters the electronic landscape of the ring.

    • Halogenation: The N-oxide group now activates the C2 position for electrophilic attack.

    • Deoxygenation: The N-oxide is then removed to yield the desired C2-halogenated 1,5-naphthyridine.

  • Experimental Protocol: Selective C2-Chlorination

    • Step 1: N-Oxide Formation

      • Dissolve 1,5-naphthyridine (1.0 eq) in dichloromethane (DCM).

      • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 4 hours.

      • Quench with aqueous sodium thiosulfate solution and extract the product.

    • Step 2: C2-Chlorination

      • Dissolve the 1,5-naphthyridine N-oxide (1.0 eq) in phosphoryl chloride (POCl₃).

      • Heat the mixture to 80 °C for 2 hours.

      • Carefully quench the reaction by pouring it onto crushed ice.

      • Basify with a saturated sodium bicarbonate solution and extract the 2-chloro-1,5-naphthyridine.

    • Step 3: Deoxygenation (if C6-halogenation is not desired)

      • This step is often not necessary as the halogenation with POCl₃ can also facilitate deoxygenation. However, if residual N-oxide is present, it can be removed using PCl₃ in chloroform.

  • Regioselectivity Logic Diagram:

    G cluster_0 Direct Electrophilic Halogenation cluster_1 N-Oxide Directed Halogenation A 1,5-Naphthyridine B Electrophile (e.g., Br₂) C C3/C7 Halogenation (Electronically Favored) A->C Attack at β-position D 1,5-Naphthyridine E 1. m-CPBA 2. POCl₃ F C2/C6 Halogenation (Sterically/Electronically Directed) D->F Activation of α-position

    Caption: Contrasting pathways for 1,5-naphthyridine halogenation.

Section 3: Lithiation and Borylation

Question 4: I am trying to perform a deprotonation/lithiation at C4/C8 using LDA or n-BuLi, but I am getting a complex mixture of products and low conversion. How can I improve this?

Answer: Direct lithiation of 1,5-naphthyridine is notoriously difficult due to competitive addition of the organolithium reagent to the C=N bond and the poor acidity of the C-H bonds.

  • The Causality: Strong nucleophiles like n-BuLi can add to the electron-deficient C2 or C4 positions (a Minisci-type reaction) rather than performing the desired deprotonation. Even with a non-nucleophilic base like LDA, the kinetic acidity of the various protons can be difficult to control.

  • Solutions & Protocols:

    • Halogen-Metal Exchange: The most reliable method to generate a C4/C8-lithiated species is through halogen-metal exchange. This requires a pre-functionalized halo-1,5-naphthyridine.

      • Protocol: Dissolve 4-bromo-1,5-naphthyridine (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere. Add n-BuLi (1.1 eq) dropwise. The exchange is typically very fast (less than 15 minutes). The resulting lithiated species can then be trapped with an electrophile.

    • Directed Ortho-Metalation (DoM): If you have a directing group (e.g., an amide) at a position like C2, it can direct lithiation to the adjacent C3 position.

    • Modern Approaches - Borylation: Direct C-H borylation has emerged as a powerful alternative to lithiation for creating a handle for subsequent cross-coupling reactions.

      • Key Advantage: Iridium-catalyzed borylation reactions often exhibit excellent regioselectivity for the most sterically accessible C-H bond, which can be different from the most acidic C-H bond. For 1,5-naphthyridine, this can provide access to isomers not easily obtained through other means.

  • Data Summary: Regioselectivity of Ir-Catalyzed Borylation

Catalyst/Ligand SystemMajor IsomerReference
[Ir(cod)OMe]₂ / dtbpyC3/C7
[Ir(cod)Cl]₂ / 3,4,7,8-tetramethyl-1,10-phenanthrolineC4/C8

This table highlights how ligand choice is paramount in directing the regiochemical outcome of the borylation reaction.

References

  • Title: Recent Advances in the C–H-Activation of Naphthyridines Source: Synthesis (2023) URL: [Link]

  • Title: Palladium-Catalyzed C-H Arylation of 1,5-Naphthyridine at the C4-Position Source: Organic Letters (2018) URL: [Link]

  • Title: The Chemistry of Naphthyridines. Source: Advances in Heterocyclic Chemistry (1990) URL: [Link]

  • Title: Regiodivergent C–H Borylation of 1,5-Naphthyridines and 1,8-Naphthyridines Source: Organic Letters (2020) URL: [Link]

  • Title: Iridium-Catalyzed C–H Borylation of N-Containing Heterocycles: Regioselectivity and Application Source: The Journal of Organic Chemistry (2012) URL: [Link]

Technical Support Center: Palladium Catalyst Removal from 2,4-Dichloro-1,5-naphthyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 2,4-Dichloro-1,5-naphthyridine and similar nitrogen-containing heterocycles. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.

Introduction: The Naphthyridine Challenge

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. However, their use necessitates a robust strategy for the removal of the palladium catalyst from the final active pharmaceutical ingredient (API). This is not only to recover a precious metal but, more critically, to comply with the strict regulatory limits set by guidelines such as the ICH Q3D for elemental impurities.[1]

The structure of this compound presents a specific and significant challenge. The two nitrogen atoms within the aromatic core act as potent ligands that can form stable coordination complexes with palladium species (Pd(0) or Pd(II)).[2][3] This strong chelation can keep the palladium solubilized in the reaction mixture, rendering simple purification methods like filtration or standard chromatography less effective.[4][5] This guide will address this core issue and provide a logical framework for selecting and optimizing a palladium removal strategy.

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of compounds derived from this compound.

Q1: I performed a Suzuki coupling on this compound and my product is clean by NMR, but ICP-MS analysis shows high levels of residual palladium (>1000 ppm). Why is this happening?

A1: This is a classic problem when working with nitrogen-rich heterocycles. The lone pairs on the naphthyridine nitrogen atoms are likely coordinating strongly with the residual palladium, forming a soluble complex.[2][4] This palladium-product adduct may behave chromatographically similarly to your desired product, leading to co-elution. Standard aqueous work-ups and simple filtration are often insufficient to break this interaction and remove the metal. A more targeted approach is required.

Q2: I tried filtering my reaction mixture through a pad of Celite®, but the palladium levels did not decrease significantly. Was my technique wrong?

A2: Your technique was likely not the issue. Filtering through Celite is primarily effective for removing heterogeneous palladium sources, such as palladium on carbon (Pd/C), or palladium that has crashed out of solution as Pd(0) black.[4][6] If the palladium is in a soluble, homogeneous form—which is highly probable due to complexation with your naphthyridine product—it will simply pass through the Celite pad with the filtrate.[5]

Q3: What are "palladium scavengers," and how do I know which one to choose for my naphthyridine-containing compound?

A3: Palladium scavengers are solid-supported materials, typically based on silica gel or a polymer resin, that are functionalized with ligands possessing a very high affinity for palladium.[5] These ligands outcompete your product for binding to the palladium, effectively "scavenging" it from the solution. The solid support allows for easy removal of the scavenger-palladium complex by filtration.

The choice of scavenger is critical. For N-heterocyclic products, you need a scavenger that forms a more stable complex with palladium than the product itself. The most effective scavengers for this purpose are typically sulfur-based.[7]

  • Thiol-based Scavengers (e.g., SiliaMetS® Thiol, QuadraSil® MP): These are robust and versatile scavengers effective for a variety of palladium species, particularly Pd(II).[8]

  • Thiourea-based Scavengers (e.g., SiliaMetS® Thiourea): These are highly versatile and widely used in the pharmaceutical industry, showing excellent efficacy for all forms of palladium.[8]

  • Dimercaptotriazine (DMT) Scavengers: These are powerful scavengers, often effective against a wide range of palladium species and other metals.[5][7]

The selection process should be empirical. It is highly recommended to screen a small panel of scavengers to identify the most effective one for your specific substrate and reaction conditions.

Q4: I used activated carbon to remove palladium, but my product yield dropped significantly. What happened?

A4: Activated carbon is a cost-effective adsorbent for palladium, but it can be non-specific.[9][10] Its high surface area and porous structure can lead to the adsorption of your desired product along with the palladium, resulting in yield loss.[7] This is particularly problematic with planar, aromatic molecules like your naphthyridine derivative. While techniques like heating or extensive washing of the carbon cake with solvent can help recover some product, loss is a common drawback. For high-value intermediates, the higher cost of a selective scavenger is often justified by the preservation of yield.

Q5: Can I just re-crystallize my product to remove the palladium?

A5: Crystallization can be a very effective method for purification and palladium removal.[5] The goal is to have the palladium impurities remain in the mother liquor while your product crystallizes in high purity. However, success is not guaranteed. In some cases, the palladium-product complex can co-crystallize, trapping the impurity within the crystal lattice.[1] The effectiveness of crystallization is highly dependent on the chosen solvent system and should be validated by ICP-MS analysis of the crystallized material.

Decision Workflow for Palladium Removal

Selecting the right purification strategy is crucial for efficiency and success. The following decision tree provides a logical workflow for researchers.

Palladium_Removal_Workflow start Reaction Work-up Complete (Crude Product in Solution) icp_check1 Analyze Pd Content (ICP-MS) start->icp_check1 low_pd Pd < 10 ppm? (Meets Target) icp_check1->low_pd Yes high_pd Pd > 10 ppm (Purification Required) icp_check1->high_pd No finish Purification Complete low_pd->finish Yes low_pd->high_pd No method_select Select Primary Purification Method high_pd->method_select scavenger Metal Scavenger Treatment (e.g., Thiol, Thiourea, DMT) method_select->scavenger High Value Product High Selectivity Needed carbon Activated Carbon Treatment method_select->carbon Cost-Sensitive Product Loss Tolerable crystallize Crystallization method_select->crystallize Product is Crystalline Solid scavenger_protocol Follow Scavenger Protocol (See Protocol 1) scavenger->scavenger_protocol carbon_protocol Follow Carbon Protocol (See Protocol 2) carbon->carbon_protocol crystallize_protocol Optimize Crystallization Solvent Screen crystallize->crystallize_protocol icp_check2 Analyze Pd Content (ICP-MS) scavenger_protocol->icp_check2 carbon_protocol->icp_check2 crystallize_protocol->icp_check2 icp_check2->finish Pd < 10 ppm troubleshoot Troubleshoot: Pd Still High? icp_check2->troubleshoot Pd > 10 ppm troubleshoot->finish No, Re-evaluate Process combine_methods Combine Methods: 1. Scavenger + Carbon 2. Recrystallize after Scavenging troubleshoot->combine_methods Yes combine_methods->icp_check2

Caption: Decision tree for selecting a palladium removal strategy.

Data Summary: Efficacy of Purification Methods

The following table summarizes typical palladium removal efficiencies for various methods reported in process chemistry literature. Note that actual performance is highly substrate-dependent.

Purification MethodInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyKey ConsiderationsReference(s)
Filtration (Celite) >1000>500Low-ModerateOnly effective for heterogeneous or precipitated Pd.[4]
Column Chromatography ~2000~200~90%Can be effective, but co-elution is a risk.[11][12]
Activated Carbon 300<1>99%Effective but risk of product loss (yield reduction).[7]
Thiol-based Scavenger 2400≤ 16>99.3%Highly selective, good for Pd(II).[8]
Thiourea-based Scavenger 2400≤ 16>99.3%Versatile for various Pd species.[8]
Chromatography + Scavenger >2000<50>98%A robust, multi-step approach for achieving very low levels.[11][12]
TMT Scavenger + Crystallization 650<1>99.8%Powerful combination for achieving API-grade purity.[13]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol provides a general procedure for using a silica-based scavenger. Always consult the manufacturer's specific recommendations.

  • Dissolution: After the initial reaction work-up, dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of 5-10 mL per gram of crude material.

  • Scavenger Selection & Addition: Based on screening or literature precedent, select an appropriate scavenger (e.g., SiliaMetS® Thiol). Add the scavenger to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Higher temperatures can increase the rate of scavenging. Optimal time can range from 2 to 24 hours and should be determined experimentally.[4][5]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to completely remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for palladium content analysis by ICP-MS to confirm the success of the procedure.[11][14]

Scavenger_Workflow cluster_main Scavenging Process step1 1. Dissolve Crude Product in Solvent step2 2. Add Solid-Supported Scavenger (3-5 eq) step1->step2 step3 3. Stir Mixture (2-24h, 25-60°C) step2->step3 step4 4. Filter to Remove Scavenger-Pd Complex step3->step4 step5 5. Wash Filter Cake with Solvent step4->step5 step6 6. Combine Filtrate & Wash, Concentrate step5->step6 final_product Purified Product step6->final_product icp_analysis ICP-MS Analysis final_product->icp_analysis

Caption: General workflow for palladium removal using a scavenger.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective alternative, but careful optimization is needed to minimize yield loss.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Carbon Addition: Add powdered activated carbon to the solution. A typical loading is 5-10 wt% relative to the mass of the crude product.[4]

  • Stirring: Vigorously stir the suspension. Gentle heating (e.g., 40-50 °C) can improve efficiency. Stir for 1 to 18 hours.[7]

  • Filtration: Set up a filtration apparatus with a thick pad of Celite® (at least 1-2 inches) over filter paper in a Büchner funnel. Pre-wet the Celite pad with the pure solvent.

  • Filter the Mixture: Filter the carbon suspension through the Celite pad. It is critical that no fine black carbon particles pass through into the filtrate. If the filtrate is grey or black, it must be re-filtered through a fresh pad.

  • Washing: Wash the Celite/carbon cake thoroughly with several portions of fresh solvent to recover as much adsorbed product as possible.

  • Concentration & Analysis: Combine the clear, colorless filtrate and washings, concentrate under reduced pressure, and analyze for residual palladium content via ICP-MS.[11][14]

References

  • Nielsen, M. T., Mihrin, D., Jørgensen, M. S. B., et al. (2021). The paddlewheel complex of 1,8-naphthyridine and palladium(II). DTU Research Database. Available at: [Link]

  • Wang, D., et al. (2011). Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions, 40(2), 489-494. Available at: [Link]

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1746-1775. Available at: [Link]

  • Reddit User Discussion. (2025). Your trick to remove residual palladium. r/Chempros. Available at: [Link]

  • Gaudio, A. C., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. Available at: [Link]

  • Zaripov, R., et al. (2015). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. Available at: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]

  • Colacot, T. J. (Ed.). (2015). Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry. Wiley-VCH.
  • Lundgren, R. J., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 51(20), 4892-4896. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available at: [Link]

  • Zhang, Y., et al. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, 24(10), 4022-4030. Available at: [Link]

  • Environmental Genome Initiative. (2022). Pd on carbon (activated carbon impregnated with Pd).
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-269. Available at: [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Economidou, M., et al. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. Available at: [Link]

  • Prohaska, T., et al. (2019). Analysis of palladium by high resolution ICP-MS. ResearchGate. Available at: [Link]

  • Sathishkumar, M., et al. (2009). Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract. ResearchGate. Available at: [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Zhang, Y., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 5429. Available at: [Link]

  • de Almeida, V. R., et al. (2021). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 13(1), 55-63. Available at: [Link]

  • Wikipedia. (2023). Palladium compounds. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Available at: [Link]

  • Anderson, K. W., et al. (2001). An Efficient Method for Removal of Residual Palladium from Organic Solutions. Organic Letters, 3(13), 1993-1996. Available at: [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151-5169. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. ResearchGate. Available at: [Link]

  • Trost, B. M., Osipov, M., & Dong, G. (2010). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to biologically active pyrroles and indoles. Journal of the American Chemical Society, 132(44), 15800-15807. Available at: [Link]

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Troubleshooting guide for 1,5-naphthyridine halogenation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,5-Naphthyridine Halogenation

Welcome to the technical support center for 1,5-naphthyridine halogenation reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions, ensuring successful and reproducible outcomes in your laboratory.

Troubleshooting Guide: Overcoming Common Hurdles in 1,5-Naphthyridine Halogenation

Halogenation of the 1,5-naphthyridine core is a critical transformation in the synthesis of many biologically active compounds. However, the reaction is often plagued by issues such as low yield, poor regioselectivity, and decomposition. This section provides a systematic approach to diagnosing and solving these common problems.

Problem 1: Low to No Product Yield

Q: My halogenation reaction on an unsubstituted 1,5-naphthyridine is resulting in a low yield or complete recovery of the starting material. What are the likely causes and how can I fix this?

A: This is a frequent issue stemming from the inherent electron-deficient nature of the 1,5-naphthyridine ring system, which makes it less reactive towards electrophilic substitution.[1][2] Here’s a breakdown of potential causes and solutions:

  • Insufficient Electrophilicity of the Halogenating Agent: Standard halogenating agents like Br₂ or Cl₂ may not be electrophilic enough to react efficiently with the deactivated naphthyridine core.

    • Causality: The lone pairs on the two nitrogen atoms withdraw electron density from the aromatic system, reducing its nucleophilicity.

    • Solution:

      • Use a Lewis Acid Catalyst: Catalysts such as AlCl₃, FeCl₃, or FeBr₃ can polarize the halogen-halogen bond, creating a more potent electrophile.[1][3]

      • Employ a Stronger Halogenating Reagent: Consider using N-halosuccinimides (NBS, NCS) in the presence of a strong acid (e.g., H₂SO₄) or a source of radical initiator (e.g., AIBN, benzoyl peroxide) for free-radical halogenation pathways.

      • N-Oxide Activation: A highly effective strategy is to first form the 1,5-naphthyridine-N-oxide.[4][5] The N-oxide functionality increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack.[4][6] Subsequent treatment with a halogenating agent like POCl₃ or POBr₃ can then introduce the halogen.[4]

  • Inappropriate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Causality: Insufficient thermal energy can lead to a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature while monitoring for decomposition. Start with refluxing in a suitable solvent like acetic acid or a higher-boiling solvent if necessary.[4]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.

    • Causality: The solvent can influence the solubility of reagents and the stability of reaction intermediates.

    • Solution: For electrophilic halogenations, polar aprotic solvents or strong acids (like concentrated H₂SO₄ or oleum) can be effective. For N-oxide routes, solvents like chloroform or dichloroethane are commonly used.

Problem 2: Poor or Incorrect Regioselectivity

Q: I am observing a mixture of halogenated isomers, or the halogen is adding to an undesired position on the 1,5-naphthyridine ring. How can I control the regioselectivity?

A: Achieving the desired regioselectivity is a key challenge. The substitution pattern is governed by both electronic and steric factors.

  • Understanding Inherent Reactivity: In electrophilic substitution, the 3- and 7-positions are generally the most electron-rich and thus the preferred sites for halogenation on the parent 1,5-naphthyridine.[7]

    • Causality: This is due to the directing effects of the two nitrogen atoms.

    • Solution:

      • Direct Bromination: Bromination of 1,5-naphthyridine with bromine in acetic acid or oleum typically yields 3-bromo-1,5-naphthyridine as the major product.[4]

      • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Leveraging N-Oxide Chemistry for Alternative Selectivity: As mentioned, N-oxidation dramatically alters the electronic landscape of the ring.

    • Causality: The N-oxide group activates the positions alpha (2- and 4-) and gamma (4-) to the nitrogen for nucleophilic attack after an initial electrophilic addition.

    • Solution: Formation of the mono-N-oxide, followed by treatment with reagents like POCl₃ or SO₂Cl₂, can provide access to 2- or 4-halo-1,5-naphthyridines.[4][8]

  • Directed Metalation: For highly specific halogenation, a directed metalation approach can be employed.

    • Causality: A directing group can coordinate to a metalating agent (e.g., LDA, n-BuLi), leading to deprotonation at an adjacent position. The resulting organometallic intermediate can then be quenched with an electrophilic halogen source.

    • Solution: This is a more advanced technique but offers excellent control. For example, a substituent at a specific position can direct lithiation to an adjacent carbon, which can then be treated with a source of electrophilic halogen (e.g., I₂, CBr₄).[9]

  • Halogenation of Substituted 1,5-Naphthyridines: The presence of other substituents will influence the position of halogenation.

    • Causality: Electron-donating groups (EDGs) will activate the ring and direct ortho/para, while electron-withdrawing groups (EWGs) will deactivate and direct meta.

    • Solution: Carefully consider the electronic nature of existing substituents when planning your synthesis. For instance, halogenating a hydroxy-1,5-naphthyridine will be directed by the hydroxyl group.[4]

Below is a diagram illustrating the decision-making process for achieving desired regioselectivity.

Halogenation_Strategy start Desired Halogen Position? pos_3_7 Position 3 or 7 start->pos_3_7 pos_2_4 Position 2 or 4 start->pos_2_4 other_pos Other Specific Position start->other_pos direct_halogenation Direct Electrophilic Halogenation (e.g., Br2/AcOH) pos_3_7->direct_halogenation n_oxide_route N-Oxide Formation followed by Halogenation (e.g., POCl3) pos_2_4->n_oxide_route directed_metalation Directed Metalation-Halogenation other_pos->directed_metalation

Caption: Decision tree for regioselective halogenation of 1,5-naphthyridine.

Problem 3: Reaction with Hydroxy-1,5-Naphthyridines (Naphthyridinones)

Q: I am trying to convert a 4-hydroxy-1,5-naphthyridine to a 4-chloro-1,5-naphthyridine using POCl₃, but the reaction is incomplete or gives a low yield. What should I do?

A: The conversion of hydroxy-1,5-naphthyridines (which exist in tautomeric equilibrium with 1,5-naphthyridinones) to their corresponding halo-derivatives is a common and crucial step.[4] Difficulties often arise from reaction conditions.

  • Inadequate Temperature or Reaction Time: This conversion often requires forcing conditions.

    • Causality: The hydroxyl group needs to be converted into a better leaving group, which is facilitated by heat.

    • Solution: Ensure the reaction is heated to a sufficiently high temperature, typically refluxing in neat POCl₃ (b.p. ~107 °C).[10] The reaction time can also be critical; monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Presence of Water: Phosphorus oxychloride reacts violently with water.

    • Causality: Traces of water will quench the POCl₃ and can lead to the formation of phosphoric acid, complicating the reaction and work-up.

    • Solution: Use a thoroughly dried starting material and anhydrous reaction conditions.

  • Use of a Co-solvent or Additive: In some cases, the addition of a high-boiling inert solvent or an additive can improve the reaction.

    • Causality: An additive can facilitate the reaction or improve the solubility of the starting material.

    • Solution: The addition of a catalytic amount of dimethylformamide (DMF) can sometimes accelerate these types of chlorinations (Vilsmeier-Haack type conditions). Alternatively, conducting the reaction in the presence of a base like triethylamine or pyridine can be beneficial.

The general workflow for this conversion is outlined below.

Hydroxy_to_Halo start Hydroxy-1,5-naphthyridine (Naphthyridinone) reagents POX₃ (X = Cl, Br) Optional: Additive (DMF) start->reagents conditions Heat to Reflux (e.g., 110 °C) reagents->conditions workup Careful Quenching (e.g., on ice) conditions->workup product Halo-1,5-naphthyridine workup->product

Caption: Workflow for the conversion of hydroxy- to halo-1,5-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing a halogen onto the 1,5-naphthyridine core?

A1: The primary methods can be categorized as follows:

  • Electrophilic Aromatic Substitution: This involves treating the 1,5-naphthyridine with an electrophilic halogen source, often in the presence of a Lewis acid. This typically favors substitution at the 3- and 7-positions.[7]

  • Halogenation of Naphthyridinones: Hydroxy-substituted naphthyridines can be converted to their halo-analogs using reagents like POCl₃, POBr₃, or PCl₅.[4] This is a very common method for introducing halogens at the 2- and 4-positions.

  • Sandmeyer Reaction: An amino-substituted 1,5-naphthyridine can be converted to its diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst (e.g., CuCl, CuBr).[11][12] This is a versatile method for introducing a halogen at a position that was previously an amino group.[13][14]

  • N-Oxide Mediated Halogenation: Activation of the ring by forming an N-oxide allows for halogenation at the 2- or 4-positions upon treatment with reagents like POCl₃.[4][5]

Q2: Can I perform a direct C-H halogenation on 1,5-naphthyridine?

A2: Yes, direct C-H functionalization, including halogenation, is possible, although it often requires specific conditions.[4] For instance, direct bromination with Br₂ in oleum can lead to 3-bromo-1,5-naphthyridine. More modern methods involving transition-metal catalysis are also being developed to achieve C-H halogenation with high selectivity.

Q3: Is it possible to introduce fluorine into the 1,5-naphthyridine ring?

A3: Direct fluorination with electrophilic fluorine sources (e.g., Selectfluor) can be challenging and may lead to a mixture of products or decomposition. More reliable methods include:

  • Balz-Schiemann Reaction: This is a variation of the Sandmeyer reaction where an amino group is converted to a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the fluoro-substituted product.[12]

  • Nucleophilic Aromatic Substitution (SNAr): A chloro- or nitro-substituted 1,5-naphthyridine can be treated with a fluoride source (e.g., KF, CsF) under appropriate conditions (often high temperatures in a polar aprotic solvent) to displace the leaving group with fluoride.[15]

Q4: My halo-1,5-naphthyridine product is unstable during purification. What precautions should I take?

A4: Halo-1,5-naphthyridines can be susceptible to nucleophilic substitution, especially by water or other nucleophiles present during work-up and purification.

  • Work-up: Use a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it quickly at low temperatures and use a neutral or slightly acidic pH.

  • Purification: For column chromatography, consider using a less polar solvent system and deactivating the silica gel with a small amount of a non-nucleophilic base (like triethylamine) mixed into the eluent to prevent decomposition on the column.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures to prevent degradation.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of a Hydroxy-1,5-Naphthyridine

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydroxy-1,5-naphthyridine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chloro-1,5-naphthyridine.[10][16]

Table 1: Comparison of Common Halogenation Reagents and Typical Positions of Substitution

Reagent/MethodTypical Position(s)Key Considerations
Br₂ in Acetic Acid/Oleum3, 7Standard electrophilic substitution; requires activating groups or forcing conditions.[4]
NBS/H₂SO₄3, 7Stronger electrophilic brominating conditions.
POCl₃/POBr₃ on Hydroxy-naphthyridine2, 4Requires a hydroxyl precursor; common and effective method.[4][10]
N-Oxide + POCl₃2, 4Activates the ring for halogenation at otherwise difficult-to-access positions.[4][5]
Sandmeyer Reaction (from -NH₂)AnyVersatile for positions accessible via an amino precursor.[11][12]

References

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Barbu, E., & Cuiban, F. (2001). Halogenation and dehalogenation of the 2,7-naphthyridine ring. University of Portsmouth.
  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central. [Link]

  • VanDahm, R. A., & Paudler, W. W. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry, 40(22), 3300-3303. [Link]

  • Paudler, W. W., & Kress, T. J. (1970). Advances in the Chemistry of Naphthyridines. Advances in Heterocyclic Chemistry, 11, 123-148.
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Alonso, C., et al. (2020).
  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Kaur, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(42), 26085-26105. [Link]

  • Bonacorso, H. G., et al. (2012). General pathways for obtainment of halo-containing 1,8-naphthyridines, 1,8-naphthyridin-2(1H)-ones and their derivatives. Journal of the Brazilian Chemical Society, 23(1), 143-150.
  • ResearchGate. (2021).
  • Abad, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • ResearchGate. (2009). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
  • PubMed. (2011). A three-component reaction forming naphthyridones--synthesis of lophocladine analogs. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. [Link]

  • PubMed. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. [Link]

  • ResearchGate. (1993). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones.
  • ResearchGate. (2020). N-Oxidation of 1,5-naphthyridines. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

  • PubMed. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]

  • Beilstein Journals. (2019). Functionalization of 4-bromobenzo[c][4][7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]

  • ResearchGate. (2019). Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides with...
  • YouTube. (2017, August 4). Electrophilic Aromatic Substitution - Halogenation. [Link]

  • OUCI. (2021). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide.

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Preventing homocoupling in cross-coupling reactions of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for chemists and researchers engaged in the functionalization of 2,4-dichloro-1,5-naphthyridine via cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, addressing the specific challenges associated with this electron-deficient dihaloheterocycle. Our focus is to empower you with the knowledge to not only suppress undesired homocoupling side reactions but also to control the regioselectivity of your transformations, ensuring the successful synthesis of your target molecules.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab. Each answer provides a detailed explanation of the underlying chemical principles and offers actionable solutions.

Problem 1: My primary byproduct is the homocoupling of my organometallic reagent (e.g., boronic acid, organostannane). How can I mitigate this?

Answer:

Homocoupling is a prevalent side reaction in many cross-coupling protocols, and its formation with a substrate like this compound can be particularly vexing due to the electronic nature of the heterocycle. There are two primary mechanisms through which homocoupling occurs:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of your organometallic partner.

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction can occur via the homocoupling of two molecules of your organometallic reagent.[1]

Here are several strategies to suppress homocoupling:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all your solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for at least 30 minutes or employing several freeze-pump-thaw cycles.[2] All glassware should be oven- or flame-dried and the reaction should be run under a positive pressure of an inert gas.

  • Choice of Palladium Source:

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the need for an in-situ reduction step that often leads to homocoupling.[3]

    • Modern Precatalysts: Consider using modern, well-defined precatalysts like the Buchwald G3 or G4 precatalysts. These are designed to generate the active monoligated Pd(0) species cleanly and efficiently, minimizing side reactions.[1]

  • Slow Addition of the Nucleophile: Adding the organometallic reagent (e.g., a solution of the boronic acid and base) slowly via a syringe pump can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction in favor of the cross-coupling pathway.[2]

  • Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often suppress side reactions like homocoupling, which may have a higher activation energy than the desired cross-coupling.[2]

  • Pre-heating the Catalyst Mixture: Some protocols suggest pre-heating the mixture of the palladium catalyst, base, and solvent before adding the organometallic reagent. This can help to ensure the rapid formation of the active catalyst and immediate engagement in the catalytic cycle, rather than sitting in a state that promotes homocoupling.

Problem 2: My reaction is not selective, and I'm getting a mixture of C2 and C4 substituted naphthyridines. How can I control the regioselectivity?

Answer:

Controlling regioselectivity is a central challenge when working with dihaloheterocycles like this compound. The inherent electronic properties of the ring system often lead to a preferential reaction at one position. For many dihalo-N-heterocycles, the position alpha to the nitrogen (C2) is kinetically favored in traditional cross-coupling reactions due to the polarization of the C-N bond.[4] However, this selectivity is not absolute and can be influenced, and even inverted, by a careful choice of ligands and reaction conditions.

For Preferential C4-Substitution (Suzuki-Miyaura Coupling):

  • Sterically Hindered N-Heterocyclic Carbene (NHC) Ligands: The use of bulky NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) has been shown to dramatically favor C4-arylation in 2,4-dichloropyridines, providing selectivities of around 10:1.[5] This is a powerful ligand-controlled approach to invert the "natural" selectivity.

  • Ligand-Free "Jeffery" Conditions: Remarkably, running a Suzuki-Miyaura coupling under ligand-free conditions, typically with a palladium salt like Pd(OAc)₂ or PdCl₂, a base like Na₂CO₃, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), can lead to exceptional C4 selectivity (>99:1 for 2,4-dichloropyridine).[5] This method is thought to involve palladium nanoparticles and offers an excellent alternative to ligand-based systems.

For Preferential C2-Substitution (Buchwald-Hartwig Amination):

  • Bidentate Phosphine Ligands: For C-N bond formation, specific bidentate phosphine ligands can direct the reaction to the C2 position. For instance, Xantphos has been successfully employed to achieve C2-selective amination of 2,4-dichloropyridine.[6]

The choice of coupling partner and reaction type will also influence the regiochemical outcome. It is highly recommended to perform a small-scale screen of different ligands and conditions to determine the optimal system for your desired transformation.

Regioselectivity Control Decision Tree for Regioselectivity in Cross-Coupling of this compound start Desired Product? c4_sub C4-Substituted Product start->c4_sub C4 c2_sub C2-Substituted Product start->c2_sub C2 suzuki_c4 Suzuki Coupling? c4_sub->suzuki_c4 buchwald_c2 Buchwald-Hartwig Amination? c2_sub->buchwald_c2 other_couplings Other Couplings (Stille, Sonogashira) c2_sub->other_couplings No nhc_ligand Use Bulky NHC Ligand (e.g., IPr, SIPr) suzuki_c4->nhc_ligand Yes ligand_free Use Ligand-Free 'Jeffery' Conditions suzuki_c4->ligand_free Alternatively xantphos_ligand Use Xantphos Ligand buchwald_c2->xantphos_ligand Yes standard_conditions Start with Standard Conditions (e.g., Pd(PPh3)4) C2 is often kinetically favored other_couplings->standard_conditions

Caption: Decision tree for achieving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the increased reactivity at the C2 and C4 positions of the 1,5-naphthyridine ring?

A1: The 1,5-naphthyridine ring system is an electron-deficient heteroaromatic. The two nitrogen atoms act as electron-withdrawing groups, which lowers the electron density of the carbon atoms in the rings. This makes the C-Cl bonds at the C2 and C4 positions more susceptible to oxidative addition by a low-valent metal catalyst like Pd(0), which is the first and often rate-determining step in the catalytic cycle of cross-coupling reactions.[4][7]

Q2: I am performing a Sonogashira coupling and observing significant formation of a diyne byproduct. Is this the same as homocoupling, and how do I prevent it?

A2: Yes, the formation of a diyne byproduct is the homocoupling of your terminal alkyne, often referred to as Glaser coupling. This is a very common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[1] The copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen. To prevent this:

  • Copper-Free Conditions: The most effective method is to perform the reaction under copper-free conditions.[8] This may require a more active palladium catalyst system and strictly anaerobic conditions, but it eliminates the primary pathway for diyne formation.

  • Rigorous Degassing: As with other forms of homocoupling, the exclusion of oxygen is paramount.

  • Slow Addition of the Alkyne: Slowly adding the alkyne to the reaction mixture can also help to minimize its concentration and disfavor the homocoupling pathway.

Q3: For a Stille coupling, which tin reagent should I use to minimize side reactions and purification issues?

A3: In Stille couplings, the organostannane reagent typically has one transferable group (the one you want to couple) and three non-transferable groups. The rate of transfer follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[9] To minimize homocoupling of the stannane and simplify purification, it is best to use organostannanes with three non-transferable alkyl groups, such as trimethyl or tributyltin derivatives. The tributyltin compounds are less toxic and easier to handle than the trimethyltin analogues. However, be aware that all organotin compounds are toxic and require careful handling.[10]

Q4: Can I perform a sequential cross-coupling on this compound to install two different groups?

A4: Yes, sequential cross-coupling is a powerful strategy for the synthesis of polysubstituted naphthyridines. The key is to exploit the differential reactivity of the C2 and C4 positions or to use reaction conditions that allow for selective mono-functionalization. You could, for example, first perform a C4-selective Suzuki coupling under ligand-free conditions, isolate the mono-arylated product, and then subject this to a second, different coupling reaction at the C2 position under standard conditions.[5]

Experimental Protocols

The following are general, representative protocols that should serve as a good starting point for your experiments. Optimization for your specific substrates will likely be necessary.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling using Ligand-Free "Jeffery" Conditions

This protocol is adapted from methods shown to be highly C4-selective for dichloropyridines.[5]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Sodium carbonate (Na₂CO₃) (3.0 equiv)

    • Tetrabutylammonium bromide (TBAB) (3.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Water

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, Na₂CO₃, and TBAB.

    • Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Add degassed DMF and degassed water (e.g., a 4:1 mixture) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Buchwald-Hartwig Amination

This protocol is based on standard conditions for the amination of heteroaryl chlorides.[4][11]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable precatalyst

    • Xantphos (for C2 selectivity) or another suitable ligand (4 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

    • Anhydrous, degassed toluene or dioxane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium source, the ligand, and the base.

    • Add the anhydrous, degassed solvent, followed by the amine and then the this compound.

    • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Caption: A typical experimental workflow.

Data Summary Table

The following table summarizes recommended starting conditions to control selectivity based on literature for analogous dihaloheterocycles.

Desired OutcomeCoupling TypeRecommended Catalyst SystemKey ConditionsExpected SelectivityReference(s)
C4-Arylation Suzuki-MiyauraPd(OAc)₂ / No Ligand / TBABDMF/H₂O, 80-100 °CHigh (>99:1 C4:C2)[5]
C4-Arylation Suzuki-MiyauraPd(PEPPSI-IPr) or similarToluene, K₃PO₄, 100 °CGood (~10:1 C4:C2)[5]
C2-Amination Buchwald-HartwigPd(OAc)₂ / Xantphos / NaOtBuToluene, 100 °CHigh C2 selectivity[6]
General Coupling StillePd(PPh₃)₄Toluene or DMF, 80-110 °CC2 often favored[9][12]
General Coupling SonogashiraPd(PPh₃)₄ / CuI (optional) / Amine baseTHF or DMF, RT to 80 °CC2 often favored[1][8]

References

  • Knochel, P., & Perea, J. J. A. (Year). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Journal Information. [Link]

  • Dander, J. E., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]

  • Butkevich, A. N., et al. (Year). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Bacsa, I., et al. (Year). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Proença, M. F. J. R. P. (Year). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Organic Synthesis. (Year). Buchwald-Hartwig Coupling. Organic-Synthesis.org. [Link]

  • Yoneda Labs. (Year). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ruijter, E., et al. (Year). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Khoje, A. D., & Gundersen, L. (2011). Reactivity and regioselectivity in Stille couplings of 3-substituted 2,4-dichloropyridines. Tetrahedron Letters. [Link]

  • Nolan, S. P., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. [Link]

  • OpenOChem Learn. (Year). Stille Coupling. OpenOChem Learn. [Link]

  • Houk, K. N., & Cheong, P. H. (Year). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Wikipedia. (Year). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (Year). Stille Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (Year). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald, S. L., & Fu, G. C. (Year). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]

Sources

Technical Support Center: Chromatographic Monitoring of 2,4-Dichloro-1,5-naphthyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for monitoring synthetic reactions involving 2,4-Dichloro-1,5-naphthyridine (CAS: 28252-82-6)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the progress of nucleophilic substitution and cross-coupling reactions on this critical heterocyclic scaffold.

The inherent basicity of the naphthyridine nitrogens and the unique electronic properties imparted by the chlorine atoms can present specific chromatographic challenges. This guide provides field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and develop robust analytical methods.

General Workflow for Reaction Monitoring

Successful reaction monitoring follows a systematic workflow. The goal is to obtain a clear, reproducible snapshot of the reaction mixture, allowing for confident decision-making regarding reaction completion, impurity profiling, and work-up or purification strategies.

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_sampling Analysis cluster_decision Decision Point A Start Reaction (SM + Reagents) B Stir at Temp/Time A->B C Withdraw Aliquot (~1-2 drops) B->C D Quench & Dilute (e.g., in EtOAc or ACN) C->D E Spot TLC Plate D->E Qualitative Check F Inject into HPLC D->F Quantitative Analysis G Analyze Data (Compare SM vs. RM vs. Product) E->G F->G H Reaction Complete? G->H I Continue Reaction H->I No J Proceed to Work-up & Purification H->J Yes I->B

Caption: General workflow for monitoring a chemical reaction using TLC and HPLC.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[2] Due to its speed and low cost, it is the first line of analysis for determining if the starting material (SM) is being consumed and if the desired product is forming.

Q1: My spots are streaking or "tailing" down the silica plate. What is causing this and how can I fix it?

A: This is the most common issue when working with nitrogen-containing heterocycles like naphthyridines.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your this compound starting material, intermediates, or products can undergo strong acid-base interactions with these silanols. This causes a portion of the molecules to "stick" to the baseline and slowly elute, resulting in a streak rather than a compact spot.

  • Diagnostic Test: Prepare two TLC chambers with the same eluent (e.g., 30% Ethyl Acetate in Hexane). In one, add a few drops of triethylamine (TEA) or 1-2 mL of a 10% ammonium hydroxide in methanol solution.[3][4] If the spot shape improves dramatically in the chamber with the basic additive, you have confirmed the issue is unwanted interaction with the stationary phase.

  • Solution: Always add a small amount (0.5-1%) of a basic modifier like triethylamine to your mobile phase. This TEA acts as a competitive base, neutralizing the acidic silanol sites on the silica plate and allowing your basic compounds to elute symmetrically.

Q2: All my spots (starting material and product) are stuck at the baseline (Rf = 0). What should I do?

A: An Rf value of zero means your mobile phase is not polar enough to move the compounds off the baseline.[3] Your compounds have a much higher affinity for the polar stationary phase (silica) than the non-polar eluent.

  • Causality: The polarity of the eluent is insufficient to displace the analyte from the silica gel.

  • Solution: You need to increase the polarity of your mobile phase. Do this systematically.

    • If you are using a hexane/ethyl acetate system, gradually increase the percentage of the more polar ethyl acetate.[3] For example, move from 10% EtOAc to 30% EtOAc, and then to 50% EtOAc.

    • If 100% ethyl acetate is still not polar enough, you must switch to a more polar solvent system. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 1-5% MeOH in DCM and increase the MeOH concentration as needed.[3][4]

Q3: My spots are all at the top of the plate near the solvent front (Rf ≈ 1). How do I resolve them?

A: This is the opposite problem of Q2. Your mobile phase is too polar. The compounds are spending all their time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase to achieve separation.

  • Causality: The eluting power of the solvent is too high, preventing differential partitioning between the mobile and stationary phases.

  • Solution: Decrease the polarity of your mobile phase. If you are using 30% ethyl acetate in hexane, try reducing it to 10% or 5%. The goal is to get the Rf value of your main product into the "sweet spot" of 0.25 - 0.4, which provides the best resolution and translates well to column chromatography.[2]

Q4: I can't see my spots on the TLC plate after running it. How do I visualize them?

A: Naphthyridine derivatives are often UV-active due to their aromatic nature, but sometimes visualization requires chemical staining, especially if the compounds are not strongly chromophoric or are present at low concentrations.

  • Non-Destructive Visualization (Recommended First):

    • UV Light: Use a UV lamp and view the plate at both 254 nm (short-wave) and 365 nm (long-wave).[5] Compounds with aromatic rings, like this compound, will typically absorb at 254 nm and appear as dark spots on a fluorescent green background (on plates with a F254 indicator).[6][7][8]

    • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine.[9][10] Unsaturated and aromatic compounds will often absorb the iodine vapor and appear as temporary brown spots. This method is generally non-destructive as the iodine will sublime off the plate.[10]

  • Destructive Visualization (If UV/Iodine Fail):

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It reacts with a wide variety of functional groups.

    • Ceric Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA) Stains: These are powerful oxidizing stains that are very sensitive and can visualize a broad range of organic compounds, appearing as blue or green spots upon heating.[10]

Visualization Method Principle Best For Appearance
UV Light (254 nm) Fluorescence QuenchingAromatic, conjugated systemsDark spots on a green background[6]
Iodine Chamber Reversible ComplexationUnsaturated & Aromatic CompoundsBrown spots on a light-brown background[9][10]
PMA Stain OxidationGeneral purpose, highly sensitiveDark blue/green spots on a yellow-green background[10]

Part 2: HPLC Troubleshooting Guide

HPLC provides quantitative data on reaction conversion, product purity, and impurity formation. A stable, reproducible method is critical for accurate analysis. Most analyses for this compound and its derivatives will use reversed-phase (RP-HPLC) chromatography.

Q1: I'm seeing significant peak tailing for my naphthyridine product. What's the cause?

A: Similar to TLC, peak tailing in RP-HPLC is often caused by secondary interactions with the stationary phase.

  • Causality: While the primary separation mechanism in RP-HPLC is hydrophobic interaction with the C18 chains, residual, un-capped silanol groups on the silica support can cause issues. These acidic silanols can interact ionically with the basic nitrogens on your naphthyridine ring, leading to poor peak shape.[11]

  • Solutions:

    • Use a Low-pH Mobile Phase: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with your protonated analyte. This is the most common and effective solution.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds at neutral pH. If you must work at a higher pH, ensure you are using a column designated as "base-deactivated" or one with a hybrid particle technology.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing.[11] Try diluting your sample 10-fold and re-injecting. If the peak shape improves, you were overloading the column.

Q2: My retention times are shifting from one injection to the next. Why is my method not reproducible?

A: Drifting retention times are a serious issue that points to an unstable system. The cause can usually be traced to the column, mobile phase, or pump.[12]

  • Causality & Solutions:

    • Insufficient Column Equilibration: This is the most frequent cause. Before starting your analysis, you must equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes. If you are running a gradient, ensure the column is fully re-equilibrated back to the starting conditions between runs.

    • Mobile Phase Composition Change: Mobile phases, especially those containing volatile organic solvents like acetonitrile, can change composition due to evaporation.[11] Always use fresh mobile phase and keep solvent bottles capped. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[13][14]

    • Temperature Fluctuations: Column temperature significantly affects retention time.[15] Using a column oven is essential for reproducible chromatography. Ensure the oven is set to a stable temperature (e.g., 30-40 °C) and is given time to stabilize.

    • Pump Issues: Leaks or failing pump seals can cause an inconsistent flow rate, which directly impacts retention time.[12][15] Check for any visible leaks and monitor the pressure trace for unusual fluctuations.

HPLC_Troubleshooting_Retention_Time Start Retention Time Drifting? Q1 Is column fully equilibrated? Start->Q1 Q2 Is mobile phase fresh and degassed? Q1->Q2 Yes Sol1 Equilibrate for 10-15 column volumes. Q1->Sol1 No Q3 Is column oven temperature stable? Q2->Q3 Yes Sol2 Prepare fresh mobile phase. Keep bottles capped. Q2->Sol2 No Q4 Is pump pressure stable? Q3->Q4 Yes Sol3 Use a column oven. Allow temperature to stabilize. Q3->Sol3 No Sol4 Check for leaks. Inspect pump seals and check valves. Q4->Sol4 No

Caption: Troubleshooting flowchart for shifting HPLC retention times.

Q3: I am seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A: Ghost peaks are unexpected peaks that are not related to your injected sample.[16] They typically arise from contamination or carryover from a previous injection.

  • Causality & Solutions:

    • Carryover: The most likely cause. A component from a previous, more concentrated injection is retained on the column or in the injector and elutes in the current run.

      • Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent (like 100% acetonitrile or isopropanol) to clean the needle and injection port between runs.[16] Also, running a "blank" injection (injecting only your mobile phase) after a concentrated sample can help flush the system.

    • Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column at low organic concentrations and then elute as the gradient percentage increases.

      • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared, filtered aqueous phases.[16][17]

    • Sample Degradation: this compound can be susceptible to hydrolysis or reaction with certain solvents over time. Ensure your samples are prepared fresh and are stable in your chosen sample diluent.

Q4: The system backpressure is suddenly very high. What should I do?

A: High backpressure is a sign of a blockage somewhere in the system. Do not exceed the column's pressure limit.

  • Causality & Solutions: Systematically isolate the source of the blockage.

    • Start at the Column: Disconnect the column from the detector and injector. If the pressure returns to normal when pumping directly through the injector to waste, the blockage is in the column.

    • Column Blockage: This is often caused by particulate matter from unfiltered samples or mobile phase precipitating at the column inlet frit.[18]

      • Solution: First, try back-flushing the column (reversing the flow direction) with a strong solvent to waste. If this doesn't work, the inlet frit may need to be replaced. Always filter your samples and mobile phases through a 0.2 or 0.45 µm filter to prevent this.[16] Using a guard column is also highly recommended to protect the analytical column.[14]

    • Other Blockages: If pressure is still high with the column removed, the blockage is upstream (e.g., in the connecting tubing, in-line filter, or injector). Replace components one by one to identify the source.[12]

Part 3: Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for a reaction involving this compound?

A: A robust starting point for method development would be a standard reversed-phase gradient method.

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 5 µmA general-purpose workhorse for separating small molecules. The 150 mm length provides good resolving power.[19][20]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure consistent ionization of analytes.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 15 minutesA broad gradient will elute compounds across a wide polarity range, ensuring you see both polar starting materials and non-polar products.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable and reproducible retention times.[15]
Detection UV at 254 nmThe aromatic naphthyridine core should have strong absorbance at this wavelength.
Injection Vol. 5-10 µLA small volume to prevent column overload.
Q: How do I prepare my reaction aliquot for HPLC analysis?

A: Proper sample preparation is crucial to protect the HPLC system and obtain accurate data.

  • Withdraw Aliquot: Using a glass capillary or pipette, take a small aliquot (1-2 drops) from the reaction mixture.

  • Quench (if necessary): If the reaction is highly reactive, immediately quench the aliquot in a vial containing a suitable solvent to stop the reaction.

  • Dilute: Dilute the aliquot significantly (e.g., 1 drop in 1-2 mL) with a solvent that is compatible with your mobile phase, ideally the mobile phase itself or acetonitrile. This prevents solvent mismatch effects that can distort peak shape.[13]

  • Filter: Filter the diluted sample through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial. This removes any particulate matter that could clog the column or injector.[16]

References

  • Benchchem. (n.d.). Application Notes and Protocols for TLC Visualization of Chlorinated Compounds.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • Benchchem. (n.d.). Purification of Benzo[c]naphthyridine derivatives using column chromatography.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Anonymous. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • MilliporeSigma. (n.d.). TLC Visualization Solutions.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Plant Extract. (2024, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • Dr. Puspendra Kumar. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography).
  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Scribd. (n.d.). HPLC Column Selection Guide.
  • Knauer. (n.d.). HPLC Troubleshooting Guide.
  • Finetech Industry Limited. (n.d.). This compound | CAS: 28252-82-6.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Patan, A., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 1-9.

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Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the NMR Analysis of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the NMR Spectral Analysis and Interpretation of 2,4-Dichloro-1,5-naphthyridine.

In the landscape of modern medicinal chemistry and materials science, the 1,5-naphthyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of substituents, such as chlorine atoms, can dramatically alter the electronic properties, reactivity, and therapeutic potential of this heterocyclic system. Among these derivatives, this compound serves as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its structural properties, unequivocally established through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective utilization.

This guide, prepared by a Senior Application Scientist, provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectral data by comparing it with the parent 1,5-naphthyridine molecule, thereby elucidating the profound influence of the two chlorine substituents. This comparative approach not only facilitates the unambiguous assignment of all proton and carbon signals but also offers a deeper understanding of structure-property relationships.

The Foundational Scaffold: NMR Profile of 1,5-Naphthyridine

Before delving into the complexities of the dichlorinated analogue, it is essential to establish a baseline with the NMR spectrum of the parent 1,5-naphthyridine. The symmetry of the 1,5-naphthyridine molecule results in a relatively simple NMR spectrum with three distinct aromatic proton signals and four carbon signals.

The ¹H NMR spectrum of 1,5-naphthyridine typically exhibits three signals in the aromatic region. The protons at positions 2 and 6 (H2/H6) are equivalent, as are the protons at positions 4 and 8 (H4/H8), and the protons at positions 3 and 7 (H3/H7). The ¹³C NMR spectrum correspondingly shows four distinct signals for the eight carbon atoms due to the molecule's symmetry.[1]

The Influence of Dichlorination: Predicted NMR Spectra of this compound

The introduction of two chlorine atoms at the 2 and 4 positions breaks the symmetry of the 1,5-naphthyridine ring system. This has two major consequences for the NMR spectra:

  • Increased Number of Signals: All remaining protons and carbons become chemically non-equivalent, leading to a more complex spectrum with a greater number of distinct signals.

  • Downfield Chemical Shifts: Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through an inductive effect. This "deshielding" of the nuclei causes their resonance signals to appear at a higher chemical shift (further downfield) compared to the parent compound.[2][3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the protons at positions 3, 6, 7, and 8.

Proton PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.8 - 8.0Singlet (s)-
H-8~ 8.8 - 9.0Doublet (d)~ 4.5 - 5.0
H-6~ 8.5 - 8.7Doublet (d)~ 8.5 - 9.0
H-7~ 7.8 - 8.0Doublet ofJ(H7-H6) = ~8.5 - 9.0, J(H7-H8) = ~4.5 - 5.0
doublets (dd)

Interpretation:

  • H-3: The proton at the 3-position is expected to be a singlet, as it has no adjacent proton neighbors to couple with. Its chemical shift will be downfield compared to the corresponding proton in the parent naphthyridine due to the influence of the adjacent chlorine at C-4 and the nitrogen at position 5.

  • H-8, H-7, H-6: These three protons form a coupled spin system. H-8 will appear as a doublet due to coupling with H-7. H-6 will also be a doublet due to coupling with H-7. H-7, being coupled to both H-6 and H-8, will appear as a doublet of doublets. The significant downfield shift of H-8 is anticipated due to its proximity to the nitrogen atom at position 1.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, as all carbon atoms are now in unique chemical environments.

Carbon PositionPredicted Chemical Shift (ppm)
C-2~ 152 - 155
C-3~ 125 - 128
C-4~ 145 - 148
C-4a~ 140 - 143
C-5a~ 122 - 125
C-6~ 148 - 151
C-7~ 124 - 127
C-8~ 138 - 141

Interpretation:

  • Carbons Bearing Chlorine (C-2, C-4): These carbons will exhibit the most significant downfield shifts due to the direct attachment of the electronegative chlorine atoms.

  • Quaternary Carbons (C-4a, C-5a): These carbons, which do not bear any protons, can be identified through DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

  • Protonated Carbons (C-3, C-6, C-7, C-8): The chemical shifts of these carbons will also be influenced by the overall electron distribution in the ring. Their assignments can be confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon signal with the signal of its directly attached proton.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation and Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample solvent in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) dissolve->solvent tms Add TMS as internal standard (0 ppm) solvent->tms tube Transfer to a 5 mm NMR tube tms->tube spectrometer Place sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) tube->spectrometer shimming Perform field homogeneity shimming spectrometer->shimming h1 Acquire 1D ¹H NMR spectrum shimming->h1 c13 Acquire 1D proton-decoupled ¹³C NMR spectrum shimming->c13 two_d Acquire 2D spectra (COSY, HSQC, HMBC) as needed shimming->two_d ft Fourier Transform the FID h1->ft c13->ft two_d->ft phasing Phase the spectrum ft->phasing baseline Apply baseline correction phasing->baseline referencing Reference the spectrum to TMS baseline->referencing integration Integrate ¹H signals referencing->integration

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Comparative Analysis: Unveiling Substituent Effects

The true power of NMR spectroscopy in structural elucidation lies in comparative analysis. By overlaying the spectra of 1,5-naphthyridine and this compound, the effect of the chloro-substituents becomes immediately apparent.

Key Comparative Observations:

  • ¹H NMR: All proton signals in the dichlorinated compound are shifted downfield relative to their counterparts in the parent naphthyridine. The loss of symmetry is evident from the increased number of signals and the more complex splitting patterns.

  • ¹³C NMR: The most dramatic downfield shifts are observed for the carbons directly bonded to the chlorine atoms (C-2 and C-4). The other carbons also experience a deshielding effect, though to a lesser extent.

This detailed spectral analysis, combining experimental data from the parent compound with robust predictions for the dichlorinated analogue, provides a comprehensive framework for researchers working with this important class of molecules. The ability to confidently assign NMR signals is a critical first step in reaction monitoring, purity assessment, and the rational design of new 1,5-naphthyridine-based compounds for a wide range of applications.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • DiVA portal. (n.d.). Naphthyridine Based Molecular Switches. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of Novel Benzo[b]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for A Magnetic Nanoparticle-Supported N-heterocyclic Carbene-Palladacycle: An Efficient an. Retrieved from [Link]

  • Reddit. (n.d.). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

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A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dichloro-1,5-naphthyridine. In the absence of direct, publicly available experimental data for this specific isomer, this document synthesizes established principles of mass spectrometry, fragmentation mechanisms of halogenated heterocyclic compounds, and comparative data from analogous structures to construct a scientifically grounded, predictive model. This approach is invaluable for researchers in drug development and chemical synthesis for the accurate identification and structural elucidation of such compounds in complex matrices.

The core of this analysis rests on the foundational principles of how organic molecules behave under high-energy electron impact. The initial ionization event creates a high-energy molecular ion radical (M•+), which then undergoes a cascade of fragmentation reactions. The stability of the resulting fragment ions and neutral losses dictates the observed mass spectrum. For this compound, the presence of two chlorine atoms, two nitrogen atoms, and a fused aromatic ring system provides a rich landscape for predictable fragmentation pathways.

I. Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is anticipated to be initiated by the loss of one of the chlorine atoms, a common feature in the mass spectra of chlorinated aromatic compounds.[1][2] The stability of the resulting cation is a significant driving force for this initial fragmentation. Subsequent fragmentation steps are expected to involve the loss of the second chlorine atom, the elimination of hydrogen cyanide (HCN) from the pyridine ring, or the loss of a chloroisocyanide (ClNC) or dichloroketene molecule, though the latter is less common for aromatic systems compared to some aliphatic compounds.

The molecular ion of this compound (C₈H₄Cl₂N₂) has a nominal molecular weight of 198 g/mol . However, the presence of two chlorine atoms will result in a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Consequently, the molecular ion will appear as a cluster of peaks at m/z 198 (M, with two ³⁵Cl), 200 (M+2, with one ³⁵Cl and one ³⁷Cl), and 202 (M+4, with two ³⁷Cl) in an approximate ratio of 9:6:1. This isotopic signature is a powerful tool for identifying chlorine-containing fragments in the mass spectrum.

The proposed fragmentation cascade is as follows:

  • Initial Loss of a Chlorine Radical: The molecular ion (m/z 198, 200, 202) is expected to readily lose a chlorine radical (•Cl) to form a stable chloronaphthyridinyl cation at m/z 163 (and its M+2 isotope at m/z 165). This is often the most significant initial fragmentation step for chloro-aromatic systems.[1][2]

  • Subsequent Fragmentations of the [M-Cl]⁺ Ion:

    • Loss of a second Chlorine Radical: The [M-Cl]⁺ ion can lose the second chlorine radical to form a naphthyridinyl dication at m/z 128.

    • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine and quinoline derivatives is the loss of HCN (27 Da).[1][3] Thus, the ion at m/z 163 is predicted to lose HCN to yield a fragment at m/z 136.

    • Loss of a Cyano Radical (•CN): The ion at m/z 128 may lose a cyano radical to form a fragment at m/z 102.

A visual representation of this proposed fragmentation pathway is provided in the diagram below.

Fragmentation_Pathway Predicted EI-MS Fragmentation of this compound M C₈H₄Cl₂N₂ m/z 198, 200, 202 (Molecular Ion, M•+) M_Cl [M-Cl]⁺ C₈H₄ClN₂⁺ m/z 163, 165 M->M_Cl - •Cl M_2Cl [M-2Cl]²⁺ C₈H₄N₂²⁺ m/z 128 M_Cl->M_2Cl - •Cl M_Cl_HCN [M-Cl-HCN]⁺ C₇H₃ClN⁺ m/z 136, 138 M_Cl->M_Cl_HCN - HCN M_2Cl_CN [M-2Cl-CN]⁺ C₇H₄N⁺ m/z 102 M_2Cl->M_2Cl_CN - •CN

Caption: Predicted EI-MS fragmentation pathway for this compound.

II. Comparative Analysis with Structurally Related Compounds

To further substantiate the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of similar molecules.

  • 2-Chloropyridine: The mass spectrum of 2-chloropyridine shows a prominent molecular ion and a significant fragment corresponding to the loss of a chlorine atom.[1][4][5] Another key fragment arises from the loss of hydrogen cyanide (HCN) from the [M-Cl]⁺ ion.[1] This supports the proposed initial loss of chlorine and subsequent loss of HCN for the larger this compound system.

  • Quinoline and Isoquinoline: These bicyclic nitrogen heterocycles, which form the core of the naphthyridine structure, also exhibit characteristic fragmentation patterns involving the loss of HCN.[3][6][7] This reinforces the likelihood of similar ring fragmentation in this compound.

  • Other Dichlorinated Aromatic Compounds: The general trend for dichlorinated aromatic compounds under EI-MS is the sequential loss of the two chlorine atoms. The relative abundance of the [M-Cl]⁺ and [M-2Cl]²⁺ ions will depend on the stability of the resulting cationic species.

The presence of two nitrogen atoms in the 1,5-naphthyridine ring system is expected to influence the fragmentation by providing alternative sites for charge localization and directing the cleavage pathways. The "Nitrogen Rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound (198 Da).[8][9]

III. Tabulated Summary of Predicted Fragments

The following table summarizes the key predicted fragments for this compound, their proposed elemental compositions, and their expected m/z values, including isotopic peaks.

Proposed Fragment Elemental Composition m/z (Isotopic Pattern) Neutral Loss
Molecular Ion (M•+)C₈H₄³⁵Cl₂N₂•+198 (9:6:1 ratio with 200, 202)-
[M-Cl]⁺C₈H₄³⁵ClN₂⁺163 (3:1 ratio with 165)•Cl
[M-Cl-HCN]⁺C₇H₃³⁵ClN⁺136 (3:1 ratio with 138)•Cl, HCN
[M-2Cl]²⁺C₈H₄N₂²⁺1282 x •Cl
[M-2Cl-CN]⁺C₇H₄N⁺1022 x •Cl, •CN
IV. Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

A. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

B. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1000 amu/s.

C. Data Analysis Workflow

The following diagram illustrates the logical workflow for data acquisition and analysis.

Data_Analysis_Workflow GC-MS Data Analysis Workflow cluster_0 Experimental cluster_1 Data Processing cluster_2 Interpretation Sample_Prep Sample Preparation GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis TIC Total Ion Chromatogram GC_MS_Analysis->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Identify Peak of Interest Molecular_Ion Identify Molecular Ion (M•+) Mass_Spectrum->Molecular_Ion Library_Search Database Library Search (e.g., NIST) Mass_Spectrum->Library_Search Fragmentation_Analysis Analyze Fragmentation Pattern Molecular_Ion->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Fragmentation_Analysis->Structure_Confirmation Library_Search->Structure_Confirmation

Caption: Workflow for the experimental determination and analysis of the mass spectrum.

V. Conclusion

References

  • What is the mass spectrum of 2 - Chloropyridine? - Blog - hangzhou better chemtech ltd. (n.d.). Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Journal of Chromatography A, 1429, 239-248. Retrieved from [Link]

  • Pyridine, 2-chloro-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2019). Analytica Chimica Acta, 1086, 107-117. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1995). Chemical Papers, 49(4), 212-215. Retrieved from [Link]

  • Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro-and 8-nitroquinoline: a comparative study. (2008). Rapid Communications in Mass Spectrometry, 22(2), 253-256. Retrieved from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2013). Journal of Mass Spectrometry, 48(6), 677-684. Retrieved from [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Retrieved from [Link]

  • Pyridine, 2-chloro-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][5]benzothiazepin-1-ones. (2000). Rapid Communications in Mass Spectrometry, 14(8), 637-640. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Journal of Separation Science, 43(9-10), 1895-1904. Retrieved from [Link]

  • Fragmentation Mechanisms. (n.d.). In Introduction to Mass Spectrometry. Retrieved from [Link]

  • Magnesiation of N-Heterocycles Using i-PrMgCl.LiCl and Catalytic Diisopropylamine. (2010). Organic Letters, 12(21), 4924-4927. Retrieved from [Link]

  • Electron-based fragmentation methods in mass spectrometry: An overview. (2017). Mass Spectrometry Reviews, 36(1), 4-15. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. Retrieved from [Link]

  • Fragmentation in mass spectrometry. (2020, November 5). YouTube. Retrieved from [Link]

  • Mass Spectroscopy and Even/Odd Nitrogen Rule. (2019, July 7). YouTube. Retrieved from [Link]

  • Nitrogen Rule | Mass Spectrometry | Organic Spectroscopy. (2023, July 16). YouTube. Retrieved from [Link]

  • Electron-transfer dissociation. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2,4-Dichloro-1,5-naphthyridine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dichloro-Azine Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless therapeutic agents. Among these, pyrimidines and naphthyridines are particularly prominent. The strategic introduction of functional groups onto these core structures is a cornerstone of molecular design, enabling the fine-tuning of pharmacological properties. 2,4-Dichloropyrimidine and its fused-ring analogue, 2,4-dichloro-1,5-naphthyridine, serve as highly versatile and powerful building blocks for this purpose. Their two chlorine atoms act as reactive handles, amenable to displacement via nucleophilic aromatic substitution (SNAr), allowing for the sequential and often regioselective construction of complex molecular architectures.

This guide provides an in-depth, objective comparison of the reactivity of these two critical synthons. We will dissect the electronic and structural factors that govern their behavior, compare their regioselectivity in SNAr reactions, and provide supporting experimental data and protocols to inform rational synthetic design for researchers, scientists, and drug development professionals.

Pillar 1: Electronic Architecture and its Influence on Reactivity

The reactivity of any aryl halide in an SNAr reaction is fundamentally governed by the electronic nature of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, wherein the rate-determining step is typically the initial nucleophilic attack to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount; the more stable the complex, the lower the activation energy and the faster the reaction.

2,4-Dichloropyrimidine: The pyrimidine ring contains two nitrogen atoms at the 1- and 3-positions. These nitrogen atoms are strongly electron-withdrawing, significantly reducing the electron density of the ring and making it highly electrophilic, thus "activating" it for nucleophilic attack.[3][4]

This compound: The 1,5-naphthyridine scaffold can be viewed as a fusion of two pyridine rings. This creates a more extensive π-system that is also highly electron-deficient due to the presence of two nitrogen atoms. The overall electron-withdrawing character of the 1,5-naphthyridine system is generally considered to be greater than that of a single pyrimidine ring, suggesting a potentially higher intrinsic reactivity towards nucleophiles.

Pillar 2: A Head-to-Head Comparison of Regioselectivity

While both molecules are activated for SNAr, the crucial question for a synthetic chemist is one of regioselectivity: which of the two chlorine atoms reacts first?

The Case of 2,4-Dichloropyrimidine: A Well-Established Precedent

For 2,4-dichloropyrimidine, the regioselectivity of the first substitution is well-documented. Under most standard SNAr conditions, nucleophilic attack preferentially occurs at the C4 position .[4][5][6][7]

The Causality: This preference is a direct consequence of Meisenheimer complex stability.

  • Attack at C4: The negative charge of the intermediate formed upon attack at C4 (para to N1) can be effectively delocalized onto the N1 ring nitrogen through resonance, forming a stable quinoid-like structure.

  • Attack at C2: Attack at the C2 position (ortho to both N1 and N3) results in a Meisenheimer complex where the negative charge is placed on the N1 nitrogen. While stabilized, this is generally considered less favorable than the delocalization achieved from C4 attack.

This inherent electronic preference makes 2,4-dichloropyrimidine a reliable building block for the synthesis of 4-substituted-2-chloropyrimidines. However, this selectivity is not absolute and can be modulated. For instance, the presence of strong electron-donating groups at the C6 position can reverse this trend, favoring substitution at C2.[5][7] Similarly, certain nucleophiles, such as tertiary amines, have been shown to exhibit excellent C2 selectivity.[8][9]

The Reactivity of this compound: An Electronically Guided Prediction

While specific comparative kinetic studies are less common in the literature for this compound, its reactivity can be confidently predicted based on the same electronic principles. Both the C2 and C4 positions are activated by the N1 nitrogen atom (ortho and para, respectively).

It is highly probable that the C4 position is the more reactive site , analogous to the pyrimidine system and other related heterocycles like 2,4-dichloroquinazolines.[10]

The Causality: Nucleophilic attack at the C4 position allows for the formation of a Meisenheimer complex where the negative charge is delocalized onto the N1 nitrogen, a stabilizing para-quinoid arrangement. The fused benzene ring can further participate in delocalizing this charge, likely making the C4 position even more electrophilic compared to the C4 position in 2,4-dichloropyrimidine. Attack at C2 would lead to a less-stabilized ortho-quinoid intermediate.

dot

Experimental_Workflow start Start: Assemble Reagents reagents Dissolve Dichloro-substrate in Solvent start->reagents addition Add Nucleophile & Base reagents->addition reaction Heat / Stir Monitor by TLC/LC-MS addition->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Complete purification Purify via Column Chromatography workup->purification product Final Product: Characterize purification->product

Sources

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 2,4-Dichloro-1,5-naphthyridine Derivatives: Structural Elucidation and Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity, including roles as kinase inhibitors and therapeutic agents.[1][2] For medicinal chemists and drug development professionals, understanding the precise three-dimensional structure of these molecules is not merely an academic exercise; it is a prerequisite for rational drug design and structure-activity relationship (SAR) studies.[3] X-ray crystallography remains the definitive method for obtaining this atomic-level information, providing unambiguous insights into molecular conformation, stereochemistry, and the intermolecular interactions that govern crystal packing.

This guide provides an in-depth comparison of the crystallographic features of halogenated 1,5-naphthyridine derivatives, with a focus on the 2,4-dichloro-1,5-naphthyridine framework. We will explore the causality behind the experimental workflow, from synthesis to structure refinement, and analyze how the strategic placement of chloro-substituents dictates the resulting supramolecular architecture through noncovalent interactions like halogen bonding and π-π stacking.

Experimental Protocol: A Self-Validating Workflow for Structural Analysis

The successful crystallographic analysis of a novel compound is not a single event but the culmination of a logical, multi-step process. Each stage is designed to validate the outcome of the next, ensuring the final structure is both accurate and reproducible.

Part 1: Synthesis and Purification of this compound

The synthesis of dichlorinated naphthyridines typically begins with the corresponding dihydroxy precursor, 1,5-naphthyridine-2,4-dione. The choice of chlorinating agent is critical. While various reagents exist, phosphorus oxychloride (POCl₃) is frequently employed for its efficacy in converting hydroxyl groups on heterocyclic rings to chlorides.[4]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1,5-naphthyridine-2,4-dione in an excess of phosphorus oxychloride (POCl₃). The use of excess POCl₃ ensures the reaction goes to completion and also serves as the solvent.

  • Heating: Heat the mixture to reflux (approx. 107 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: After cooling to room temperature, the reaction mixture is quenched by slowly pouring it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. Causality: This step must be performed cautiously in a well-ventilated fume hood, as the hydrolysis is highly exothermic and releases HCl gas.

  • Neutralization & Extraction: The acidic aqueous solution is carefully neutralized with a base, such as sodium carbonate (Na₂CO₃), until a precipitate forms. The solid crude product is then extracted into an organic solvent like dichloromethane (DCM) or chloroform.[5]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel to yield pure this compound.

Part 2: Crystallization and Crystal Mounting

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[3] The choice of solvent system is determined empirically, aiming for slow evaporation to allow for ordered crystal growth.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Screen various solvents (e.g., ethanol, acetonitrile, ethyl acetate, and mixtures with hexane) to find a system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation over several days at room temperature.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest a single crystal using a cryo-loop.

  • Mounting: The crystal is mounted on a goniometer head in a stream of cold nitrogen gas (typically 100-173 K). Causality: Cryo-cooling minimizes crystal decay from X-ray radiation damage and can improve the quality of the diffraction data by reducing thermal vibrations.[6]

The logical flow from synthesis to a mounted crystal ready for data collection is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization s1 React 1,5-Naphthyridine-2,4-dione with POCl₃ s2 Quench on Ice & Neutralize s1->s2 s3 Extract with Organic Solvent s2->s3 s4 Purify via Column Chromatography s3->s4 c1 Solvent Screening s4->c1 Purity Confirmed (NMR, MS) c2 Slow Evaporation c1->c2 c3 Harvest Single Crystal c2->c3 c4 Cryo-Mounting on Goniometer c3->c4 Data Collection Data Collection c4->Data Collection

Figure 1: Workflow from synthesis to crystal mounting.

Comparative Analysis of Crystallographic Data

Parameter1,5-Naphthyridine¹2,7-Bis(trichloromethyl)-1,8-naphthyridine²[7]Dichlorido[2-(pyridin-2-yl)-1,5-naphthyridine]zinc(II)³[6]
Formula C₈H₆N₂C₁₀H₄Cl₆N₂C₁₃H₉Cl₂N₃Zn
Crystal System OrthorhombicMonoclinicTriclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 7.059.0707(4)7.4988(15)
b (Å) 7.5511.2335(5)8.6146(17)
c (Å) 12.0513.5651(6)10.2087(19)
α (°) 909096.096(6)
β (°) 9098.428(2)78.622(6)
γ (°) 909070.336(5)
Volume (ų) 641.41367.11(11)599.4(2)
Z 442
R-factor -0.0260.034
¹ Data sourced from COD entry 7241889. ² Data for a heavily chlorinated analogue. ³ Data for a metal complex of a related ligand.

The introduction of chlorine atoms significantly impacts the crystal packing. For this compound, we would anticipate a denser packing arrangement than the parent 1,5-naphthyridine, driven by specific intermolecular forces.

The Role of Halogen Bonding in Crystal Engineering

The key to understanding the solid-state structure of this compound lies in its noncovalent interactions, particularly halogen bonding. A halogen bond (XB) is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a nitrogen atom.[8][9] This interaction is often strong enough to compete with and even dominate over other forces like hydrogen bonding, making it a powerful tool in crystal engineering.[9]

In the proposed structure of this compound, several key interactions are expected to direct the crystal packing:

  • C—Cl···N Halogen Bonds: The chlorine atom at the 2- or 4-position can act as a halogen bond donor to the nitrogen atom of an adjacent molecule. This is a classic and robust XB motif.

  • C—Cl···Cl Interactions: Depending on the geometry, chlorine atoms can interact with each other. These are categorized as Type I (angles ≈ 180°) or Type II (angles ≈ 90°), with Type II interactions being attractive and contributing to packing stability.[10]

  • π-π Stacking: The planar, electron-deficient naphthyridine rings are prone to stacking interactions, which would further stabilize the crystal lattice.[7]

The interplay of these forces dictates the final crystal structure, as depicted in the diagram below.

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A This compound B This compound A->B  C-Cl···N Halogen Bond  (Directional & Strong) C This compound A->C C-Cl···Cl Interaction (Type II Contact) B->C  π-π Stacking  (Parallel Rings)

Sources

A Comparative Guide to the Biological Activities of 1,5-Naphthyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The naphthyridine scaffold, a bicyclic aromatic heterocycle composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. The six possible isomers, dictated by the positions of the two nitrogen atoms, give rise to a diverse array of pharmacological activities. This guide provides an in-depth, comparative analysis of the biological activities of 1,5-naphthyridine and its isomers, offering field-proven insights and supporting experimental data to inform drug discovery and development programs.

The Structural Landscape of Naphthyridine Isomers

The arrangement of the nitrogen atoms within the fused ring system fundamentally influences the molecule's electronic properties, hydrogen bonding capacity, and spatial arrangement, thereby dictating its interaction with biological targets. Understanding these subtle yet critical differences is paramount for rational drug design.

Naphthyridine Isomers cluster_isomers Naphthyridine Isomers 1,5-Naphthyridine 1,5-Naphthyridine 1,6-Naphthyridine 1,6-Naphthyridine 1,7-Naphthyridine 1,7-Naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine 2,6-Naphthyridine 2,6-Naphthyridine 2,7-Naphthyridine 2,7-Naphthyridine

Caption: The six structural isomers of naphthyridine.

Comparative Analysis of Biological Activities

This section will delve into a comparative analysis of the primary biological activities exhibited by the different naphthyridine isomers, supported by quantitative data where available.

Anticancer Activity

Naphthyridine derivatives have emerged as a significant class of anticancer agents, with different isomers displaying distinct mechanisms of action against various cancer cell lines.[1]

IsomerTarget/Mechanism of ActionExample Compound(s)Cancer Cell Line(s)IC50 (µM)
1,5-Naphthyridine Topoisomerase I inhibition[2][3]Phenyl & Indeno derivativesCOLO 205 (Colon)Varies
1,6-Naphthyridine FGFR4 Inhibition[4][5]A34Hep-3B (Hepatocellular Carcinoma)Varies
1,8-Naphthyridine Topoisomerase II Inhibition[6][7][8]Vosaroxin[9][10][11][12]VariousVaries
2,6-Naphthyridine CK2 Inhibition, FGFR4 Inhibition[13][14]Silmitasertib (CX-4945), Compound 11Huh7, Hep3B (Hepatocellular Carcinoma)Varies
1,7-Naphthyridine Wnt signaling pathway inhibitionBisleuconothine AColon cancer cell linesVaries

In-Depth Look: 1,8-Naphthyridine and Topoisomerase II Inhibition

The 1,8-naphthyridine scaffold is notably present in Vosaroxin, a topoisomerase II inhibitor that has been investigated in clinical trials for acute myeloid leukemia (AML).[9] Unlike anthracyclines, Vosaroxin's activity is primarily due to DNA intercalation and topoisomerase II inhibition, leading to G2 cell cycle arrest and apoptosis.[9][11][12]

Topoisomerase_II_Inhibition cluster_cell Cancer Cell Vosaroxin Vosaroxin DNA_Intercalation DNA Intercalation Vosaroxin->DNA_Intercalation Topo_II Topoisomerase II DNA_Intercalation->Topo_II Inhibits re-ligation Cleavable_Complex Stabilized Cleavable Complex Topo_II->Cleavable_Complex DSB Double-Strand Breaks Cleavable_Complex->DSB G2_Arrest G2 Cell Cycle Arrest DSB->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis

Caption: Mechanism of action of Vosaroxin.

Antimicrobial Activity

The 1,8-naphthyridine isomer is historically significant in the realm of antimicrobial agents, with nalidixic acid being the first of its class used to treat urinary tract infections by inhibiting bacterial DNA gyrase.[15][16] This paved the way for the development of highly potent fluoroquinolone antibiotics. The 1,5- and 2,7-naphthyridine isomers have also demonstrated notable antimicrobial properties.[17][18]

IsomerTarget Organism(s)Example Compound(s)MIC (µg/mL)
1,5-Naphthyridine S. aureus, E. faecalis[17][19]Guanidinomethyl derivative (18)1-2
1,8-Naphthyridine Gram-negative bacteria, E. coli, S. aureus[15][16][20]Nalidixic Acid, FluoroquinolonesVaries
2,7-Naphthyridine Gram-positive bacteria[18]Compound 10jVaries

In-Depth Look: 1,5-Naphthyridine Derivative with Bactericidal Action

Certain guanidinomethyl derivatives of 1,5-naphthyridine have shown a bactericidal mode of action against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA, MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[19]

Anti-inflammatory Activity

Derivatives of the 1,7-naphthyridine scaffold have shown promise as anti-inflammatory agents. A notable mechanism is the inhibition of p38 mitogen-activated protein (MAP) kinase, a key player in the inflammatory cascade.[21][22][23][24]

IsomerTarget/Mechanism of ActionExample Compound(s)In Vivo ModelED50
1,7-Naphthyridine p38 MAP Kinase Inhibition1,7-Naphthyridine 1-oxidesLPS-induced TNFα production (mouse)0.5 mg/kg

In-Depth Look: 1,7-Naphthyridine and p38 MAP Kinase Inhibition

The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[22][23] Inhibition of this kinase by 1,7-naphthyridine 1-oxides leads to a reduction in these cytokines, demonstrating potent anti-inflammatory effects in animal models.[21]

p38_MAPK_Inhibition cluster_inflammation Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAP Kinase TLR4->p38_MAPK TNFa_IL1b TNF-α, IL-1β Production p38_MAPK->TNFa_IL1b Inflammation Inflammation TNFa_IL1b->Inflammation Naphthyridine_1_oxide 1,7-Naphthyridine 1-oxide Naphthyridine_1_oxide->p38_MAPK Inhibits

Caption: Inhibition of the p38 MAP kinase pathway.

Neurological and Other Activities

The diverse pharmacological profiles of naphthyridine isomers extend to the central nervous system and other therapeutic areas.

IsomerBiological ActivityTarget/Mechanism of Action
1,7-Naphthyridine Tachykinin NK1 receptor antagonismInhibition of substance P binding
2,7-Naphthyridine PDE5 Inhibition[25]Potent and specific inhibition of PDE5

In-Depth Look: 2,7-Naphthyridine as a PDE5 Inhibitor

Certain 2,7-naphthyridine derivatives have been identified as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5).[25] One such compound demonstrated an IC50 of 0.23 nM and significant selectivity over other PDE isoforms, highlighting its potential for the treatment of erectile dysfunction.[25]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of naphthyridine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat with Naphthyridine derivative Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 1-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[27][28]

  • Compound Preparation and Treatment: Prepare serial dilutions of the naphthyridine test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[27][28]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[27]

  • Formazan Crystal Formation: Incubate the plate for 1-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[26]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][29][30][31]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the naphthyridine derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[30][31]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[15]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[15] This can be assessed visually or by using a growth indicator.

Conclusion and Future Perspectives

The family of naphthyridine isomers presents a rich and diverse landscape of biological activities, with significant potential for the development of novel therapeutics in oncology, infectious diseases, and inflammatory disorders. The distinct pharmacological profiles of each isomer underscore the critical importance of understanding the structure-activity relationships governed by the placement of the nitrogen atoms. Future research should continue to explore the vast chemical space of substituted naphthyridines, leveraging the mechanistic insights and experimental frameworks outlined in this guide to design next-generation therapeutic agents with enhanced potency, selectivity, and safety profiles.

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A Comparative Guide to In Vitro Kinase Assay Protocols for 2,4-Dichloro-1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of in vitro kinase assay protocols tailored for the evaluation of 2,4-dichloro-1,5-naphthyridine derivatives. As protein kinases are pivotal regulators of cellular processes, their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1] The 1,5-naphthyridine scaffold has emerged as a promising privileged structure in the design of potent and selective kinase inhibitors.[2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and optimization of such compounds.

The Central Role of In Vitro Kinase Assays in Drug Discovery

The journey of a kinase inhibitor from a chemical concept to a potential therapeutic agent is critically dependent on robust and reliable in vitro assays.[5] These assays are the first step in quantifying the inhibitory potential of a compound, determining its potency (often expressed as an IC50 value), and assessing its selectivity across the kinome.[1][5][6] For ATP-competitive inhibitors, such as many 1,5-naphthyridine derivatives, in vitro assays are essential for understanding the compound's interaction with the kinase's ATP-binding site.[7][8]

The choice of assay technology is a critical decision that influences the quality and relevance of the generated data. Factors to consider include the intended application (e.g., high-throughput screening vs. detailed mechanistic studies), cost, and available expertise.[9][10]

Comparative Analysis of Leading In Vitro Kinase Assay Technologies

A variety of in vitro kinase assay technologies are available, each with its own set of advantages and limitations.[9][10][11] These can be broadly categorized into activity-based assays, which measure the catalytic function of the kinase, and binding assays, which quantify the interaction between the kinase and the inhibitor.[12][13]

Activity-Based Assays: The Gold Standard and Modern Alternatives

Activity-based assays directly or indirectly measure the phosphorylation of a substrate by a kinase.[12]

  • Radiometric Assays: Long considered the "gold standard," these assays utilize ATP radiolabeled with ³²P or ³³P.[11][14][15] The transfer of the radioactive phosphate to a substrate is quantified, providing a direct and highly sensitive measure of kinase activity.[1][15][16] While unparalleled in sensitivity and directness, the reliance on radioactive materials presents significant safety, regulatory, and disposal challenges.[15]

  • Fluorescence-Based Assays: These non-radioactive methods have gained popularity for their safety and amenability to high-throughput screening (HTS).[14] Common formats include:

    • Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled substrate upon phosphorylation and binding to a specific antibody.[14]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays utilize a lanthanide donor and a fluorescent acceptor to detect substrate phosphorylation, offering high sensitivity and reduced background interference.[13][14][17]

  • Luminescence-Based Assays: These assays, such as the popular ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[17] The ADP is converted to ATP, which then drives a luciferase-mediated light-producing reaction. This format is universal, highly sensitive, and suitable for HTS.[18]

Binding Assays: A Direct Look at Inhibitor Interaction

Binding assays measure the direct interaction of an inhibitor with the kinase, independent of enzymatic activity.[12] This can be particularly useful for identifying non-ATP competitive inhibitors or for kinases where a suitable substrate for an activity assay is not available.[19]

  • Thermal Shift Assays (TSA): TSA measures the change in the melting temperature of a kinase upon inhibitor binding, providing a label-free method to assess binding affinity.[13][20]

  • Surface Plasmon Resonance (SPR): SPR is a powerful biophysical technique that provides real-time kinetic data on the association and dissociation of an inhibitor with an immobilized kinase.[5]

Table 1: Comparison of In Vitro Kinase Assay Technologies

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Measures transfer of radiolabeled phosphate from ATP to substrate.[11][15]Gold standard, high sensitivity, direct measurement.[11][15]Use of radioactivity, safety concerns, waste disposal.[15]
Fluorescence Polarization (FP) Detects changes in molecular rotation upon substrate phosphorylation.[14]Homogeneous, non-radioactive, suitable for HTS.[14]Requires fluorescently labeled substrates, potential for compound interference.[13]
TR-FRET Measures energy transfer between a donor and acceptor fluorophore upon substrate phosphorylation.[14][17]High sensitivity, low background, homogeneous.[14][17]Requires specific antibodies and labeled reagents.[11]
Luminescence (e.g., ADP-Glo™) Quantifies ADP production via a coupled luciferase reaction.[17]Universal, highly sensitive, HTS compatible.[18]Indirect measurement, potential for luciferase inhibition by test compounds.[21]
Thermal Shift Assay (TSA) Measures inhibitor-induced changes in protein thermal stability.[13][20]Label-free, can detect binding to inactive conformations.[20]Does not directly measure inhibition of activity.
Surface Plasmon Resonance (SPR) Real-time monitoring of inhibitor binding to an immobilized kinase.[5]Provides kinetic data (on/off rates), label-free.[5]Requires specialized instrumentation, can be low throughput.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, this section details protocols for two widely used and complementary assay formats: a luminescence-based activity assay for initial screening and potency determination, and a thermal shift assay for confirming direct binding.

Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol is designed to determine the IC50 value of this compound derivatives against a target kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate Dispense Inhibitor Dilutions into 384-well Plate reagents->plate add_kinase Add Kinase/Substrate Mix plate->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate_reaction Incubate at Room Temperature add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light incubate_adpglo->add_detection incubate_detection Incubate add_detection->incubate_detection read_luminescence Read Luminescence on Plate Reader incubate_detection->read_luminescence plot_data Plot Luminescence vs. Inhibitor Concentration read_luminescence->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Workflow for a luminescence-based kinase activity assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each compound dilution to a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a master mix of the target kinase and its specific substrate in kinase reaction buffer.

    • Add the kinase/substrate mixture to the assay plate and briefly incubate.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the inhibitor's potency.[22]

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate as recommended by the manufacturer (typically 40 minutes).

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase reaction. Incubate for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

This protocol confirms the direct binding of the this compound derivative to the target kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_thermal_melt Thermal Melting cluster_analysis Data Analysis reagents Prepare Kinase, Inhibitor, and Dye Solutions plate Dispense Kinase, Inhibitor, and Dye into qPCR Plate reagents->plate run_qpcr Run Thermal Melt Protocol on qPCR Instrument plate->run_qpcr generate_curves Generate Melt Curves (Fluorescence vs. Temperature) run_qpcr->generate_curves determine_tm Determine Melting Temperature (Tm) for Each Condition generate_curves->determine_tm calculate_delta_tm Calculate ΔTm (Tm with inhibitor - Tm without inhibitor) determine_tm->calculate_delta_tm

Caption: Workflow for a thermal shift assay to confirm target engagement.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a qPCR plate, combine the target kinase, the this compound derivative at a fixed concentration (e.g., 10 µM), and a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

    • Include a control reaction with DMSO instead of the inhibitor.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Acquisition and Analysis:

    • As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

    • Plot fluorescence versus temperature to generate a melt curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.

    • A positive shift in the Tm (ΔTm) in the presence of the inhibitor indicates that the compound binds to and stabilizes the kinase.

Data Interpretation and Considerations for 1,5-Naphthyridine Derivatives

When evaluating this compound derivatives, it is crucial to consider the following:

  • ATP Competition: Most kinase inhibitors targeting the ATP-binding site are ATP-competitive.[7] The measured IC50 value will be dependent on the ATP concentration used in the assay.[22] Therefore, it is important to report the ATP concentration alongside the IC50 data. For comparative purposes, assays are often run at the Km value of ATP for the specific kinase.[22]

  • Selectivity Profiling: To understand the therapeutic potential and potential off-target effects of a lead compound, it is essential to profile its activity against a broad panel of kinases.[6] This can be achieved by running the optimized in vitro assay against a commercially available kinase panel.

  • Mechanism of Action: While an IC50 value provides a measure of potency, it does not reveal the mechanism of inhibition. Follow-up studies, such as kinetic analysis, can determine whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.[5]

  • Compound Interference: It is important to be aware of potential artifacts in any assay system. For instance, some compounds may interfere with the detection method, such as by quenching fluorescence or inhibiting luciferase.[13] Counter-screens are often necessary to rule out such effects.

Conclusion

The successful development of this compound derivatives as kinase inhibitors relies on the judicious selection and rigorous execution of in vitro assays. A multi-faceted approach, combining a sensitive and high-throughput activity assay for initial characterization with a biophysical binding assay for target validation, provides a robust foundation for advancing promising compounds through the drug discovery pipeline. By understanding the principles and nuances of each assay technology, researchers can generate high-quality, reproducible data that will guide the optimization of this important class of kinase inhibitors.

References

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. [Link]

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. [Link]

  • Immunechem. (n.d.). Simple Rapid Non-Radioactive Colorimetric Assay Kits. [Link]

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  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Guéguen, N., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

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  • BellBrook Labs. (2025, November 3). What Makes a Kinase Assay Reliable for Screening Inhibitors. [Link]

  • Eblen, S. T. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Assay guidance manual. [Link]

  • Nchinda, A. T., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 65(15), 10589–10609. [Link]

  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]

  • A. Dondoni, & G. Marra. (2010). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 15(5), 3375–3403. [Link]

  • Davis-Gilbert, Z. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 481–488. [Link]

  • Davis-Gilbert, Z. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. SciSpace. [Link]

  • Google Patents. (n.d.). WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors.
  • St-Denis, T., et al. (2010). Identification of orally available naphthyridine protein kinase D inhibitors. Bioorganic & medicinal chemistry letters, 20(18), 5483–5487. [Link]

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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 2,4-Dichloro-1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective. The 2,4-dichloro-1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including promising anticancer properties.[1][2][3][4][5] The journey from a newly synthesized compound to a potential clinical candidate, however, is long and fraught with challenges. A critical early step in this process is the comprehensive evaluation of a compound's cytotoxic potential.[6][7][8][9]

This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering insights into their underlying principles, experimental workflows, and data interpretation. As a senior application scientist, my goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting and executing these crucial assays for novel compounds derived from this compound.

The First Crucial Step: Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision.[10][11] It is contingent on several factors, including the expected mechanism of action of the test compound, the desired throughput, and the available instrumentation. A fundamental understanding of what each assay measures is essential for generating meaningful and reliable data.[10][11][12]

Here, we compare some of the most widely used cytotoxicity assays:

Assay TypePrincipleAdvantagesDisadvantagesThroughput
MTT/MTS Assay Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[13][14][15]Well-established, cost-effective, and suitable for high-throughput screening.[8][9]Can be affected by compounds that interfere with metabolic activity or the redox environment of the cells. Indirect measure of cell viability.High
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][17][18][19][20]Directly measures cell membrane integrity, making it a good indicator of necrosis.[18]Less sensitive for detecting apoptosis, as membrane integrity is often maintained in the early stages.High
ATP-Based Assay (e.g., CellTiter-Glo®) Measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[21][22][23]Highly sensitive, rapid "add-mix-measure" protocol, and has a broad linear range.[24][22]ATP levels can be influenced by factors other than cell death, such as metabolic stress.High
Apoptosis Assays (e.g., Caspase Activity, Annexin V) Detects specific events in the apoptotic cascade, such as the activation of caspases or the externalization of phosphatidylserine (Annexin V).[25][26][27][28][29][30][31][32][33][34]Provides mechanistic insights into the mode of cell death.[30][31]Can be more complex and time-consuming than viability assays. May not detect other forms of cell death like necrosis.Medium to High
Real-Time Cytotoxicity Assays Continuously monitor cell death over time using non-lytic fluorescent dyes that enter cells with compromised membranes.[35][36][37][38][39]Provides kinetic data on the onset and rate of cytotoxicity, offering a more dynamic view of the cellular response.[35][37][38]May require specialized instrumentation for continuous monitoring.Medium to High

Experimental Workflows: A Step-by-Step Approach

To ensure the generation of robust and reproducible data, it is imperative to follow well-defined and validated protocols. Below are detailed methodologies for two of the most fundamental and widely used cytotoxicity assays.

Experimental Workflow: A General Overview

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a novel compound.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis CellCulture Cell Line Culture & Maintenance CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundPrep Test Compound Stock Solution Prep Treatment Treatment with Serial Dilutions of Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation AssayProcedure Assay Procedure (e.g., MTT, LDH) Incubation->AssayProcedure Absorbance Absorbance/Luminescence Measurement AssayProcedure->Absorbance ViabilityCalc Calculation of % Cell Viability Absorbance->ViabilityCalc IC50 IC50 Value Determination ViabilityCalc->IC50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14][40]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[40] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6][7]

Protocol 2: LDH Release Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[7][18]

Materials:

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Background control: Medium only.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Transfer: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[7]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[19]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100

Delving Deeper: Mechanistic Insights with Apoptosis Assays

While viability and cytotoxicity assays provide valuable information on the overall effect of a compound on cell survival, they do not elucidate the mechanism of cell death. Naphthyridine derivatives have been reported to induce apoptosis in cancer cells.[1] Therefore, employing apoptosis-specific assays can provide crucial mechanistic insights.

Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[26] Caspase activity assays utilize specific substrates that are cleaved by active caspases, resulting in a colorimetric or fluorometric signal.[25][26] Detecting the activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[25][26][27]

G cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Events Compound Naphthyridine Derivative Initiator Initiator Caspases (e.g., Caspase-8, -9) Compound->Initiator Activation Executioner Executioner Caspases (e.g., Caspase-3, -7) Initiator->Executioner Activation Substrate Cellular Substrate Cleavage Executioner->Substrate Cleavage Apoptosis Apoptosis Substrate->Apoptosis

Caption: Simplified diagram of the caspase activation pathway in apoptosis.

Conclusion and Future Directions

The preliminary assessment of cytotoxicity is a cornerstone of preclinical drug development. For novel compounds derived from the promising this compound scaffold, a multi-faceted approach to cytotoxicity testing is recommended. Initial high-throughput screening using robust and cost-effective assays like the MTT or ATP-based assays can efficiently identify potent candidates. Subsequently, more detailed mechanistic studies employing LDH release and apoptosis assays can provide a deeper understanding of the compound's mode of action. The integration of real-time cytotoxicity assays can further enrich these studies by providing valuable kinetic data. By carefully selecting and meticulously executing the appropriate assays, researchers can confidently advance the most promising naphthyridine derivatives through the drug discovery pipeline.

References

  • Real-Time Cytotoxicity Assays. (n.d.). Agilent. Retrieved from [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Provost, J. J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods. (n.d.). National Toxicology Program. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. Retrieved from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Real-time cytotoxicity assays. (2013). Methods in Molecular Biology. Retrieved from [Link]

  • Real-time Cytotoxicity Assays in Human Whole Blood. (2014). JoVE. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. Retrieved from [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (1997). ATLA. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. Retrieved from [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Molecules. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review. (2012). Chemical Research in Toxicology. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. (1997). ATLA. Retrieved from [Link]

  • A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. (2018). Molecules. Retrieved from [Link]

  • A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells. (2015). PLOS ONE. Retrieved from [Link]

  • ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2. (2019). Toxicology in Vitro. Retrieved from [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity. Retrieved from [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity. Retrieved from [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,5-Naphthyridine Scaffold and the Challenge of its Selective Functionalization

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a sought-after motif in drug discovery. The commercially available 2,4-dichloro-1,5-naphthyridine is a particularly attractive starting material, offering two distinct reactive sites for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. However, the selective functionalization of this dihaloheterocycle presents a significant challenge due to the differential reactivity of the C2 and C4 positions. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound, offering insights into catalyst selection to achieve desired regioselectivity and optimal reaction outcomes.

Comparative Study of Palladium Catalysts for the Coupling of this compound

The choice of the palladium catalyst, and particularly the ancillary ligand, is paramount in controlling the efficiency and regioselectivity of cross-coupling reactions on this compound. Generally, the C4 position is more susceptible to nucleophilic attack, while the C2 position, being adjacent to a nitrogen atom, is often more reactive in oxidative addition to a Pd(0) complex. However, the steric and electronic properties of the catalyst can modulate this intrinsic reactivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds at the C4-Position

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, achieving selective mono-arylation at the C4 position is often the primary objective, leaving the C2-chloride available for subsequent transformations. Below is a comparative overview of commonly employed palladium catalysts for this transformation. While direct comparative studies on this specific substrate are not extensively documented, the data presented is extrapolated from findings on structurally similar dihaloheteroarenes, such as 2,4-dichloropyridines and other naphthyridine isomers, to provide a likely performance trend.[1]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%) of 4-Aryl-2-chloro-1,5-naphthyridine
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2440-60
PdCl₂(dppf)dppfCs₂CO₃Dioxane908-1665-80
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH/H₂O802-685-95
PEPPSI™-IPrIPr (NHC)K₃PO₄DioxaneRT-601-4>90 with high C4 selectivity

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄: As a first-generation catalyst, it often requires higher temperatures and longer reaction times, and may suffer from lower yields due to catalyst decomposition.

  • PdCl₂(dppf): The use of a bidentate phosphine ligand like dppf often enhances catalyst stability and improves yields compared to monodentate ligands like PPh₃.

  • Pd₂(dba)₃ / XPhos: Modern bulky and electron-rich biaryl phosphine ligands, such as XPhos, are highly effective for the coupling of challenging heteroaryl chlorides.[2] They promote the crucial oxidative addition step and facilitate the overall catalytic cycle, leading to higher yields under milder conditions.

  • PEPPSI™-IPr: N-heterocyclic carbene (NHC) ligands, like IPr, form highly stable and active palladium complexes. The steric bulk of the IPr ligand can play a key role in directing the coupling to the more accessible C4 position of this compound.[3]

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles at the C2-Position

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4] For this compound, selective amination at the C2 position is often desired. The choice of a suitable bulky and electron-rich phosphine ligand is critical for achieving high efficiency in this transformation.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%) of 2-Amino-4-chloro-1,5-naphthyridine
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene10012-1850-70
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃Dioxane904-880-90
XPhos Pd G3XPhosLHMDSTHF701-4>90

Causality Behind Experimental Choices:

  • Pd₂(dba)₃ / BINAP: An early generation catalyst system for Buchwald-Hartwig amination. While effective, it may require harsher conditions and is often superseded by more advanced ligands.

  • Pd(OAc)₂ / RuPhos: RuPhos is a highly effective ligand for the amination of heteroaryl chlorides, often providing excellent yields under relatively mild conditions.[2]

  • XPhos Pd G3: This third-generation precatalyst offers high stability and activity, allowing for the coupling of a wide range of amines with heteroaryl chlorides at lower temperatures and catalyst loadings.[5] The bulky nature of the XPhos ligand facilitates the reductive elimination step, leading to the formation of the desired C-N bond.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling at the C4-Position

This protocol is a representative procedure for the selective mono-arylation of this compound at the C4 position using a modern palladium catalyst system.

Materials:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL). Stir for 10 minutes at room temperature until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water (1 mL) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-1,5-naphthyridine.

Mechanistic Insights and Catalyst Selection Strategy

The outcome of the palladium-catalyzed coupling of this compound is governed by the intricate interplay of the catalytic cycle's elementary steps: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation/Amine Coordination Transmetalation/Amine Coordination Oxidative Addition Complex->Transmetalation/Amine Coordination Transmetalation (R'-M) or Amine Coordination (R'₂NH) Reductive Elimination Complex Reductive Elimination Complex Transmetalation/Amine Coordination->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L_n Reductive Elimination (R-R')

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

The choice of ligand is the most critical factor in directing the regioselectivity of the coupling reaction.

Catalyst Selection for this compound start Desired Functionalization Site? c4_coupling C4-Position Coupling (e.g., Suzuki) start->c4_coupling C4 c2_coupling C2-Position Coupling (e.g., Buchwald-Hartwig) start->c2_coupling C2 sterically_bulky_ligand Use Sterically Bulky Ligand (e.g., XPhos, IPr-NHC) c4_coupling->sterically_bulky_ligand electron_rich_ligand Use Bulky, Electron-Rich Ligand (e.g., RuPhos, XPhos) c2_coupling->electron_rich_ligand

Decision workflow for catalyst selection.

For C4-selective coupling , a sterically demanding ligand (e.g., XPhos or an NHC ligand like IPr) is often preferred. The bulk of the ligand can hinder the approach of the palladium complex to the more sterically encumbered C2 position, thereby favoring oxidative addition at the C4-Cl bond.

For C2-selective coupling , particularly in Buchwald-Hartwig amination, a bulky and electron-rich ligand is crucial. The electron-donating nature of the ligand increases the electron density on the palladium center, which promotes the oxidative addition at the more electron-deficient C2 position. The bulkiness of the ligand also facilitates the final reductive elimination step to release the aminated product.

Conclusion

The selective functionalization of this compound is a key step in the synthesis of novel compounds with potential therapeutic applications. While the intrinsic reactivity of the substrate favors C2-functionalization in oxidative addition, the careful selection of a palladium catalyst system allows for a high degree of control over the reaction's regioselectivity. Modern bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbene ligands, have proven to be highly effective in achieving selective and efficient couplings at either the C2 or C4 position. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies involving this important heterocyclic scaffold. Further advancements in ligand design and a deeper mechanistic understanding will undoubtedly continue to expand the synthetic utility of this compound in the years to come.

References

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with exacting standards. For synthetic intermediates like 2,4-Dichloro-1,5-naphthyridine, a key building block for various biologically active compounds, purity is not a mere quality metric; it is the foundation upon which reliable, reproducible, and safe downstream research is built.[1][2] The presence of even trace impurities—be they unreacted starting materials, isomeric byproducts, or residual solvents—can drastically alter reaction kinetics, generate unforeseen side products, and introduce confounding variables in biological assays.

This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind method selection, presenting an integrated, multi-technique (orthogonal) approach. Our objective is to equip researchers with the expertise to design and execute a self-validating system for purity determination, ensuring the integrity of their research and the quality of their drug development pipeline.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment strategy begins with a clear understanding of the synthetic route, as this knowledge informs the likely impurity profile. A common pathway to this compound involves the chlorination of[3][4]-naphthyridine-2,4-diol using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

This process, while effective, can introduce several classes of impurities that must be analytically monitored.

cluster_impurities Potential Impurities Start [1,5]-Naphthyridine-2,4-diol (Starting Material) Product Crude this compound Start->Product Chlorination Imp1 Unreacted Starting Material Start->Imp1 Reagent POCl₃ Reagent->Product Purified Purified Product (Purity > 99%) Product->Purified Purification (Crystallization/Chromatography) Product->Imp1 Incomplete Reaction Imp2 Monochloro Isomers (e.g., 2-chloro- or 4-chloro-) Product->Imp2 Partial Reaction Imp3 Other Dichloro Isomers (e.g., 2,6-dichloro-) Product->Imp3 Isomerization/Side Reactions Imp4 Residual Solvents & Reagents Purified->Imp4 Inefficient Removal

Caption: Synthesis pathway and potential impurity profile.

The primary impurities to anticipate are:

  • Starting Materials: Incomplete reaction can leave residual[3][4]-naphthyridine-2,4-diol.

  • Reaction Intermediates: Monochloro-substituted naphthyridines can persist if the reaction does not go to completion.

  • Isomeric Byproducts: Depending on the reaction conditions, the formation of other dichloro-1,5-naphthyridine isomers (e.g., 2,6- or 2,7-dichloro) is possible.[6]

  • Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., acetonitrile, dichloromethane) and remnants of the chlorinating agent are common contaminants.

A Comparative Guide to Analytical Methods

No single analytical technique can provide a complete purity profile. An orthogonal approach, using multiple methods that measure different physicochemical properties, is essential for a comprehensive and trustworthy assessment.

Table 1: Comparison of Key Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Elemental Analysis (CHN)
Principle Differential partitioning between mobile and stationary liquid phases.Differential partitioning between mobile gas and stationary phases, with mass-based detection.[7]Nuclear spin transitions in a magnetic field.[3]Combustion of the sample to determine the percentage of C, H, and N.[8]
Primary Application Quantifying non-volatile organic impurities and byproducts.Identifying and quantifying volatile impurities (e.g., residual solvents) and confirming molecular weight.[9]Unambiguous structure elucidation and absolute purity determination (qNMR).[10]Confirmation of elemental composition and detection of inorganic impurities.
Advantages High resolution and sensitivity for a wide range of organic compounds.Excellent for volatile analysis; MS provides high specificity for identification.[11]Provides detailed structural information; qNMR is a primary method not requiring a specific reference standard of the analyte.[10]Highly accurate for elemental composition; validates the molecular formula.
Limitations Not suitable for highly volatile compounds (e.g., solvents). Requires a reference standard for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods for trace impurities.Does not identify or quantify individual organic impurities; assumes a single analyte.[10]

Orthogonal Workflow for Purity Validation

A logical, multi-step workflow ensures that all potential impurities are systematically investigated. The results from each technique should corroborate the others to build a complete and validated purity profile.

cluster_confirmation Structural & Absolute Confirmation Sample Synthesized this compound HPLC HPLC-UV (Relative Purity) Sample->HPLC Assesses non-volatile organic impurities GCMS Headspace GC-MS (Residual Solvents) Sample->GCMS Assesses volatile impurities NMR ¹H & ¹³C NMR (Structural Identity) Sample->NMR Confirms chemical structure EA Elemental Analysis (Elemental Composition) Sample->EA Validates empirical formula Report Certificate of Analysis (Final Purity Report) HPLC->Report GCMS->Report qNMR qNMR (Absolute Purity) NMR->qNMR If high accuracy is required qNMR->Report EA->Report

Sources

A Head-to-Head Comparison of 2,4-Dichloro-1,5-naphthyridine and Other Dihalopyridines in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, dihalogenated heteroaromatic compounds serve as pivotal building blocks. Their ability to undergo sequential, site-selective functionalization through cross-coupling reactions allows for the rapid generation of molecular complexity. Among these versatile scaffolds, 2,4-dichloro-1,5-naphthyridine and its dihalopyridine analogues, such as 2,4-dichloropyridine, 2,6-dichloropyridine, and 3,5-dichloropyridine, are of paramount importance. This guide provides a comprehensive, head-to-head comparison of their reactivity in key synthetic transformations, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Structural and Electronic Landscape: A Foundation for Reactivity

The reactivity of these dihalo-N-heterocycles is fundamentally governed by the position of the nitrogen atom(s) and the chlorine substituents, which dictates the electronic distribution and steric environment of the ring.

  • 2,4-Dichloropyridine: This isomer possesses two electronically distinct chlorine atoms. The C2 position is directly adjacent to the electron-withdrawing nitrogen atom, rendering it highly electrophilic and susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions. The C4 position, being para to the nitrogen, also experiences significant activation. This inherent difference in reactivity forms the basis for regioselective functionalization.[1][2]

  • 2,6-Dichloropyridine: In this symmetrical isomer, both chlorine atoms are in the activated ortho positions relative to the nitrogen. This simplifies the initial monosubstitution, as both sites are electronically equivalent. However, the introduction of a substituent at one position can electronically and sterically influence the reactivity of the remaining chlorine.[2]

  • 3,5-Dichloropyridine: Here, the chlorine atoms are in the meta positions relative to the nitrogen. These positions are significantly less activated compared to the ortho and para positions, generally resulting in lower reactivity in nucleophilic aromatic substitution and some cross-coupling reactions.[3]

  • This compound: The 1,5-naphthyridine core contains two nitrogen atoms, which further influences the electronic landscape compared to a pyridine. The C2 and C4 positions are both activated by the adjacent nitrogen atoms. The relative reactivity of these positions can be subtly tuned by the choice of catalyst and reaction conditions, offering opportunities for selective functionalization.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The regioselectivity of this reaction with dihaloheterocycles is highly dependent on the catalyst, ligand, and reaction conditions.

Generally, for 2,4-disubstituted pyridines and naphthyridines, the C4 position is often favored for substitution in Suzuki couplings under "standard" conditions (e.g., using Pd(PPh₃)₄). This is attributed to a combination of electronic and steric factors. However, the use of bulky ligands can alter this selectivity.

SubstrateCatalyst/LigandBaseSolventTemp (°C)Major ProductYield (%)Reference
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100C4-substituted62-87[4]
2,4-Dichloropyridine(η³-1-tBu-indenyl)Pd(SIPr)(Cl)KFTHFRTC4-substitutedHigh[1]
2,4-DichloropyridineLigand-free (Jeffery conditions)K₂CO₃DMF100C4-substituted (>99:1 selectivity)-[1]
2,8-Dichloro-1,5-naphthyridinePdCl₂(dppf)K₃PO₄Dioxane/H₂O90C2-substituted27-68[3]

Insights and Causality:

The preference for C4-substitution in 2,4-dichloropyrimidine with Pd(PPh₃)₄ is a well-established trend.[4] However, for 2,4-dichloropyridine, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand like SIPr can also favor C4-selectivity.[1] Intriguingly, ligand-free conditions, known as Jeffery conditions, can dramatically enhance this C4 selectivity to over 99:1.[1] This suggests that different catalytic species may be at play. In the case of the 2,8-dichloro-1,5-naphthyridine, the C2 position is preferentially functionalized, highlighting the nuanced electronic effects of the second nitrogen atom in the naphthyridine ring system.[3]

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a microwave-assisted procedure that provides high yields of the C4-arylated product.[4]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-OR'(L2) Ligand Exchange (Base) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-OR'(L2)->Aryl-Pd(II)-Aryl'(L2) Transmetalation (Ar'-B(OR)2) Aryl-Pd(II)-Aryl'(L2)->Pd(0)L2 Reductive Elimination Aryl-Aryl' Aryl-Aryl' Aryl-Pd(II)-Aryl'(L2)->Aryl-Aryl'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Head-to-Head in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] The regioselectivity in dihaloheterocycles is highly dependent on the ligand choice.

For 2,4-dichloropyridine, while the C4 position is generally more reactive, C2-selective amination can be achieved with specific ligands like Xantphos.[2] This highlights the ability of ligand design to overturn the inherent electronic preferences of the substrate.

SubstrateCatalyst/LigandBaseSolventTemp (°C)Major ProductYield (%)Reference
2,4-DichloropyridinePd(OAc)₂ / XantphosNaOtBuToluene100C2-aminatedGood[2]
2,6-DichloropyridinePd₂(dba)₃ / XPhosNaOtBuToluene100Mono-aminatedGood[6]
2,8-Dichloro-1,5-naphthyridinePd₂(dba)₃ / t-Bu₃PNaOtBu-110C8-aminated44[3]

Insights and Causality:

The ability to selectively aminate the C2 position of 2,4-dichloropyridine using a specific ligand like Xantphos is a testament to the power of catalyst control in modern cross-coupling chemistry.[2] In the case of 2,8-dichloro-1,5-naphthyridine, the amination occurs at the C8 position, again demonstrating the distinct reactivity pattern of the naphthyridine core compared to dichloropyridines.[3]

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

This protocol is adapted from a procedure for the highly regioselective amination at the C2 position.[2]

Materials:

  • 2,4-Dichloropyridine

  • Aniline (or other amine) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, Xantphos, and NaOtBu.

  • Add anhydrous toluene and stir the mixture for 15 minutes.

  • Add 2,4-dichloropyridine and the amine to the flask.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) [(Aryl-Pd(II)-NHR'R'')(L2)]+X- [(Aryl-Pd(II)-NHR'R'')(L2)]+X- Aryl-Pd(II)-X(L2)->[(Aryl-Pd(II)-NHR'R'')(L2)]+X- Amine Coordination (HNR'R'') Aryl-Pd(II)-NR'R''(L2) Aryl-Pd(II)-NR'R''(L2) [(Aryl-Pd(II)-NHR'R'')(L2)]+X-->Aryl-Pd(II)-NR'R''(L2) Deprotonation (Base) Aryl-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Aryl-NR'R'' Aryl-NR'R'' Aryl-Pd(II)-NR'R''(L2)->Aryl-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Exploring the Sonogashira Coupling Landscape

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety into the heteroaromatic core.[7] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[7]

Experimental Protocol: General Sonogashira Coupling of a Dihalo-N-heterocycle

This is a general protocol that can be adapted for various dihalo-N-heterocycles.[8][9]

Materials:

  • Dihalo-N-heterocycle

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the dihalo-N-heterocycle, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-C≡CR(L2) Aryl-Pd(II)-C≡CR(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-C≡CR(L2) Transmetalation Aryl-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Aryl-C≡CR Aryl-C≡CR Aryl-Pd(II)-C≡CR(L2)->Aryl-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Aryl-Pd(II)-X(L2) Cu-C≡CR->Cu-X H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and regulatory adherence. The handling and disposal of specialized chemical reagents like 2,4-Dichloro-1,5-naphthyridine demand a rigorous and informed approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our commitment to safety extends beyond the product, empowering you with the knowledge to maintain a secure and compliant research environment.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance. This compound is a halogenated organic compound that presents specific health and safety challenges. Its classification as a hazardous substance is the primary determinant for all subsequent handling and disposal protocols.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource
CAS Number 28252-82-6[1][2]
Molecular Formula C₈H₄Cl₂N₂[1][2]
Molecular Weight 199.04 g/mol [1][2]
Physical Form Solid
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4]

The presence of chlorine atoms classifies this compound as a halogenated organic waste . This is the single most critical factor in determining its disposal pathway, as mixing halogenated and non-halogenated waste streams is a common and dangerous error in laboratory settings.[5][6]

Immediate Safety and Handling Protocols

Before any procedure involving this compound, including disposal, the following personal protective equipment (PPE) and handling protocols are mandatory. These measures are dictated by the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR § 1910.1450), which requires employers to establish procedures to protect employees from chemical hazards.[7][8][9]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[9][10]

  • Eye Protection : Wear chemical splash goggles or safety glasses with side shields.[4][11][12]

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use and wash hands thoroughly after handling.[11][12]

  • Body Protection : A standard laboratory coat must be worn to prevent skin contact.[6]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), which regulates all hazardous chemical waste.[7] The following procedure ensures compliance and safety.

Step 1: Waste Segregation at the Source

The causality for this step is critical: halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl).[13] Mixing them with non-halogenated solvents can inhibit fuel blending for waste-to-energy programs and may violate federal regulations.[6]

  • Action : Designate a specific, compatible waste container exclusively for "Halogenated Organic Waste."

  • Procedure : Collect all materials contaminated with this compound—including the pure compound, reaction residues, contaminated weighing paper, pipette tips, and disposable labware—directly into this container.[14]

Step 2: Container Selection and Labeling

Proper containment and communication are pillars of a safe waste management system.

  • Action : Select a container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene or glass). Ensure it has a vapor-tight, screw-on cap.[6][15]

  • Procedure :

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," and list any other chemical constituents in the container with their approximate percentages.[14]

    • Keep the container closed at all times except when actively adding waste.[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste in designated laboratory areas known as Satellite Accumulation Areas (SAAs).

  • Action : Store the sealed and labeled waste container in your laboratory's designated SAA.

  • Procedure :

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent spills or leaks from spreading.[14]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed professional.

  • Action : Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the full waste container.

  • Procedure : Do not attempt to dispose of this chemical down the drain or in the regular trash.[11] Final disposal must be conducted by a licensed hazardous waste management facility, which will typically use high-temperature incineration in accordance with EPA regulations for halogenated organic compounds.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 In-Lab Procedure cluster_1 EHS & Final Disposal A Identify Waste: This compound (Solid or Solution) B Segregate as HALOGENATED ORGANIC WASTE A->B C Select Compatible Container with Screw-Top Lid B->C D Label Container: 'Hazardous Waste' + Full Chemical Name(s) C->D E Store in Secondary Containment within a Designated SAA D->E F Is Container >90% Full or Stored >90 Days? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H Transfer to Licensed Hazardous Waste Facility G->H I Final Disposal via Regulated Incineration H->I

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dichloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dichloro-1,5-naphthyridine. Our focus is to deliver in-depth, field-proven insights and procedural guidance to ensure your safety and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a halogenated aromatic compound that presents several health hazards. Based on available safety data, this chemical is classified as:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1][2]

The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice. The causality behind the stringent PPE requirements lies in the reactivity of the chloro-groups and the aromatic naphthyridine core, which can interact with biological tissues, leading to irritation and potential systemic effects if absorbed.

Core Principles of PPE Selection: A Risk-Based Approach

The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being undertaken. Factors to consider include the quantity of the chemical being handled, the potential for aerosol generation, and the duration of the task.

Operational Plan: Step-by-Step Guidance for Safe Handling

Hand Protection: Your First Line of Defense

Direct skin contact is a significant risk. The choice of glove material is paramount to preventing dermal exposure.

  • Recommended Glove Material: While nitrile gloves are common in laboratory settings, for chlorinated aromatic compounds, they offer limited protection with breakthrough times of less than an hour[3]. Therefore, Viton® gloves are strongly recommended as they have shown no permeation to similar compounds for at least four hours[3][4]. If Viton® gloves are not available, heavy-duty nitrile gloves may be used for short-duration tasks with no direct immersion, but double-gloving is advised.

  • Glove Thickness: A minimum thickness of 8 mil is recommended for the outer glove.

  • Inspection and Donning: Always inspect gloves for any signs of degradation, punctures, or tears before use. When double-gloving, ensure the cuffs of the inner glove are tucked under the sleeves of your lab coat, and the cuffs of the outer glove extend over the sleeves.

Table 1: Glove Selection for this compound

Glove MaterialBreakthrough Time for Chlorinated AromaticsRecommendation
Viton® > 4 hours[3][4]Highly Recommended for all handling procedures.
Nitrile < 1 hour[3]Acceptable for short-term use with caution. Double-gloving is recommended. Not suitable for immersion or extended contact.
Latex Poor resistance to many chemicalsNot Recommended.
Polyvinyl Chloride (PVC) Poor resistance to many chemicalsNot Recommended. [5]
Eye and Face Protection: Shielding from Splashes and Aerosols

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., when handling larger quantities or during vigorous mixing), a full-face shield worn over chemical splash goggles is required.

Respiratory Protection: Preventing Inhalation Hazards

As a respiratory irritant, inhalation of this compound dust or vapors must be prevented.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Respirator Selection:

    • For routine handling of small quantities in a fume hood: A half-mask respirator with organic vapor cartridges is recommended.

    • For handling larger quantities, or if there is a potential for significant aerosolization: A full-face respirator with organic vapor cartridges provides a higher level of protection and also serves as primary eye protection[6].

  • Cartridge Type: Use NIOSH-approved organic vapor (OV) cartridges. These are typically color-coded black[6].

  • Fit Testing: A qualitative or quantitative fit test is required before an individual uses a tight-fitting respirator for the first time and annually thereafter, as per OSHA regulations (29 CFR 1910.134).

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood small_scale Small scale (<1g) or large scale? fume_hood->small_scale Yes ppe_summary Required PPE fume_hood->ppe_summary No (Work must be in fume hood) splash_risk Risk of splash or aerosol? small_scale->splash_risk Small Scale small_scale->ppe_summary Large Scale splash_risk->ppe_summary Low Risk splash_risk->ppe_summary High Risk gloves Hand Protection: - Viton® or double nitrile gloves ppe_summary->gloves eyes Eye Protection: - Chemical splash goggles ppe_summary->eyes face_shield Face Protection: - Full-face shield ppe_summary->face_shield respirator_full Respiratory Protection: - Full-face respirator with organic vapor cartridges ppe_summary->respirator_full lab_coat Protective Clothing: - Chemical-resistant lab coat ppe_summary->lab_coat respirator_half Respiratory Protection: - Half-mask respirator with organic vapor cartridges

Protective Clothing: A Barrier for Your Body
  • A chemical-resistant lab coat or gown with long sleeves and tight-fitting cuffs is required.

  • Ensure the lab coat is fully buttoned.

  • Disposable gowns made of a low-permeability fabric are recommended for procedures with a higher risk of contamination.

  • Closed-toe shoes are mandatory.

Disposal Plan: Safe Management of Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is crucial to prevent environmental contamination and exposure to others.

Segregation of Waste

Halogenated organic waste must be collected separately from non-halogenated waste[7]. All waste generated from handling this compound, including contaminated PPE, should be considered hazardous waste.

Step-by-Step PPE Doffing and Disposal Procedure

The following procedure should be performed in a designated area, moving from the most contaminated to the least contaminated items.

  • Outer Gloves:

    • With your gloved hands, grasp the outside of one glove at the wrist.

    • Peel it off, turning it inside out.

    • Hold the removed glove in your still-gloved hand.

    • Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

    • Dispose of the gloves in a designated hazardous waste container.

  • Face Shield and Goggles:

    • Remove the face shield and goggles from the back by lifting the head strap.

    • Avoid touching the front of the device.

    • If reusable, place them in a designated area for decontamination. If disposable, place them in the hazardous waste container.

  • Lab Coat or Gown:

    • Unfasten the lab coat.

    • Peel it away from your body, touching only the inside.

    • Turn the sleeves inside out as you remove your arms.

    • Fold or roll the lab coat with the contaminated side inward and place it in the hazardous waste container.

  • Respirator:

    • Remove the respirator by pulling the straps over your head. Do not touch the front of the mask.

    • Place the respirator in a sealed bag for storage if it is to be reused. The cartridges should be replaced on a regular schedule.

    • If disposing of the respirator, place it in the hazardous waste container.

  • Inner Gloves:

    • Remove the inner gloves using the same technique as for the outer gloves.

    • Dispose of them in the hazardous waste container.

  • Hand Hygiene:

    • Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal_Workflow start Start: End of Procedure doff_outer_gloves 1. Doff Outer Gloves start->doff_outer_gloves doff_eye_face 2. Doff Face Shield/Goggles doff_outer_gloves->doff_eye_face waste_container Dispose in Labeled Hazardous Waste Container doff_outer_gloves->waste_container doff_gown 3. Doff Lab Coat/Gown doff_eye_face->doff_gown doff_eye_face->waste_container doff_respirator 4. Doff Respirator doff_gown->doff_respirator doff_gown->waste_container doff_inner_gloves 5. Doff Inner Gloves doff_respirator->doff_inner_gloves doff_respirator->waste_container hand_hygiene 6. Perform Hand Hygiene doff_inner_gloves->hand_hygiene doff_inner_gloves->waste_container end End of Disposal hand_hygiene->end

Waste Container Management
  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.

References

  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. [Link]

  • Chemical Label for this compound. (n.d.).
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. [Link]

  • WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant?[Link]

  • International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. [Link]

  • PK Safety Supply. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. [Link]

  • Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges. [Link]

  • Virtual College. (n.d.). The Safe Handling of Chemicals in the Workplace. [Link]

  • Work-Fit. (2023, February 13). Chemical Safety Do's and Don'ts | Injury Prevention. [Link]

  • AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • SinoMox. (n.d.). Comprehensive Guide to Half-Mask/Full-Face Mask Filter Cartridges. [Link]

  • Occupational Safety and Health Administration. (n.d.). Assigned Protection Factors. [Link]

  • Australian Commission on Safety and Quality in Health Care. (n.d.). Sequence for putting on and removing personal protective equipment (PPE). [Link]

  • National Center for Biotechnology Information. (1984, September). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. [Link]

Sources

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